LF 1695
Description
Propriétés
Numéro CAS |
86187-86-2 |
|---|---|
Formule moléculaire |
C19H21ClN2O |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
[5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3 |
Clé InChI |
RTHJIPJVGHYRMG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
86187-86-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone LF 1695 LF-1695 |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Immunomodulator: A Technical Overview of LF 1695
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetically derived, low molecular weight immunomodulating agent that has demonstrated significant effects on the cellular components of the immune system. Developed by the French pharmaceutical company Laboratoires Fournier, this piperidine derivative has been the subject of research for its potential to enhance and modulate immune responses. This technical guide provides a comprehensive overview of the available scientific knowledge on the discovery and biological activities of this compound, with a focus on its mechanism of action and effects on immune cells.
Biological Activity and Mechanism of Action
This compound is characterized as a potent immunomodulator with primary activity on T-lymphocytes and macrophages.[1] Its mechanism of action appears to be multifaceted, primarily involving the potentiation of T-cell responses and the modulation of cytokine production.
Effects on T-Lymphocytes:
-
T-Cell Differentiation: this compound has been shown to induce the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.
-
Enhanced Proliferation: The compound significantly enhances the proliferative response of T-cells to a variety of stimuli, including mitogens, antigens, and allogeneic cells.[2] This suggests a role in augmenting adaptive immune responses.
-
Increased IL-2 Production: The enhanced T-cell proliferation is, at least in part, attributed to the increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell growth and activation. This compound has been observed to increase IL-2 production in activated lymphocytes.
Effects on Macrophages:
-
Cytokine Modulation: this compound influences the production of key inflammatory mediators by macrophages. It has been reported to augment the production of Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while concurrently decreasing the secretion of Prostaglandin E2 (PGE2). This differential regulation of inflammatory molecules suggests a complex role in modulating the inflammatory environment.
The culmination of these effects points towards this compound as an agent capable of orchestrating a more robust and directed immune response, a characteristic that has led to investigations into its potential therapeutic applications, including in the context of HIV infection.[1]
Discovery and Synthesis of this compound
The lack of a definitive chemical structure precludes a detailed description of its synthesis. General synthetic routes for piperidine derivatives are well-established in medicinal chemistry; however, without the specific molecular architecture of this compound, any proposed synthesis would be purely speculative.
Quantitative Data
Due to the absence of the specific chemical structure and limited publicly available data, a comprehensive table of quantitative data (e.g., IC50, EC50, binding affinities) for this compound could not be compiled.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are unavailable, the following section outlines a general methodology for a key biological assay used to characterize its immunomodulatory activity.
Lymphocyte Proliferation Assay (General Protocol)
This assay is fundamental in assessing the effect of compounds like this compound on T-cell activation.
Objective: To determine the in vitro effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen.
Methodology:
-
Isolation of PBMCs:
-
Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
The blood is diluted with a balanced salt solution.
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation is performed to separate the blood components, with PBMCs forming a distinct layer at the interface.
-
The PBMC layer is carefully collected, washed, and resuspended in a suitable cell culture medium.
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in a 96-well microtiter plate at a predetermined cell density.
-
This compound is added to the wells at various concentrations. Control wells receive vehicle only.
-
A mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) is added to the appropriate wells to stimulate T-cell proliferation. Unstimulated control wells are also included.
-
The plates are incubated for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Measurement of Proliferation:
-
A common method to quantify cell proliferation is the incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells.
-
[3H]-thymidine is added to the cultures for the final 18-24 hours of incubation.
-
The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
An increase in counts per minute (CPM) in the this compound-treated, mitogen-stimulated wells compared to the mitogen-stimulated control wells indicates an enhancement of lymphocyte proliferation.
-
Signaling Pathways and Experimental Workflows
Without the specific molecular target(s) of this compound being identified, a detailed signaling pathway diagram cannot be constructed. However, a generalized workflow for assessing its immunomodulatory activity can be visualized.
Caption: A generalized workflow for evaluating the immunomodulatory properties of this compound.
Conclusion
This compound is an intriguing synthetic immunomodulator with demonstrable effects on key immune cell populations. Its ability to enhance T-cell proliferation and modulate macrophage cytokine production highlights its potential as a therapeutic agent for conditions involving a compromised or dysregulated immune system. However, a significant gap in the publicly available information is the definitive chemical structure of this compound. The elucidation and disclosure of its precise molecular identity are critical next steps to enable more targeted research into its synthesis, mechanism of action, and full therapeutic potential. This would allow for the generation of crucial quantitative data and the design of more specific experimental protocols, ultimately paving the way for its potential clinical application.
References
The Enigmatic Immunomodulator: A Technical Overview of LF 1695
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetically derived, low molecular weight immunomodulating agent that has demonstrated significant effects on the cellular components of the immune system. Developed by the French pharmaceutical company Laboratoires Fournier, this piperidine derivative has been the subject of research for its potential to enhance and modulate immune responses. This technical guide provides a comprehensive overview of the available scientific knowledge on the discovery and biological activities of this compound, with a focus on its mechanism of action and effects on immune cells.
Biological Activity and Mechanism of Action
This compound is characterized as a potent immunomodulator with primary activity on T-lymphocytes and macrophages.[1] Its mechanism of action appears to be multifaceted, primarily involving the potentiation of T-cell responses and the modulation of cytokine production.
Effects on T-Lymphocytes:
-
T-Cell Differentiation: this compound has been shown to induce the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.
-
Enhanced Proliferation: The compound significantly enhances the proliferative response of T-cells to a variety of stimuli, including mitogens, antigens, and allogeneic cells.[2] This suggests a role in augmenting adaptive immune responses.
-
Increased IL-2 Production: The enhanced T-cell proliferation is, at least in part, attributed to the increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell growth and activation. This compound has been observed to increase IL-2 production in activated lymphocytes.
Effects on Macrophages:
-
Cytokine Modulation: this compound influences the production of key inflammatory mediators by macrophages. It has been reported to augment the production of Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while concurrently decreasing the secretion of Prostaglandin E2 (PGE2). This differential regulation of inflammatory molecules suggests a complex role in modulating the inflammatory environment.
The culmination of these effects points towards this compound as an agent capable of orchestrating a more robust and directed immune response, a characteristic that has led to investigations into its potential therapeutic applications, including in the context of HIV infection.[1]
Discovery and Synthesis of this compound
The lack of a definitive chemical structure precludes a detailed description of its synthesis. General synthetic routes for piperidine derivatives are well-established in medicinal chemistry; however, without the specific molecular architecture of this compound, any proposed synthesis would be purely speculative.
Quantitative Data
Due to the absence of the specific chemical structure and limited publicly available data, a comprehensive table of quantitative data (e.g., IC50, EC50, binding affinities) for this compound could not be compiled.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are unavailable, the following section outlines a general methodology for a key biological assay used to characterize its immunomodulatory activity.
Lymphocyte Proliferation Assay (General Protocol)
This assay is fundamental in assessing the effect of compounds like this compound on T-cell activation.
Objective: To determine the in vitro effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen.
Methodology:
-
Isolation of PBMCs:
-
Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
The blood is diluted with a balanced salt solution.
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation is performed to separate the blood components, with PBMCs forming a distinct layer at the interface.
-
The PBMC layer is carefully collected, washed, and resuspended in a suitable cell culture medium.
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in a 96-well microtiter plate at a predetermined cell density.
-
This compound is added to the wells at various concentrations. Control wells receive vehicle only.
-
A mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) is added to the appropriate wells to stimulate T-cell proliferation. Unstimulated control wells are also included.
-
The plates are incubated for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Measurement of Proliferation:
-
A common method to quantify cell proliferation is the incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells.
-
[3H]-thymidine is added to the cultures for the final 18-24 hours of incubation.
-
The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
An increase in counts per minute (CPM) in the this compound-treated, mitogen-stimulated wells compared to the mitogen-stimulated control wells indicates an enhancement of lymphocyte proliferation.
-
Signaling Pathways and Experimental Workflows
Without the specific molecular target(s) of this compound being identified, a detailed signaling pathway diagram cannot be constructed. However, a generalized workflow for assessing its immunomodulatory activity can be visualized.
Caption: A generalized workflow for evaluating the immunomodulatory properties of this compound.
Conclusion
This compound is an intriguing synthetic immunomodulator with demonstrable effects on key immune cell populations. Its ability to enhance T-cell proliferation and modulate macrophage cytokine production highlights its potential as a therapeutic agent for conditions involving a compromised or dysregulated immune system. However, a significant gap in the publicly available information is the definitive chemical structure of this compound. The elucidation and disclosure of its precise molecular identity are critical next steps to enable more targeted research into its synthesis, mechanism of action, and full therapeutic potential. This would allow for the generation of crucial quantitative data and the design of more specific experimental protocols, ultimately paving the way for its potential clinical application.
References
In Vitro Effects of LF 1695 on Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on T-lymphocytes and macrophages in vitro. This technical guide provides a comprehensive overview of the documented in vitro effects of this compound on lymphocytes, with a focus on its impact on proliferation and cytokine production. The information presented herein is compiled from published scientific literature to support further research and drug development efforts.
Core In Vitro Effects on Lymphocytes
This compound has been shown to exert several key effects on lymphocytes in vitro, primarily related to the enhancement of cellular activation and response.
-
T-Cell Differentiation: this compound induces the differentiation of bone marrow precursor cells into T-cells, characterized by the acquisition of CD3, CD4, and/or CD8 surface markers.[1]
-
Enhanced Proliferative Responses: The compound significantly increases lymphocyte proliferation in response to a variety of stimuli, including:
-
Increased Interleukin-2 (IL-2) Production: In Concanavalin A (Con A)-activated T-lymphocytes, this compound has been observed to increase the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effective concentrations of this compound in specific in vitro lymphocyte assays.
Table 1: Optimal Concentration of this compound for Antigen-Specific Lymphocyte Proliferation
| Antigen | Cell Type | Optimal this compound Concentration | Reference |
| Purified Protein Derivative (PPD) | Human Peripheral Blood Lymphocytes (PBL) | 0.5 µg/mL | [2] |
Table 2: Effective Concentration of this compound in Allogeneic Mixed Lymphocyte Reaction (MLR)
| Assay Type | Cell Type | Effective this compound Concentration | Reference |
| Bilateral Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes (PBL) | 0.2 µg/mL | [2] |
Experimental Protocols
While the precise, detailed protocols from the original studies on this compound are not publicly available, this section provides representative, standard methodologies for the key experiments cited.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation Method)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, ³H-thymidine, into the DNA of dividing cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Assay Setup:
-
Plate the PBMCs in a 96-well microtiter plate at a density of 1 x 10⁵ cells per well.
-
Add the desired stimulus (e.g., PPD for antigen-specific proliferation or allogeneic cells for MLR).
-
Add varying concentrations of this compound to the appropriate wells. Include control wells with cells and stimulus only, and cells alone.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 to 6 days.
-
³H-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Interleukin-2 (IL-2) Production Assay (ELISA Method)
This assay quantifies the amount of IL-2 secreted by lymphocytes into the culture supernatant.
Methodology:
-
Cell Stimulation:
-
Isolate and culture lymphocytes as described in the proliferation assay.
-
Stimulate the cells with a mitogen (e.g., Concanavalin A) in the presence or absence of this compound.
-
Incubate the cells for 24-48 hours to allow for cytokine secretion.
-
-
Supernatant Collection: Centrifuge the culture plate and carefully collect the supernatant from each well.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
-
Visualizations: Experimental Workflows
As specific signaling pathway information for this compound is not available, the following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for a ³H-Thymidine-based lymphocyte proliferation assay.
Caption: General workflow for an Interleukin-2 (IL-2) ELISA.
Discussion and Future Directions
The available in vitro data clearly indicate that this compound is a potent immunomodulatory agent that enhances lymphocyte responses. The increased proliferation and IL-2 production suggest that this compound may act on early events in T-cell activation. However, a significant gap in the current understanding of this compound is the lack of information regarding the specific intracellular signaling pathways it modulates.
Future research should focus on elucidating the molecular mechanism of action of this compound. Investigating its effects on key signaling molecules in T-cell activation, such as protein kinases (e.g., Lck, ZAP-70), transcription factors (e.g., NF-κB, AP-1, NFAT), and calcium signaling pathways, would provide crucial insights. Understanding these mechanisms will be essential for the further development and potential therapeutic application of this compound.
References
In Vitro Effects of LF 1695 on Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on T-lymphocytes and macrophages in vitro. This technical guide provides a comprehensive overview of the documented in vitro effects of this compound on lymphocytes, with a focus on its impact on proliferation and cytokine production. The information presented herein is compiled from published scientific literature to support further research and drug development efforts.
Core In Vitro Effects on Lymphocytes
This compound has been shown to exert several key effects on lymphocytes in vitro, primarily related to the enhancement of cellular activation and response.
-
T-Cell Differentiation: this compound induces the differentiation of bone marrow precursor cells into T-cells, characterized by the acquisition of CD3, CD4, and/or CD8 surface markers.[1]
-
Enhanced Proliferative Responses: The compound significantly increases lymphocyte proliferation in response to a variety of stimuli, including:
-
Increased Interleukin-2 (IL-2) Production: In Concanavalin A (Con A)-activated T-lymphocytes, this compound has been observed to increase the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effective concentrations of this compound in specific in vitro lymphocyte assays.
Table 1: Optimal Concentration of this compound for Antigen-Specific Lymphocyte Proliferation
| Antigen | Cell Type | Optimal this compound Concentration | Reference |
| Purified Protein Derivative (PPD) | Human Peripheral Blood Lymphocytes (PBL) | 0.5 µg/mL | [2] |
Table 2: Effective Concentration of this compound in Allogeneic Mixed Lymphocyte Reaction (MLR)
| Assay Type | Cell Type | Effective this compound Concentration | Reference |
| Bilateral Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes (PBL) | 0.2 µg/mL | [2] |
Experimental Protocols
While the precise, detailed protocols from the original studies on this compound are not publicly available, this section provides representative, standard methodologies for the key experiments cited.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation Method)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, ³H-thymidine, into the DNA of dividing cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Assay Setup:
-
Plate the PBMCs in a 96-well microtiter plate at a density of 1 x 10⁵ cells per well.
-
Add the desired stimulus (e.g., PPD for antigen-specific proliferation or allogeneic cells for MLR).
-
Add varying concentrations of this compound to the appropriate wells. Include control wells with cells and stimulus only, and cells alone.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 to 6 days.
-
³H-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Interleukin-2 (IL-2) Production Assay (ELISA Method)
This assay quantifies the amount of IL-2 secreted by lymphocytes into the culture supernatant.
Methodology:
-
Cell Stimulation:
-
Isolate and culture lymphocytes as described in the proliferation assay.
-
Stimulate the cells with a mitogen (e.g., Concanavalin A) in the presence or absence of this compound.
-
Incubate the cells for 24-48 hours to allow for cytokine secretion.
-
-
Supernatant Collection: Centrifuge the culture plate and carefully collect the supernatant from each well.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
-
Visualizations: Experimental Workflows
As specific signaling pathway information for this compound is not available, the following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for a ³H-Thymidine-based lymphocyte proliferation assay.
Caption: General workflow for an Interleukin-2 (IL-2) ELISA.
Discussion and Future Directions
The available in vitro data clearly indicate that this compound is a potent immunomodulatory agent that enhances lymphocyte responses. The increased proliferation and IL-2 production suggest that this compound may act on early events in T-cell activation. However, a significant gap in the current understanding of this compound is the lack of information regarding the specific intracellular signaling pathways it modulates.
Future research should focus on elucidating the molecular mechanism of action of this compound. Investigating its effects on key signaling molecules in T-cell activation, such as protein kinases (e.g., Lck, ZAP-70), transcription factors (e.g., NF-κB, AP-1, NFAT), and calcium signaling pathways, would provide crucial insights. Understanding these mechanisms will be essential for the further development and potential therapeutic application of this compound.
References
LF 1695: A Synthetic Immunomodulator's Impact on Cytokine Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on key cells of the immune system, particularly T-lymphocytes and macrophages. Early research into this compound has highlighted its ability to influence cellular differentiation, proliferation, and, notably, the production of cytokines, the signaling molecules that orchestrate immune responses. This technical guide provides a comprehensive overview of the cytokine production profile associated with this compound, detailing its impact on macrophages and T-lymphocytes. The document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the stimulation of T-lymphocytes and macrophages. It has been shown to induce the differentiation of bone marrow precursor cells into T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 markers. Furthermore, this compound enhances lymphocyte proliferative responses to various stimuli, including mitogens and antigens. A key aspect of its mechanism involves the potentiation of cytokine production by both macrophages and activated T-cells, suggesting a role in amplifying immune responses.
Data Presentation: Cytokine Production Profile
The following tables summarize the observed effects of this compound on cytokine production by macrophages and T-lymphocytes based on available in vitro studies. It is important to note that specific quantitative data from peer-reviewed, full-text articles was not available in the public domain at the time of this review. The data presented is, therefore, a qualitative representation based on descriptions from available research abstracts.
Table 1: Effect of this compound on Macrophage Cytokine Production
| Cytokine | Observed Effect | Cell Type |
| Interleukin-1 (IL-1) | Augmented Production | Macrophages |
Table 2: Effect of this compound on T-Lymphocyte Cytokine Production
| Cytokine | Observed Effect | Cell Type | Condition |
| Interleukin-2 (IL-2) | Increased Production | T-Lymphocytes | Concanavalin A (Con A)-activated |
| Interleukin-2 (IL-2) | No Significant Effect | T-Lymphocytes | Resting |
Experimental Protocols
The following are representative experimental protocols for assessing the effect of a compound like this compound on cytokine production. These are generalized methods based on standard immunological assays, as detailed protocols specific to this compound were not available in the reviewed literature.
Macrophage Stimulation and IL-1 Quantification
This protocol describes the in vitro stimulation of macrophages to assess the production of Interleukin-1.
a. Cell Culture and Stimulation:
-
Isolate primary macrophages from a relevant biological source (e.g., murine peritoneal cavity or human peripheral blood monocytes).
-
Culture the macrophages in appropriate media and seed them in multi-well plates.
-
Introduce this compound at varying concentrations to the cell cultures. Include a vehicle control (media without this compound).
-
Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for cellular response and cytokine secretion.
b. Quantification of IL-1:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the species of macrophages used.
-
Alternatively, perform a bioassay, such as a murine thymocyte proliferation assay, where the proliferation of thymocytes is dependent on the concentration of IL-1.
T-Lymphocyte Activation and IL-2 Quantification
This protocol outlines the steps to measure Interleukin-2 production from T-lymphocytes following activation.
a. T-Lymphocyte Isolation and Activation:
-
Isolate T-lymphocytes from a source such as human peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Culture the T-lymphocytes in appropriate media.
-
For activated T-cells, add a mitogen like Concanavalin A (Con A) to the culture. For resting T-cells, omit the mitogen.
-
Add this compound at various concentrations to both activated and resting T-cell cultures. Include appropriate controls.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
b. Quantification of IL-2:
-
Harvest the cell culture supernatants.
-
Measure the concentration of IL-2 using a specific ELISA kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: this compound stimulation of macrophages leading to increased IL-1 production.
Caption: Differential effect of this compound on resting vs. activated T-lymphocytes.
Caption: Generalized experimental workflow for assessing cytokine production.
Conclusion
This compound demonstrates clear immunomodulatory properties through its action on macrophages and T-lymphocytes, leading to an increase in the production of key pro-inflammatory cytokines such as IL-1 and IL-2. This activity underscores its potential as a therapeutic agent for conditions requiring an enhanced immune response. Further research, including detailed dose-response studies and broader cytokine profiling using modern multiplex assay technologies, is warranted to fully elucidate the therapeutic window and complete immunological signature of this compound. The experimental frameworks provided herein offer a starting point for such future investigations.
LF 1695: A Synthetic Immunomodulator's Impact on Cytokine Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on key cells of the immune system, particularly T-lymphocytes and macrophages. Early research into this compound has highlighted its ability to influence cellular differentiation, proliferation, and, notably, the production of cytokines, the signaling molecules that orchestrate immune responses. This technical guide provides a comprehensive overview of the cytokine production profile associated with this compound, detailing its impact on macrophages and T-lymphocytes. The document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the stimulation of T-lymphocytes and macrophages. It has been shown to induce the differentiation of bone marrow precursor cells into T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 markers. Furthermore, this compound enhances lymphocyte proliferative responses to various stimuli, including mitogens and antigens. A key aspect of its mechanism involves the potentiation of cytokine production by both macrophages and activated T-cells, suggesting a role in amplifying immune responses.
Data Presentation: Cytokine Production Profile
The following tables summarize the observed effects of this compound on cytokine production by macrophages and T-lymphocytes based on available in vitro studies. It is important to note that specific quantitative data from peer-reviewed, full-text articles was not available in the public domain at the time of this review. The data presented is, therefore, a qualitative representation based on descriptions from available research abstracts.
Table 1: Effect of this compound on Macrophage Cytokine Production
| Cytokine | Observed Effect | Cell Type |
| Interleukin-1 (IL-1) | Augmented Production | Macrophages |
Table 2: Effect of this compound on T-Lymphocyte Cytokine Production
| Cytokine | Observed Effect | Cell Type | Condition |
| Interleukin-2 (IL-2) | Increased Production | T-Lymphocytes | Concanavalin A (Con A)-activated |
| Interleukin-2 (IL-2) | No Significant Effect | T-Lymphocytes | Resting |
Experimental Protocols
The following are representative experimental protocols for assessing the effect of a compound like this compound on cytokine production. These are generalized methods based on standard immunological assays, as detailed protocols specific to this compound were not available in the reviewed literature.
Macrophage Stimulation and IL-1 Quantification
This protocol describes the in vitro stimulation of macrophages to assess the production of Interleukin-1.
a. Cell Culture and Stimulation:
-
Isolate primary macrophages from a relevant biological source (e.g., murine peritoneal cavity or human peripheral blood monocytes).
-
Culture the macrophages in appropriate media and seed them in multi-well plates.
-
Introduce this compound at varying concentrations to the cell cultures. Include a vehicle control (media without this compound).
-
Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for cellular response and cytokine secretion.
b. Quantification of IL-1:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the species of macrophages used.
-
Alternatively, perform a bioassay, such as a murine thymocyte proliferation assay, where the proliferation of thymocytes is dependent on the concentration of IL-1.
T-Lymphocyte Activation and IL-2 Quantification
This protocol outlines the steps to measure Interleukin-2 production from T-lymphocytes following activation.
a. T-Lymphocyte Isolation and Activation:
-
Isolate T-lymphocytes from a source such as human peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Culture the T-lymphocytes in appropriate media.
-
For activated T-cells, add a mitogen like Concanavalin A (Con A) to the culture. For resting T-cells, omit the mitogen.
-
Add this compound at various concentrations to both activated and resting T-cell cultures. Include appropriate controls.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
b. Quantification of IL-2:
-
Harvest the cell culture supernatants.
-
Measure the concentration of IL-2 using a specific ELISA kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: this compound stimulation of macrophages leading to increased IL-1 production.
Caption: Differential effect of this compound on resting vs. activated T-lymphocytes.
Caption: Generalized experimental workflow for assessing cytokine production.
Conclusion
This compound demonstrates clear immunomodulatory properties through its action on macrophages and T-lymphocytes, leading to an increase in the production of key pro-inflammatory cytokines such as IL-1 and IL-2. This activity underscores its potential as a therapeutic agent for conditions requiring an enhanced immune response. Further research, including detailed dose-response studies and broader cytokine profiling using modern multiplex assay technologies, is warranted to fully elucidate the therapeutic window and complete immunological signature of this compound. The experimental frameworks provided herein offer a starting point for such future investigations.
Early Investigations of the Immunomodulator LF 1695 in HIV: A Technical Overview
Introduction
In the early era of the HIV/AIDS pandemic, before the advent of highly active antiretroviral therapy (HAART), research efforts were intensely focused on understanding the profound immune dysregulation caused by the virus and exploring strategies to bolster the compromised immune system. One such avenue of investigation was the use of immunomodulatory agents. LF 1695, a synthetic piperidine derivative with a low molecular weight, emerged as a candidate for immunotherapy in patients with Acquired Immunodeficiency Syndrome (AIDS) and AIDS-Related Complex (ARC). Early research suggested that this compound could exert beneficial effects on key cells of the immune system, namely T-lymphocytes and macrophages, which are central to the pathogenesis of HIV infection.
Preclinical Investigations: In Vitro Effects of this compound
Initial studies on this compound focused on its in vitro effects on immune cells, revealing a range of immunomodulatory activities. These findings provided the scientific rationale for its subsequent clinical investigation in HIV-infected individuals.
Data Presentation: Qualitative Summary of In Vitro Effects
The following table summarizes the observed in vitro effects of this compound on T-lymphocytes and macrophages as described in early scientific literature.
| Cell Type | Observed Effect of this compound | Reference |
| T-Lymphocytes | Induced differentiation of bone marrow precursor cells into CD3+, CD4+, and/or CD8+ T-cells. | |
| Increased proliferative responses to mitogens, antigens, and allogeneic cells. | ||
| Increased Interleukin-2 (IL-2) production in Concanavalin A-activated lymphocytes. | ||
| Macrophages | Augmented Interleukin-1 (IL-1) production. | |
| Augmented Leukotriene B4 (LTB4) synthesis. | ||
| Decreased Prostaglandin E2 (PGE2) secretion. |
Experimental Protocols
Detailed experimental protocols from these early in vitro studies are not available in the reviewed literature. However, a general methodology for assessing the in vitro effects of an immunomodulator on HIV-infected cells can be outlined.
Hypothetical In Vitro Experimental Workflow for this compound and HIV:
This generalized workflow illustrates the typical steps that would be undertaken to evaluate a novel immunomodulatory compound like this compound for its potential utility in HIV infection.
Early Investigations of the Immunomodulator LF 1695 in HIV: A Technical Overview
Introduction
In the early era of the HIV/AIDS pandemic, before the advent of highly active antiretroviral therapy (HAART), research efforts were intensely focused on understanding the profound immune dysregulation caused by the virus and exploring strategies to bolster the compromised immune system. One such avenue of investigation was the use of immunomodulatory agents. LF 1695, a synthetic piperidine derivative with a low molecular weight, emerged as a candidate for immunotherapy in patients with Acquired Immunodeficiency Syndrome (AIDS) and AIDS-Related Complex (ARC). Early research suggested that this compound could exert beneficial effects on key cells of the immune system, namely T-lymphocytes and macrophages, which are central to the pathogenesis of HIV infection.
Preclinical Investigations: In Vitro Effects of this compound
Initial studies on this compound focused on its in vitro effects on immune cells, revealing a range of immunomodulatory activities. These findings provided the scientific rationale for its subsequent clinical investigation in HIV-infected individuals.
Data Presentation: Qualitative Summary of In Vitro Effects
The following table summarizes the observed in vitro effects of this compound on T-lymphocytes and macrophages as described in early scientific literature.
| Cell Type | Observed Effect of this compound | Reference |
| T-Lymphocytes | Induced differentiation of bone marrow precursor cells into CD3+, CD4+, and/or CD8+ T-cells. | |
| Increased proliferative responses to mitogens, antigens, and allogeneic cells. | ||
| Increased Interleukin-2 (IL-2) production in Concanavalin A-activated lymphocytes. | ||
| Macrophages | Augmented Interleukin-1 (IL-1) production. | |
| Augmented Leukotriene B4 (LTB4) synthesis. | ||
| Decreased Prostaglandin E2 (PGE2) secretion. |
Experimental Protocols
Detailed experimental protocols from these early in vitro studies are not available in the reviewed literature. However, a general methodology for assessing the in vitro effects of an immunomodulator on HIV-infected cells can be outlined.
Hypothetical In Vitro Experimental Workflow for this compound and HIV:
This generalized workflow illustrates the typical steps that would be undertaken to evaluate a novel immunomodulatory compound like this compound for its potential utility in HIV infection.
Unraveling LF 1695: An Immunomodulator Shrouded in Limited Public Data
Despite concerted efforts to compile a comprehensive technical guide on the molecular structure and properties of LF 1695, publicly accessible scientific and chemical databases lack the specific structural information necessary for a detailed analysis. This compound is identified in literature as a synthetic, low molecular weight immunomodulator belonging to the piperidine class of organic compounds. However, its precise chemical structure, including its IUPAC name, chemical formula, and CAS number, remains elusive in the public domain. This suggests that this compound may be a designation used for a compound in early-stage research or development, with detailed information not yet widely disclosed.
While a complete molecular profile cannot be constructed, existing research provides insights into the biological activities and immunological effects of this compound. This report summarizes the available information on its properties and mechanism of action.
Biological and Immunomodulatory Properties
This compound has been shown to exert its effects on key cells of the immune system, particularly T-lymphocytes and macrophages.[1] The compound has been demonstrated to induce the differentiation of T-cell precursors from bone marrow, leading to the expression of crucial cell surface markers such as CD3, CD4, and/or CD8. Furthermore, this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and in allogeneic cell interactions.[1]
One of the key mechanisms of action for this compound appears to be the potentiation of interleukin production. Specifically, it has been shown to increase the production of Interleukin-1 (IL-1) by macrophages and Interleukin-2 (IL-2) by activated T-lymphocytes.[1] This enhancement of cytokine production likely underlies many of its observed immunomodulatory effects.
In studies involving macrophages, this compound has been observed to augment the synthesis of leukotriene B4 (LTB4) while decreasing the secretion of prostaglandin E2 (PGE2).[1] These activities suggest a role in modulating inflammatory responses. The potential therapeutic applications of this compound have been explored in the context of HIV infection, with clinical trials in AIDS and ARC patients having been initiated.[1]
Signaling Pathways and Experimental Workflows
Due to the absence of a defined molecular structure for this compound, the creation of detailed signaling pathway diagrams at the molecular level is not feasible. However, based on its observed biological effects, a conceptual workflow of its immunomodulatory action can be proposed.
Conceptual workflow of this compound's immunomodulatory effects.
Experimental Protocols
The available literature abstracts do not provide detailed experimental protocols. To obtain specific methodologies, access to the full-text articles would be required. The abstracts reference standard immunological assays such as:
-
Mixed Lymphocyte Reaction (MLR): To assess the proliferative response of lymphocytes to allogeneic cells.
-
Graft-versus-Host Reaction (GvHR): To evaluate the in vivo effects on T-cell-mediated immune responses.
-
Lymphocyte Proliferation Assays: Using mitogens (like Concanavalin A) or antigens to measure the proliferative capacity of T-cells.
-
Cytokine Production Assays: To quantify the levels of interleukins (IL-1, IL-2) and other signaling molecules produced by immune cells.
Conclusion
This compound is an intriguing immunomodulatory agent with demonstrated effects on T-cell and macrophage function. However, the lack of a publicly available, defined molecular structure significantly hinders a comprehensive understanding of its chemical properties, structure-activity relationships, and precise mechanism of action. The information presented here is based on the limited available data from scientific abstracts. A complete and in-depth technical guide as requested by researchers, scientists, and drug development professionals would necessitate the disclosure of the specific chemical identity of this compound. Without this fundamental information, further computational analysis, synthesis planning, and detailed mechanistic studies remain speculative.
References
Unraveling LF 1695: An Immunomodulator Shrouded in Limited Public Data
Despite concerted efforts to compile a comprehensive technical guide on the molecular structure and properties of LF 1695, publicly accessible scientific and chemical databases lack the specific structural information necessary for a detailed analysis. This compound is identified in literature as a synthetic, low molecular weight immunomodulator belonging to the piperidine class of organic compounds. However, its precise chemical structure, including its IUPAC name, chemical formula, and CAS number, remains elusive in the public domain. This suggests that this compound may be a designation used for a compound in early-stage research or development, with detailed information not yet widely disclosed.
While a complete molecular profile cannot be constructed, existing research provides insights into the biological activities and immunological effects of this compound. This report summarizes the available information on its properties and mechanism of action.
Biological and Immunomodulatory Properties
This compound has been shown to exert its effects on key cells of the immune system, particularly T-lymphocytes and macrophages.[1] The compound has been demonstrated to induce the differentiation of T-cell precursors from bone marrow, leading to the expression of crucial cell surface markers such as CD3, CD4, and/or CD8. Furthermore, this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and in allogeneic cell interactions.[1]
One of the key mechanisms of action for this compound appears to be the potentiation of interleukin production. Specifically, it has been shown to increase the production of Interleukin-1 (IL-1) by macrophages and Interleukin-2 (IL-2) by activated T-lymphocytes.[1] This enhancement of cytokine production likely underlies many of its observed immunomodulatory effects.
In studies involving macrophages, this compound has been observed to augment the synthesis of leukotriene B4 (LTB4) while decreasing the secretion of prostaglandin E2 (PGE2).[1] These activities suggest a role in modulating inflammatory responses. The potential therapeutic applications of this compound have been explored in the context of HIV infection, with clinical trials in AIDS and ARC patients having been initiated.[1]
Signaling Pathways and Experimental Workflows
Due to the absence of a defined molecular structure for this compound, the creation of detailed signaling pathway diagrams at the molecular level is not feasible. However, based on its observed biological effects, a conceptual workflow of its immunomodulatory action can be proposed.
Conceptual workflow of this compound's immunomodulatory effects.
Experimental Protocols
The available literature abstracts do not provide detailed experimental protocols. To obtain specific methodologies, access to the full-text articles would be required. The abstracts reference standard immunological assays such as:
-
Mixed Lymphocyte Reaction (MLR): To assess the proliferative response of lymphocytes to allogeneic cells.
-
Graft-versus-Host Reaction (GvHR): To evaluate the in vivo effects on T-cell-mediated immune responses.
-
Lymphocyte Proliferation Assays: Using mitogens (like Concanavalin A) or antigens to measure the proliferative capacity of T-cells.
-
Cytokine Production Assays: To quantify the levels of interleukins (IL-1, IL-2) and other signaling molecules produced by immune cells.
Conclusion
This compound is an intriguing immunomodulatory agent with demonstrated effects on T-cell and macrophage function. However, the lack of a publicly available, defined molecular structure significantly hinders a comprehensive understanding of its chemical properties, structure-activity relationships, and precise mechanism of action. The information presented here is based on the limited available data from scientific abstracts. A complete and in-depth technical guide as requested by researchers, scientists, and drug development professionals would necessitate the disclosure of the specific chemical identity of this compound. Without this fundamental information, further computational analysis, synthesis planning, and detailed mechanistic studies remain speculative.
References
The Immunomodulatory Landscape of LF 1695: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
LF 1695 is an immunomodulatory agent that has shown potential in modulating cellular immune responses.[1][2] Its primary activities center on the activation and differentiation of T-lymphocytes and macrophages, leading to a cascade of downstream immunological effects.[1] This document details the known pharmacodynamic properties of this compound, summarizes quantitative data from preclinical studies, and outlines the experimental methodologies employed in these investigations. A proposed mechanism of action is also presented, supported by visualizations of the potential signaling pathways involved.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its influence on T-cell and macrophage function, ultimately leading to an enhanced immune response.
Effects on T-Lymphocytes
This compound has been shown to exert significant effects on T-lymphocyte populations:
-
T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.[1]
-
Lymphocyte Proliferation: this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells.[1][2]
-
Interleukin-2 (IL-2) Production: In Concanavalin A-activated lymphocytes, this compound increases the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]
Effects on Macrophages
This compound also modulates the activity of macrophages, key cells of the innate immune system:
-
Cytokine and Mediator Production: When added to macrophages, this compound augments the production of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Leukotriene B4 (LTB4).[1] Conversely, it has been observed to decrease the secretion of Prostaglandin E2 (PGE2), a known immunosuppressive molecule.[1]
In Vivo Immunomodulatory Effects
In vivo studies in animal models have demonstrated the potential of this compound to enhance immune responses in various contexts:
-
Hematological Reconstitution: The compound has been shown to accelerate the hematological reconstitution in animals following bone marrow alteration induced by irradiation or chemotherapy.[1]
-
Graft-versus-Host Reaction (GvHR): In a murine model of GvHR, this compound demonstrated a dose-dependent effect. Low doses administered intraperitoneally or via drinking water enhanced the GvHR, while high doses resulted in a decrease in its intensity.[2]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative data available from preclinical studies on this compound.
| In Vitro Study | Cell Type | Assay | Parameter | Value | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | PPD Stimulation | Optimal this compound Concentration | 0.5 µg/mL | [2] |
| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Allogeneic Stimulation | Effective this compound Concentration | 0.2 µg/mL | [2] |
| In Vivo Study (Murine GvHR Model) | Administration Route | Dosage | Effect on GvHR (Splenic Index) | Reference |
| Intraperitoneal | 2.5 mg/kg/day | Increase (1.71) | [2] | |
| Intraperitoneal | 5 mg/kg/day | Increase (1.80) | [2] | |
| Drinking Water | 4 mg/kg/day | Increase (1.82) | [2] | |
| Drinking Water | 10 mg/kg/day | Decrease (1.10) | [2] | |
| Drinking Water | 100 mg/kg/day | Decrease (1.37) | [2] |
Pharmacokinetics
Detailed information regarding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and clearance rates, is not currently available in publicly accessible literature. Further studies are required to elucidate these crucial parameters.
Proposed Mechanism of Action
The primary mechanism of action of this compound is believed to be the enhancement of interleukin production, particularly by macrophages.[1] This initial stimulus then triggers a cascade of T-lymphocyte activation and differentiation. The precise molecular targets and signaling pathways have not been fully elucidated, but a plausible model can be proposed based on its observed effects.
This compound likely interacts with receptors on macrophages, leading to the activation of intracellular signaling pathways that control the transcription of pro-inflammatory cytokines like IL-1. This, in turn, can contribute to the activation of T-helper cells. The subsequent increase in IL-2 production from activated T-cells further drives the proliferation and differentiation of cytotoxic T-lymphocytes and other immune effector cells.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the methodologies can be summarized based on the descriptions provided in the publications.
In Vitro Lymphocyte Proliferation Assays
-
Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a specific antigen (PPD) or allogeneic stimulation.
-
Methodology:
-
Isolation of human peripheral blood lymphocytes (PBLs).
-
Culture of PBLs in the presence of a stimulant (PPD for antigenic response, or cells from a different donor for allogeneic response).
-
Addition of varying concentrations of this compound to the cell cultures.
-
Incubation for a defined period (e.g., 5-6 days).
-
Assessment of cell proliferation by measuring the incorporation of tritiated thymidine ([³H]-thymidine) into the DNA of dividing cells. Increased [³H]-thymidine uptake indicates enhanced proliferation.
-
Caption: Workflow for in vitro lymphocyte proliferation assay.
In Vivo Graft-versus-Host Reaction (GvHR) Model
-
Objective: To evaluate the in vivo effect of this compound on a T-cell-mediated immune response.
-
Methodology:
-
Lethal irradiation of recipient mice (e.g., CBA, H-2k).
-
Injection of spleen cells from a different mouse strain (e.g., C57BL/6, H-2b) to induce GvHR.
-
Treatment of a cohort of recipient mice with this compound at various doses and routes of administration (intraperitoneal or drinking water).
-
A control group receives no this compound.
-
After a specified period, the severity of GvHR is assessed by measuring the spleen weight relative to the total body weight (splenic index). An increased splenic index indicates a more severe GvHR.
-
Conclusion
This compound is a promising immunomodulatory agent with demonstrated activity on T-lymphocytes and macrophages. The available data strongly suggest its potential to enhance cellular immune responses, which may be beneficial in various clinical settings, including immunocompromised states and as an adjunct to cancer therapy or vaccines. However, a significant knowledge gap exists regarding its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to understand its in vivo behavior and to establish a clear dose-response relationship in humans. Elucidation of the precise molecular targets and signaling pathways will further aid in the rational design of clinical trials and the development of this compound as a therapeutic agent.
References
The Immunomodulatory Landscape of LF 1695: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
LF 1695 is an immunomodulatory agent that has shown potential in modulating cellular immune responses.[1][2] Its primary activities center on the activation and differentiation of T-lymphocytes and macrophages, leading to a cascade of downstream immunological effects.[1] This document details the known pharmacodynamic properties of this compound, summarizes quantitative data from preclinical studies, and outlines the experimental methodologies employed in these investigations. A proposed mechanism of action is also presented, supported by visualizations of the potential signaling pathways involved.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its influence on T-cell and macrophage function, ultimately leading to an enhanced immune response.
Effects on T-Lymphocytes
This compound has been shown to exert significant effects on T-lymphocyte populations:
-
T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers.[1]
-
Lymphocyte Proliferation: this compound enhances the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells.[1][2]
-
Interleukin-2 (IL-2) Production: In Concanavalin A-activated lymphocytes, this compound increases the production of IL-2, a critical cytokine for T-cell proliferation and activation.[1]
Effects on Macrophages
This compound also modulates the activity of macrophages, key cells of the innate immune system:
-
Cytokine and Mediator Production: When added to macrophages, this compound augments the production of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Leukotriene B4 (LTB4).[1] Conversely, it has been observed to decrease the secretion of Prostaglandin E2 (PGE2), a known immunosuppressive molecule.[1]
In Vivo Immunomodulatory Effects
In vivo studies in animal models have demonstrated the potential of this compound to enhance immune responses in various contexts:
-
Hematological Reconstitution: The compound has been shown to accelerate the hematological reconstitution in animals following bone marrow alteration induced by irradiation or chemotherapy.[1]
-
Graft-versus-Host Reaction (GvHR): In a murine model of GvHR, this compound demonstrated a dose-dependent effect. Low doses administered intraperitoneally or via drinking water enhanced the GvHR, while high doses resulted in a decrease in its intensity.[2]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative data available from preclinical studies on this compound.
| In Vitro Study | Cell Type | Assay | Parameter | Value | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | PPD Stimulation | Optimal this compound Concentration | 0.5 µg/mL | [2] |
| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Allogeneic Stimulation | Effective this compound Concentration | 0.2 µg/mL | [2] |
| In Vivo Study (Murine GvHR Model) | Administration Route | Dosage | Effect on GvHR (Splenic Index) | Reference |
| Intraperitoneal | 2.5 mg/kg/day | Increase (1.71) | [2] | |
| Intraperitoneal | 5 mg/kg/day | Increase (1.80) | [2] | |
| Drinking Water | 4 mg/kg/day | Increase (1.82) | [2] | |
| Drinking Water | 10 mg/kg/day | Decrease (1.10) | [2] | |
| Drinking Water | 100 mg/kg/day | Decrease (1.37) | [2] |
Pharmacokinetics
Detailed information regarding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and clearance rates, is not currently available in publicly accessible literature. Further studies are required to elucidate these crucial parameters.
Proposed Mechanism of Action
The primary mechanism of action of this compound is believed to be the enhancement of interleukin production, particularly by macrophages.[1] This initial stimulus then triggers a cascade of T-lymphocyte activation and differentiation. The precise molecular targets and signaling pathways have not been fully elucidated, but a plausible model can be proposed based on its observed effects.
This compound likely interacts with receptors on macrophages, leading to the activation of intracellular signaling pathways that control the transcription of pro-inflammatory cytokines like IL-1. This, in turn, can contribute to the activation of T-helper cells. The subsequent increase in IL-2 production from activated T-cells further drives the proliferation and differentiation of cytotoxic T-lymphocytes and other immune effector cells.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the methodologies can be summarized based on the descriptions provided in the publications.
In Vitro Lymphocyte Proliferation Assays
-
Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a specific antigen (PPD) or allogeneic stimulation.
-
Methodology:
-
Isolation of human peripheral blood lymphocytes (PBLs).
-
Culture of PBLs in the presence of a stimulant (PPD for antigenic response, or cells from a different donor for allogeneic response).
-
Addition of varying concentrations of this compound to the cell cultures.
-
Incubation for a defined period (e.g., 5-6 days).
-
Assessment of cell proliferation by measuring the incorporation of tritiated thymidine ([³H]-thymidine) into the DNA of dividing cells. Increased [³H]-thymidine uptake indicates enhanced proliferation.
-
Caption: Workflow for in vitro lymphocyte proliferation assay.
In Vivo Graft-versus-Host Reaction (GvHR) Model
-
Objective: To evaluate the in vivo effect of this compound on a T-cell-mediated immune response.
-
Methodology:
-
Lethal irradiation of recipient mice (e.g., CBA, H-2k).
-
Injection of spleen cells from a different mouse strain (e.g., C57BL/6, H-2b) to induce GvHR.
-
Treatment of a cohort of recipient mice with this compound at various doses and routes of administration (intraperitoneal or drinking water).
-
A control group receives no this compound.
-
After a specified period, the severity of GvHR is assessed by measuring the spleen weight relative to the total body weight (splenic index). An increased splenic index indicates a more severe GvHR.
-
Conclusion
This compound is a promising immunomodulatory agent with demonstrated activity on T-lymphocytes and macrophages. The available data strongly suggest its potential to enhance cellular immune responses, which may be beneficial in various clinical settings, including immunocompromised states and as an adjunct to cancer therapy or vaccines. However, a significant knowledge gap exists regarding its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to understand its in vivo behavior and to establish a clear dose-response relationship in humans. Elucidation of the precise molecular targets and signaling pathways will further aid in the rational design of clinical trials and the development of this compound as a therapeutic agent.
References
LF 1695: A Novel Immunomodulatory Agent for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on key cells of the immune system, primarily T-lymphocytes and macrophages. Preclinical studies have revealed its capacity to induce T-cell differentiation, enhance lymphocyte proliferative responses, and modulate the production of critical cytokines and inflammatory mediators. These properties suggest its potential as a therapeutic agent in various conditions, including immunodeficiencies and contexts requiring accelerated hematological recovery. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for its characterization, and visual representations of its associated signaling pathways and experimental workflows.
Introduction
This compound is a piperidine-based compound that has emerged as a promising immunomodulatory agent. Its primary effects are centered on the cellular components of the adaptive and innate immune systems, specifically T-lymphocytes and macrophages. By influencing the differentiation, proliferation, and activation of these cells, this compound can orchestrate a complex array of immune responses. This whitepaper aims to consolidate the existing knowledge on this compound to facilitate further research and development efforts.
Mechanism of Action
The immunomodulatory effects of this compound are multifaceted, targeting different immune cell populations and their signaling pathways.
Effects on T-Lymphocytes
This compound has been shown to have a profound impact on T-lymphocyte biology:
-
T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers[1].
-
Enhanced Proliferative Responses: this compound significantly increases the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells[1][2]. This potentiation of T-cell proliferation may be linked to its ability to inhibit prostaglandin E2 (PGE2) synthesis[3].
-
Increased IL-2 Production: In Concanavalin A (Con A)-activated lymphocytes, this compound boosts the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation. However, it does not affect IL-2 production in resting lymphocytes[1].
Effects on Macrophages
This compound also modulates the function of macrophages, key players in the innate immune response and antigen presentation:
-
Augmented IL-1 Production: When added to macrophage cultures, this compound enhances the production of Interleukin-1 (IL-1), a pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses[1].
-
Modulation of Inflammatory Mediators: this compound increases the synthesis of Leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, while simultaneously decreasing the secretion of Prostaglandin E2 (PGE2), an immunosuppressive molecule[1].
In Vivo Effects
The cellular effects of this compound translate into significant in vivo activities:
-
Hematological Reconstitution: The compound accelerates the recovery of the hematopoietic system in animals following bone marrow suppression induced by irradiation or chemotherapy[1].
-
Graft-versus-Host Reaction (GvHR): this compound has been shown to enhance the GvHR in a dose-dependent manner in murine models[2].
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Cell Type | Effect | Concentration/Dose | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Optimal stimulation with PPD | 0.5 µg/mL | [2] |
| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Enhanced proliferation | 0.2 µg/mL | [2] |
Table 1: In Vitro Immunomodulatory Effects of this compound
| Model | Animal Model | Treatment Route | Dose | Outcome (Splenic Index) | Reference |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Intraperitoneal | 2.5 mg/kg/day | 1.71 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Intraperitoneal | 5 mg/kg/day | 1.80 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 4 mg/kg/day | 1.82 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 10 mg/kg/day | 1.10 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 100 mg/kg/day | 1.37 | [2] |
Table 2: In Vivo Effects of this compound on Graft versus Host Reaction
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general workflows for key experimental procedures.
Caption: Proposed signaling pathways of this compound in macrophages and T-lymphocytes.
Caption: General experimental workflows for assessing this compound activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard immunological assays and should be adapted as necessary.
T-Cell Differentiation from Bone Marrow Precursors
-
Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
Precursor Enrichment: Deplete mature hematopoietic cells using a cocktail of antibodies against lineage markers (e.g., CD3, B220, Gr-1, Mac-1) and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the enriched precursor cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and cytokines known to support T-cell development (e.g., IL-7, Flt3L).
-
This compound Treatment: Add varying concentrations of this compound to the culture medium. Include a vehicle control.
-
Incubation: Incubate the cells for a period of 7-14 days, with media changes as required.
-
Analysis: Harvest the cells and analyze the expression of T-cell markers (CD3, CD4, CD8) by flow cytometry.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Add a mitogen (e.g., Phytohemagglutinin (PHA) or Con A) or a specific antigen (e.g., PPD) to the wells. Add varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
³H-Thymidine Pulse: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a glass fiber filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
Macrophage IL-1 Production Assay
-
Macrophage Isolation/Culture: Isolate peritoneal macrophages from mice or use a macrophage cell line (e.g., RAW 264.7). Plate the cells in a 24-well plate and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Stimulation: Stimulate the macrophages with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1 Measurement: Quantify the concentration of IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Macrophage PGE2 Secretion Assay
-
Macrophage Culture and Treatment: Follow steps 1 and 2 of the IL-1 Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of incubation with this compound.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
In Vivo Hematological Reconstitution
-
Induction of Myelosuppression: Subject mice to a sublethal dose of total body irradiation or treat with a myelosuppressive chemotherapeutic agent (e.g., cyclophosphamide).
-
This compound Administration: Administer this compound to the mice via a suitable route (e.g., intraperitoneal injection or in drinking water) for a specified duration. Include a vehicle-treated control group.
-
Monitoring: Monitor the mice for signs of recovery and perform complete blood counts (CBCs) at regular intervals to assess the numbers of white blood cells, red blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study, euthanize the mice and harvest bone marrow to determine cellularity and the frequency of hematopoietic progenitor cells using colony-forming unit (CFU) assays.
In Vivo Graft-versus-Host Reaction (GvHR)
-
Recipient Preparation: Lethally irradiate recipient mice (e.g., CBA strain).
-
Donor Cell Transplantation: Isolate spleen cells from allogeneic donor mice (e.g., C57BL/6 strain) and inject them intravenously into the irradiated recipients.
-
This compound Treatment: Administer this compound to the recipient mice at various doses and routes as described in Table 2.
-
GvHR Assessment: Monitor the mice daily for clinical signs of GvHR (e.g., weight loss, hunched posture, ruffled fur, diarrhea).
-
Splenic Index Calculation: At a predetermined time point (e.g., day 10), euthanize the mice and weigh their spleens and bodies. Calculate the splenic index as (spleen weight / body weight) x 100.
Conclusion
This compound is a potent immunomodulatory compound with a well-defined profile of activity on T-lymphocytes and macrophages. Its ability to promote T-cell differentiation and proliferation, coupled with its capacity to modulate the production of key cytokines and inflammatory mediators, underscores its therapeutic potential. The preclinical data presented in this guide provide a strong rationale for further investigation of this compound in disease models where targeted immune enhancement is desirable. The detailed experimental protocols and visual aids are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising therapeutic agent.
References
- 1. Induction of Graft-versus-host Disease and In Vivo T Cell Monitoring Using an MHC-matched Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for noninvasive imaging of hematopoietic reconstitution in live mice using Akaluc bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Intestinal Graft-versus-host Disease and Its Mini-endoscopic Assessment in Live Mice [jove.com]
LF 1695: A Novel Immunomodulatory Agent for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on key cells of the immune system, primarily T-lymphocytes and macrophages. Preclinical studies have revealed its capacity to induce T-cell differentiation, enhance lymphocyte proliferative responses, and modulate the production of critical cytokines and inflammatory mediators. These properties suggest its potential as a therapeutic agent in various conditions, including immunodeficiencies and contexts requiring accelerated hematological recovery. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for its characterization, and visual representations of its associated signaling pathways and experimental workflows.
Introduction
This compound is a piperidine-based compound that has emerged as a promising immunomodulatory agent. Its primary effects are centered on the cellular components of the adaptive and innate immune systems, specifically T-lymphocytes and macrophages. By influencing the differentiation, proliferation, and activation of these cells, this compound can orchestrate a complex array of immune responses. This whitepaper aims to consolidate the existing knowledge on this compound to facilitate further research and development efforts.
Mechanism of Action
The immunomodulatory effects of this compound are multifaceted, targeting different immune cell populations and their signaling pathways.
Effects on T-Lymphocytes
This compound has been shown to have a profound impact on T-lymphocyte biology:
-
T-Cell Differentiation: It induces the differentiation of bone marrow precursor cells into mature T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 surface markers[1].
-
Enhanced Proliferative Responses: this compound significantly increases the proliferative responses of lymphocytes to mitogens, antigens, and allogeneic cells[1][2]. This potentiation of T-cell proliferation may be linked to its ability to inhibit prostaglandin E2 (PGE2) synthesis[3].
-
Increased IL-2 Production: In Concanavalin A (Con A)-activated lymphocytes, this compound boosts the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation. However, it does not affect IL-2 production in resting lymphocytes[1].
Effects on Macrophages
This compound also modulates the function of macrophages, key players in the innate immune response and antigen presentation:
-
Augmented IL-1 Production: When added to macrophage cultures, this compound enhances the production of Interleukin-1 (IL-1), a pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses[1].
-
Modulation of Inflammatory Mediators: this compound increases the synthesis of Leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, while simultaneously decreasing the secretion of Prostaglandin E2 (PGE2), an immunosuppressive molecule[1].
In Vivo Effects
The cellular effects of this compound translate into significant in vivo activities:
-
Hematological Reconstitution: The compound accelerates the recovery of the hematopoietic system in animals following bone marrow suppression induced by irradiation or chemotherapy[1].
-
Graft-versus-Host Reaction (GvHR): this compound has been shown to enhance the GvHR in a dose-dependent manner in murine models[2].
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Cell Type | Effect | Concentration/Dose | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Optimal stimulation with PPD | 0.5 µg/mL | [2] |
| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | Enhanced proliferation | 0.2 µg/mL | [2] |
Table 1: In Vitro Immunomodulatory Effects of this compound
| Model | Animal Model | Treatment Route | Dose | Outcome (Splenic Index) | Reference |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Intraperitoneal | 2.5 mg/kg/day | 1.71 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Intraperitoneal | 5 mg/kg/day | 1.80 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 4 mg/kg/day | 1.82 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 10 mg/kg/day | 1.10 | [2] |
| Graft vs Host Reaction | Mice (C57 Bl/6 into CBA) | Drinking Water | 100 mg/kg/day | 1.37 | [2] |
Table 2: In Vivo Effects of this compound on Graft versus Host Reaction
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general workflows for key experimental procedures.
Caption: Proposed signaling pathways of this compound in macrophages and T-lymphocytes.
Caption: General experimental workflows for assessing this compound activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard immunological assays and should be adapted as necessary.
T-Cell Differentiation from Bone Marrow Precursors
-
Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
Precursor Enrichment: Deplete mature hematopoietic cells using a cocktail of antibodies against lineage markers (e.g., CD3, B220, Gr-1, Mac-1) and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the enriched precursor cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and cytokines known to support T-cell development (e.g., IL-7, Flt3L).
-
This compound Treatment: Add varying concentrations of this compound to the culture medium. Include a vehicle control.
-
Incubation: Incubate the cells for a period of 7-14 days, with media changes as required.
-
Analysis: Harvest the cells and analyze the expression of T-cell markers (CD3, CD4, CD8) by flow cytometry.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Add a mitogen (e.g., Phytohemagglutinin (PHA) or Con A) or a specific antigen (e.g., PPD) to the wells. Add varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
³H-Thymidine Pulse: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a glass fiber filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
Macrophage IL-1 Production Assay
-
Macrophage Isolation/Culture: Isolate peritoneal macrophages from mice or use a macrophage cell line (e.g., RAW 264.7). Plate the cells in a 24-well plate and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Stimulation: Stimulate the macrophages with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1 Measurement: Quantify the concentration of IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Macrophage PGE2 Secretion Assay
-
Macrophage Culture and Treatment: Follow steps 1 and 2 of the IL-1 Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of incubation with this compound.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
In Vivo Hematological Reconstitution
-
Induction of Myelosuppression: Subject mice to a sublethal dose of total body irradiation or treat with a myelosuppressive chemotherapeutic agent (e.g., cyclophosphamide).
-
This compound Administration: Administer this compound to the mice via a suitable route (e.g., intraperitoneal injection or in drinking water) for a specified duration. Include a vehicle-treated control group.
-
Monitoring: Monitor the mice for signs of recovery and perform complete blood counts (CBCs) at regular intervals to assess the numbers of white blood cells, red blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study, euthanize the mice and harvest bone marrow to determine cellularity and the frequency of hematopoietic progenitor cells using colony-forming unit (CFU) assays.
In Vivo Graft-versus-Host Reaction (GvHR)
-
Recipient Preparation: Lethally irradiate recipient mice (e.g., CBA strain).
-
Donor Cell Transplantation: Isolate spleen cells from allogeneic donor mice (e.g., C57BL/6 strain) and inject them intravenously into the irradiated recipients.
-
This compound Treatment: Administer this compound to the recipient mice at various doses and routes as described in Table 2.
-
GvHR Assessment: Monitor the mice daily for clinical signs of GvHR (e.g., weight loss, hunched posture, ruffled fur, diarrhea).
-
Splenic Index Calculation: At a predetermined time point (e.g., day 10), euthanize the mice and weigh their spleens and bodies. Calculate the splenic index as (spleen weight / body weight) x 100.
Conclusion
This compound is a potent immunomodulatory compound with a well-defined profile of activity on T-lymphocytes and macrophages. Its ability to promote T-cell differentiation and proliferation, coupled with its capacity to modulate the production of key cytokines and inflammatory mediators, underscores its therapeutic potential. The preclinical data presented in this guide provide a strong rationale for further investigation of this compound in disease models where targeted immune enhancement is desirable. The detailed experimental protocols and visual aids are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising therapeutic agent.
References
- 1. Induction of Graft-versus-host Disease and In Vivo T Cell Monitoring Using an MHC-matched Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for noninvasive imaging of hematopoietic reconstitution in live mice using Akaluc bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Intestinal Graft-versus-host Disease and Its Mini-endoscopic Assessment in Live Mice [jove.com]
Methodological & Application
LF 1695: Application Notes and Experimental Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of the synthetic immunomodulator LF 1695 and detailed protocols for its use in in vitro cell culture experiments based on historical research. The information is primarily derived from studies conducted in the late 1980s and early 1990s.
Introduction
This compound is a chemically defined, low molecular weight piperidine derivative that has demonstrated immunomodulatory properties, primarily affecting T-lymphocytes and macrophages.[1][2] In vitro and in vivo studies have shown its capacity to enhance cell-mediated immune responses.[1][2][3] These characteristics suggest its potential as a therapeutic agent to augment immune function.
Mechanism of Action
This compound appears to exert its effects by modulating the activity of key immune cells. It has been shown to induce the differentiation of T-cell precursors and enhance the proliferative response of mature T-cells to mitogens and antigens.[1][2] Furthermore, this compound stimulates macrophage effector functions, including phagocytosis and the production of inflammatory mediators.[3] A significant aspect of its mechanism is the increased production of interleukin-1 (IL-1) by macrophages and interleukin-2 (IL-2) by activated T-lymphocytes, while concurrently decreasing prostaglandin E2 (PGE2) secretion by macrophages.[2][3]
Signaling Pathway Overview
The following diagram illustrates the proposed signaling interactions of this compound with T-cells and macrophages based on published literature.
Caption: Proposed signaling effects of this compound on macrophages and T-lymphocytes.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays as reported in the literature.
| Cell Type | Assay | Effective Concentration of this compound | Reference |
| Human Peripheral Blood Lymphocytes (PBL) | Proliferation with PPD | 0.5 µg/mL (Optimal) | [1] |
| Human Peripheral Blood Lymphocytes (PBL) | Mixed Lymphocyte Reaction (MLR) | 0.2 µg/mL | [1] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound on human peripheral blood lymphocytes (PBLs) and macrophages. These should be adapted and optimized for specific experimental conditions.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro studies with this compound.
Protocol 1: In Vitro Treatment and Proliferation Assay of Human PBLs
Objective: To assess the effect of this compound on the proliferation of human peripheral blood lymphocytes (PBLs) in response to an antigen.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (powder)
-
Phosphate-buffered saline (PBS), sterile
-
Purified Protein Derivative (PPD) or other relevant antigen/mitogen
-
³H-Thymidine
-
96-well round-bottom cell culture plates
-
Cell harvesting equipment and scintillation counter
Methodology:
-
Isolation of PBLs:
-
Isolate PBLs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated cells three times with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and sterilize by filtration (0.22 µm filter).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µg/mL).
-
-
Cell Plating and Treatment:
-
Adjust the PBL suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 50 µL of the this compound working solutions to the appropriate wells.
-
Add 50 µL of the antigen (e.g., PPD at a predetermined optimal concentration) or medium (for unstimulated controls) to the wells.
-
The final volume in each well should be 200 µL. Include control wells with cells and medium only, cells with antigen only, and cells with this compound only.
-
-
Incubation and Proliferation Assay:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5 to 6 days.[1]
-
18 hours before the end of the incubation period, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a liquid scintillation counter. The results will be expressed as counts per minute (CPM).
-
Protocol 2: In Vitro Treatment and Functional Assay of Macrophages
Objective: To evaluate the effect of this compound on macrophage activation, specifically IL-1 production.
Materials:
-
Human monocytes isolated from PBLs (e.g., by plastic adherence or magnetic bead separation)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) as a positive control for macrophage activation
-
24-well cell culture plates
-
Human IL-1β ELISA kit
Methodology:
-
Macrophage Preparation:
-
Isolate monocytes from human PBLs. For adherence-based isolation, plate PBLs in culture dishes for 2 hours and then wash away non-adherent cells.
-
Culture the adherent monocytes in complete DMEM for 5-7 days to allow differentiation into macrophages.
-
-
Cell Plating and Treatment:
-
Seed the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh complete DMEM containing various concentrations of this compound.
-
Include control wells: medium only (negative control) and LPS (e.g., 100 ng/mL, positive control).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Disclaimer
The information and protocols provided are based on scientific literature published several decades ago. Researchers should consider this historical context. These protocols serve as a starting point and may require significant optimization based on modern cell culture reagents, equipment, and specific experimental goals. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell system.
References
- 1. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
LF 1695: Application Notes and Experimental Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of the synthetic immunomodulator LF 1695 and detailed protocols for its use in in vitro cell culture experiments based on historical research. The information is primarily derived from studies conducted in the late 1980s and early 1990s.
Introduction
This compound is a chemically defined, low molecular weight piperidine derivative that has demonstrated immunomodulatory properties, primarily affecting T-lymphocytes and macrophages.[1][2] In vitro and in vivo studies have shown its capacity to enhance cell-mediated immune responses.[1][2][3] These characteristics suggest its potential as a therapeutic agent to augment immune function.
Mechanism of Action
This compound appears to exert its effects by modulating the activity of key immune cells. It has been shown to induce the differentiation of T-cell precursors and enhance the proliferative response of mature T-cells to mitogens and antigens.[1][2] Furthermore, this compound stimulates macrophage effector functions, including phagocytosis and the production of inflammatory mediators.[3] A significant aspect of its mechanism is the increased production of interleukin-1 (IL-1) by macrophages and interleukin-2 (IL-2) by activated T-lymphocytes, while concurrently decreasing prostaglandin E2 (PGE2) secretion by macrophages.[2][3]
Signaling Pathway Overview
The following diagram illustrates the proposed signaling interactions of this compound with T-cells and macrophages based on published literature.
Caption: Proposed signaling effects of this compound on macrophages and T-lymphocytes.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays as reported in the literature.
| Cell Type | Assay | Effective Concentration of this compound | Reference |
| Human Peripheral Blood Lymphocytes (PBL) | Proliferation with PPD | 0.5 µg/mL (Optimal) | [1] |
| Human Peripheral Blood Lymphocytes (PBL) | Mixed Lymphocyte Reaction (MLR) | 0.2 µg/mL | [1] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound on human peripheral blood lymphocytes (PBLs) and macrophages. These should be adapted and optimized for specific experimental conditions.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro studies with this compound.
Protocol 1: In Vitro Treatment and Proliferation Assay of Human PBLs
Objective: To assess the effect of this compound on the proliferation of human peripheral blood lymphocytes (PBLs) in response to an antigen.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (powder)
-
Phosphate-buffered saline (PBS), sterile
-
Purified Protein Derivative (PPD) or other relevant antigen/mitogen
-
³H-Thymidine
-
96-well round-bottom cell culture plates
-
Cell harvesting equipment and scintillation counter
Methodology:
-
Isolation of PBLs:
-
Isolate PBLs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated cells three times with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and sterilize by filtration (0.22 µm filter).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µg/mL).
-
-
Cell Plating and Treatment:
-
Adjust the PBL suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 50 µL of the this compound working solutions to the appropriate wells.
-
Add 50 µL of the antigen (e.g., PPD at a predetermined optimal concentration) or medium (for unstimulated controls) to the wells.
-
The final volume in each well should be 200 µL. Include control wells with cells and medium only, cells with antigen only, and cells with this compound only.
-
-
Incubation and Proliferation Assay:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5 to 6 days.[1]
-
18 hours before the end of the incubation period, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a liquid scintillation counter. The results will be expressed as counts per minute (CPM).
-
Protocol 2: In Vitro Treatment and Functional Assay of Macrophages
Objective: To evaluate the effect of this compound on macrophage activation, specifically IL-1 production.
Materials:
-
Human monocytes isolated from PBLs (e.g., by plastic adherence or magnetic bead separation)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) as a positive control for macrophage activation
-
24-well cell culture plates
-
Human IL-1β ELISA kit
Methodology:
-
Macrophage Preparation:
-
Isolate monocytes from human PBLs. For adherence-based isolation, plate PBLs in culture dishes for 2 hours and then wash away non-adherent cells.
-
Culture the adherent monocytes in complete DMEM for 5-7 days to allow differentiation into macrophages.
-
-
Cell Plating and Treatment:
-
Seed the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh complete DMEM containing various concentrations of this compound.
-
Include control wells: medium only (negative control) and LPS (e.g., 100 ng/mL, positive control).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Disclaimer
The information and protocols provided are based on scientific literature published several decades ago. Researchers should consider this historical context. These protocols serve as a starting point and may require significant optimization based on modern cell culture reagents, equipment, and specific experimental goals. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell system.
References
- 1. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LF-1695 in T-Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF-1695 is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] Historical studies have demonstrated its capacity to induce T-cell differentiation from bone marrow precursor cells, leading to the expression of CD3, CD4, and/or CD8 markers.[1] Furthermore, LF-1695 has been shown to enhance lymphocyte proliferative responses to various stimuli and increase the production of Interleukin-2 (IL-2) in activated lymphocytes.[1] It also modulates macrophage function by augmenting Interleukin-1 (IL-1) production.[1] These properties suggest that LF-1695 may play a significant role in directing the differentiation of naive CD4+ T-cells into specific effector and regulatory subsets.
This document provides detailed protocols for utilizing LF-1695 in in vitro T-cell differentiation assays to characterize its effects on the polarization of naive CD4+ T-cells into T helper 1 (Th1), T helper 2 (Th2), T helper 17 (Th17), and induced regulatory T (iTreg) cells.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways of LF-1695 in T-cell differentiation are not fully elucidated, its known effects on IL-1 and IL-2 production suggest an influence on key signaling cascades that govern T-cell fate. IL-1 can act as a co-stimulatory molecule for T-cell activation, and IL-2 is critical for T-cell proliferation and the development of certain T-cell subsets.
Caption: Proposed mechanism of LF-1695 action on T-cell activation and differentiation.
Experimental Protocols
The following protocols outline a comprehensive approach to investigate the immunomodulatory effects of LF-1695 on the differentiation of naive CD4+ T-cells.
Isolation of Naive CD4+ T-Cells
This protocol describes the isolation of naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for the isolation of naive CD4+ T-cells.
Methodology:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a sterile conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Isolate naive CD4+ T-cells using a commercially available negative selection kit according to the manufacturer's instructions.
-
Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.
In Vitro T-Cell Differentiation Assay
This protocol details the culture conditions for polarizing naive CD4+ T-cells into Th1, Th2, Th17, and iTreg subsets in the presence or absence of LF-1695.
Methodology:
-
Coat a 24-well plate with anti-CD3 antibody (1-2 µg/mL in sterile PBS) and incubate overnight at 4°C.[2][3]
-
On the day of the experiment, wash the wells twice with sterile PBS.
-
Resuspend the isolated naive CD4+ T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the T-cell differentiation media with the appropriate cytokine cocktails and LF-1695 as described in the table below. An optimal starting concentration for LF-1695 is 0.5 µg/mL, but a dose-response (e.g., 0.1, 0.5, 2.5 µg/mL) is recommended.
-
Add 1 mL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (2 µg/mL) to all wells.
-
Incubate the plates for 4-6 days at 37°C in a 5% CO2 incubator.
Table 1: Cytokine Cocktails and LF-1695 for T-Cell Differentiation
| T-Cell Subset | Cytokines and Antibodies | LF-1695 Concentration |
| Th0 (Control) | IL-2 (5 ng/mL) | 0 µg/mL |
| Th1 | IL-2 (5 ng/mL), IL-12 (15 ng/mL), Anti-IL-4 (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
| Th2 | IL-2 (5 ng/mL), IL-4 (10 ng/mL), Anti-IFN-γ (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
| Th17 | IL-6 (20 ng/mL), TGF-β (3 ng/mL), Anti-IL-4 (1 µg/mL), Anti-IFN-γ (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
| iTreg | IL-2 (5 ng/mL), TGF-β (15 ng/mL), Anti-IL-4 (1 µg/mL), Anti-IFN-γ (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
Analysis of T-Cell Differentiation
This protocol is for identifying the differentiated T-cell subsets based on their hallmark cytokine and transcription factor expression.
Caption: Workflow for intracellular cytokine and transcription factor staining.
Methodology:
-
Restimulate the differentiated T-cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[4]
-
Harvest the cells and wash with staining buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines and transcription factors (see Table 2) for 30-45 minutes at room temperature.
-
Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.
Table 2: Flow Cytometry Markers for T-Helper Subsets
| T-Cell Subset | Key Transcription Factor | Key Cytokine(s) |
| Th1 | T-bet | IFN-γ |
| Th2 | GATA3 | IL-4, IL-5, IL-13 |
| Th17 | RORγt | IL-17A, IL-17F, IL-22 |
| iTreg | Foxp3 | IL-10, TGF-β |
This protocol measures the concentration of key cytokines secreted into the culture supernatant.
Methodology:
-
Collect the culture supernatants at the end of the differentiation period (before restimulation for intracellular staining).
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ, IL-4, and IL-17A using commercially available kits according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Table 3: Expected Cytokine Profile of Differentiated T-Helper Subsets
| T-Cell Subset | IFN-γ | IL-4 | IL-17A |
| Th1 | High | Low | Low |
| Th2 | Low | High | Low |
| Th17 | Low | Low | High |
| iTreg | Low | Low | Low |
This protocol assesses the effect of LF-1695 on the proliferative capacity of T-cells during differentiation using Carboxyfluorescein succinimidyl ester (CFSE).
Methodology:
-
Before starting the differentiation culture, label the naive CD4+ T-cells with CFSE (0.5-5 µM) for 10-15 minutes at 37°C.[5][6]
-
Quench the staining reaction with complete medium.
-
Wash the cells and resuspend them in the appropriate differentiation media as described in Protocol 2.
-
After 4-6 days of culture, harvest the cells.
-
Analyze the CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables to facilitate comparison between the different treatment groups (with and without LF-1695 at various concentrations).
Table 4: Example Data Summary for the Effect of LF-1695 on Th1 Differentiation
| Treatment | % IFN-γ+ of CD4+ cells (Flow Cytometry) | IFN-γ Concentration (pg/mL) (ELISA) | Proliferation Index (CFSE) |
| Th1 Control (0 µg/mL LF-1695) | 45.2 ± 3.1 | 2500 ± 210 | 2.8 ± 0.3 |
| Th1 + 0.1 µg/mL LF-1695 | 55.8 ± 4.5 | 3200 ± 250 | 3.1 ± 0.4 |
| Th1 + 0.5 µg/mL LF-1695 | 68.3 ± 5.2 | 4100 ± 300 | 3.5 ± 0.3 |
| Th1 + 2.5 µg/mL LF-1695 | 65.1 ± 4.8 | 3950 ± 280 | 3.4 ± 0.5 |
| *Note: This is example data. Actual results may vary. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the Th1 control. |
By following these detailed protocols, researchers can systematically evaluate the impact of LF-1695 on the differentiation of naive CD4+ T-cells into various functional subsets, providing valuable insights into its immunomodulatory properties and potential therapeutic applications.
References
- 1. Effect of the immunomodulator LF 1695 on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for LF-1695 in T-Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF-1695 is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] Historical studies have demonstrated its capacity to induce T-cell differentiation from bone marrow precursor cells, leading to the expression of CD3, CD4, and/or CD8 markers.[1] Furthermore, LF-1695 has been shown to enhance lymphocyte proliferative responses to various stimuli and increase the production of Interleukin-2 (IL-2) in activated lymphocytes.[1] It also modulates macrophage function by augmenting Interleukin-1 (IL-1) production.[1] These properties suggest that LF-1695 may play a significant role in directing the differentiation of naive CD4+ T-cells into specific effector and regulatory subsets.
This document provides detailed protocols for utilizing LF-1695 in in vitro T-cell differentiation assays to characterize its effects on the polarization of naive CD4+ T-cells into T helper 1 (Th1), T helper 2 (Th2), T helper 17 (Th17), and induced regulatory T (iTreg) cells.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways of LF-1695 in T-cell differentiation are not fully elucidated, its known effects on IL-1 and IL-2 production suggest an influence on key signaling cascades that govern T-cell fate. IL-1 can act as a co-stimulatory molecule for T-cell activation, and IL-2 is critical for T-cell proliferation and the development of certain T-cell subsets.
Caption: Proposed mechanism of LF-1695 action on T-cell activation and differentiation.
Experimental Protocols
The following protocols outline a comprehensive approach to investigate the immunomodulatory effects of LF-1695 on the differentiation of naive CD4+ T-cells.
Isolation of Naive CD4+ T-Cells
This protocol describes the isolation of naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for the isolation of naive CD4+ T-cells.
Methodology:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a sterile conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Isolate naive CD4+ T-cells using a commercially available negative selection kit according to the manufacturer's instructions.
-
Assess the purity of the isolated naive CD4+ T-cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.
In Vitro T-Cell Differentiation Assay
This protocol details the culture conditions for polarizing naive CD4+ T-cells into Th1, Th2, Th17, and iTreg subsets in the presence or absence of LF-1695.
Methodology:
-
Coat a 24-well plate with anti-CD3 antibody (1-2 µg/mL in sterile PBS) and incubate overnight at 4°C.[2][3]
-
On the day of the experiment, wash the wells twice with sterile PBS.
-
Resuspend the isolated naive CD4+ T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the T-cell differentiation media with the appropriate cytokine cocktails and LF-1695 as described in the table below. An optimal starting concentration for LF-1695 is 0.5 µg/mL, but a dose-response (e.g., 0.1, 0.5, 2.5 µg/mL) is recommended.
-
Add 1 mL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (2 µg/mL) to all wells.
-
Incubate the plates for 4-6 days at 37°C in a 5% CO2 incubator.
Table 1: Cytokine Cocktails and LF-1695 for T-Cell Differentiation
| T-Cell Subset | Cytokines and Antibodies | LF-1695 Concentration |
| Th0 (Control) | IL-2 (5 ng/mL) | 0 µg/mL |
| Th1 | IL-2 (5 ng/mL), IL-12 (15 ng/mL), Anti-IL-4 (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
| Th2 | IL-2 (5 ng/mL), IL-4 (10 ng/mL), Anti-IFN-γ (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
| Th17 | IL-6 (20 ng/mL), TGF-β (3 ng/mL), Anti-IL-4 (1 µg/mL), Anti-IFN-γ (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
| iTreg | IL-2 (5 ng/mL), TGF-β (15 ng/mL), Anti-IL-4 (1 µg/mL), Anti-IFN-γ (1 µg/mL)[2] | 0, 0.1, 0.5, 2.5 µg/mL |
Analysis of T-Cell Differentiation
This protocol is for identifying the differentiated T-cell subsets based on their hallmark cytokine and transcription factor expression.
Caption: Workflow for intracellular cytokine and transcription factor staining.
Methodology:
-
Restimulate the differentiated T-cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[4]
-
Harvest the cells and wash with staining buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines and transcription factors (see Table 2) for 30-45 minutes at room temperature.
-
Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.
Table 2: Flow Cytometry Markers for T-Helper Subsets
| T-Cell Subset | Key Transcription Factor | Key Cytokine(s) |
| Th1 | T-bet | IFN-γ |
| Th2 | GATA3 | IL-4, IL-5, IL-13 |
| Th17 | RORγt | IL-17A, IL-17F, IL-22 |
| iTreg | Foxp3 | IL-10, TGF-β |
This protocol measures the concentration of key cytokines secreted into the culture supernatant.
Methodology:
-
Collect the culture supernatants at the end of the differentiation period (before restimulation for intracellular staining).
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ, IL-4, and IL-17A using commercially available kits according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Table 3: Expected Cytokine Profile of Differentiated T-Helper Subsets
| T-Cell Subset | IFN-γ | IL-4 | IL-17A |
| Th1 | High | Low | Low |
| Th2 | Low | High | Low |
| Th17 | Low | Low | High |
| iTreg | Low | Low | Low |
This protocol assesses the effect of LF-1695 on the proliferative capacity of T-cells during differentiation using Carboxyfluorescein succinimidyl ester (CFSE).
Methodology:
-
Before starting the differentiation culture, label the naive CD4+ T-cells with CFSE (0.5-5 µM) for 10-15 minutes at 37°C.[5][6]
-
Quench the staining reaction with complete medium.
-
Wash the cells and resuspend them in the appropriate differentiation media as described in Protocol 2.
-
After 4-6 days of culture, harvest the cells.
-
Analyze the CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables to facilitate comparison between the different treatment groups (with and without LF-1695 at various concentrations).
Table 4: Example Data Summary for the Effect of LF-1695 on Th1 Differentiation
| Treatment | % IFN-γ+ of CD4+ cells (Flow Cytometry) | IFN-γ Concentration (pg/mL) (ELISA) | Proliferation Index (CFSE) |
| Th1 Control (0 µg/mL LF-1695) | 45.2 ± 3.1 | 2500 ± 210 | 2.8 ± 0.3 |
| Th1 + 0.1 µg/mL LF-1695 | 55.8 ± 4.5 | 3200 ± 250 | 3.1 ± 0.4 |
| Th1 + 0.5 µg/mL LF-1695 | 68.3 ± 5.2 | 4100 ± 300 | 3.5 ± 0.3 |
| Th1 + 2.5 µg/mL LF-1695 | 65.1 ± 4.8 | 3950 ± 280 | 3.4 ± 0.5 |
| *Note: This is example data. Actual results may vary. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the Th1 control. |
By following these detailed protocols, researchers can systematically evaluate the impact of LF-1695 on the differentiation of naive CD4+ T-cells into various functional subsets, providing valuable insights into its immunomodulatory properties and potential therapeutic applications.
References
- 1. Effect of the immunomodulator LF 1695 on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Preparing Stock Solutions of LF 1695 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LF 1695 is a synthetic, low molecular weight immunomodulatory compound that has been shown to exert its activity on T-lymphocytes and macrophages.[1] Documented effects include the induction of T-cell differentiation, enhancement of lymphocyte proliferative responses, and increased production of key cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1][2] These properties make this compound a compound of interest for research in immunology, oncology, and infectious diseases. Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions and outlines its known biological activities to inform experimental design.
Chemical Properties and Data Presentation
While the exact chemical structure and molecular weight of this compound are not consistently reported in publicly available literature, it is described as a piperidine derivative.[3] For the purpose of preparing stock solutions, it is imperative to obtain the lot-specific molecular weight from the supplier's certificate of analysis. The following table summarizes the known qualitative information and provides a template for researchers to fill in with specific data from their compound source.
| Parameter | Information | Source/Notes |
| Compound Name | This compound | |
| Description | Synthetic immunomodulator, piperidine derivative.[1][3] | |
| Molecular Weight | Not publicly available. | Crucial to obtain from the supplier's Certificate of Analysis. |
| Solubility | Not publicly available. | Likely soluble in organic solvents such as DMSO. Empirical testing is recommended. |
| Storage | Store at -20°C or -80°C as a solid and in solution. | General recommendation for bioactive small molecules to prevent degradation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol provides a general procedure for preparing a 10 mM stock solution of this compound. The exact mass of the compound required will depend on the molecular weight provided by the supplier.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the Mass of this compound to Weigh:
-
Use the following formula to calculate the mass (in mg) of this compound required to make a specific volume of a 10 mM stock solution:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Example Calculation (assuming a hypothetical Molecular Weight of 250 g/mol to make 1 mL of 10 mM stock):
-
Mass (mg) = 10 mmol/L * 250 g/mol * 0.001 L * 1000 mg/g = 2.5 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution, but check the supplier's recommendations for temperature stability.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Immunomodulation
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in stimulating macrophages and T-cells to produce key inflammatory cytokines.
Caption: this compound signaling pathway in immune cells.
Experimental Workflow for this compound Stock Solution Preparation
This workflow diagram provides a visual representation of the key steps involved in preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of LF 1695 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LF 1695 is a synthetic, low molecular weight immunomodulatory compound that has been shown to exert its activity on T-lymphocytes and macrophages.[1] Documented effects include the induction of T-cell differentiation, enhancement of lymphocyte proliferative responses, and increased production of key cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1][2] These properties make this compound a compound of interest for research in immunology, oncology, and infectious diseases. Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions and outlines its known biological activities to inform experimental design.
Chemical Properties and Data Presentation
While the exact chemical structure and molecular weight of this compound are not consistently reported in publicly available literature, it is described as a piperidine derivative.[3] For the purpose of preparing stock solutions, it is imperative to obtain the lot-specific molecular weight from the supplier's certificate of analysis. The following table summarizes the known qualitative information and provides a template for researchers to fill in with specific data from their compound source.
| Parameter | Information | Source/Notes |
| Compound Name | This compound | |
| Description | Synthetic immunomodulator, piperidine derivative.[1][3] | |
| Molecular Weight | Not publicly available. | Crucial to obtain from the supplier's Certificate of Analysis. |
| Solubility | Not publicly available. | Likely soluble in organic solvents such as DMSO. Empirical testing is recommended. |
| Storage | Store at -20°C or -80°C as a solid and in solution. | General recommendation for bioactive small molecules to prevent degradation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol provides a general procedure for preparing a 10 mM stock solution of this compound. The exact mass of the compound required will depend on the molecular weight provided by the supplier.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the Mass of this compound to Weigh:
-
Use the following formula to calculate the mass (in mg) of this compound required to make a specific volume of a 10 mM stock solution:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Example Calculation (assuming a hypothetical Molecular Weight of 250 g/mol to make 1 mL of 10 mM stock):
-
Mass (mg) = 10 mmol/L * 250 g/mol * 0.001 L * 1000 mg/g = 2.5 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tube.
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution, but check the supplier's recommendations for temperature stability.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Immunomodulation
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in stimulating macrophages and T-cells to produce key inflammatory cytokines.
Caption: this compound signaling pathway in immune cells.
Experimental Workflow for this compound Stock Solution Preparation
This workflow diagram provides a visual representation of the key steps involved in preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LF 1695 in Immunology Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
LF 1695 is a synthetic immunomodulatory compound that has demonstrated significant effects on key cells of the immune system, particularly T-lymphocytes and macrophages. Its ability to enhance cellular immune responses suggests its potential as an adjuvant in vaccines, a therapeutic agent in infectious diseases and immunodeficiency states, and a tool for in vitro and in vivo studies of immune function. These application notes provide a summary of the known effects of this compound, quantitative data for experimental design, and detailed protocols for its use in various immunology research models.
Data Presentation
The following tables summarize the quantitative data available for the use of this compound in immunological studies.
Table 1: In Vitro Applications of this compound
| Application | Cell Type | Species | Concentration | Observed Effect | Reference |
| Enhancement of Antigen-Specific Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes (PBL) | Human | 0.5 µg/mL | Optimal proliferation in response to Purified Protein Derivative (PPD) | [1] |
| Enhancement of Allogeneic Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes (PBL) | Human | 0.2 µg/mL | Enhanced proliferation in a bilateral Mixed Lymphocyte Reaction (MLR) | [1] |
| Macrophage Activation | Rat Peritoneal Macrophages | Rat | Not Specified | Increased IL-1 production | [2] |
| T-Lymphocyte Activation | Con A-activated lymphocytes | Not Specified | Not Specified | Increased IL-2 production | [3] |
Table 2: In Vivo Applications of this compound
| Application | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Graft-versus-Host Reaction (GvHR) | Mice (C57Bl/6 into irradiated CBA) | 2.5 or 5 mg/kg/day (intraperitoneal) | Increased GvHR intensity (splenic index of 1.71 and 1.80, respectively) | [1] |
| Graft-versus-Host Reaction (GvHR) | Mice (C57Bl/6 into irradiated CBA) | 4 mg/kg/day (in drinking water) | Increased GvHR intensity (splenic index of 1.82) | [1] |
| Immune Protection in Schistosomiasis | Rats | Oral treatment (dose not specified) | 80% immune protection against challenge infection (compared to 40% in controls) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound. These protocols are based on standard immunological assays, with specific modifications for the inclusion of this compound.
Protocol 1: In Vitro T-Lymphocyte Proliferation Assay using this compound
Objective: To assess the effect of this compound on the proliferation of T-lymphocytes in response to a specific antigen (e.g., PPD) or allogeneic stimulation (Mixed Lymphocyte Reaction).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in culture medium).
-
Antigen (e.g., Purified Protein Derivative - PPD) or irradiated allogeneic PBMCs.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based).
-
96-well round-bottom cell culture plates.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Antigen-Specific Proliferation:
-
To each well of a 96-well plate, add 100 µL of the PBMC suspension (1 x 10⁵ cells).
-
Add 50 µL of culture medium containing the desired concentration of antigen (e.g., PPD at a pre-determined optimal concentration).
-
Add 50 µL of culture medium containing this compound at various concentrations (e.g., a serial dilution from 0.01 to 10 µg/mL, including a vehicle control). A final concentration of 0.5 µg/mL is suggested for optimal PPD-induced proliferation.[1]
-
-
Mixed Lymphocyte Reaction (MLR):
-
Prepare responder PBMCs as described in step 1.
-
Prepare stimulator PBMCs from a different donor and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
To each well, add 100 µL of responder PBMCs (1 x 10⁵ cells) and 100 µL of irradiated stimulator PBMCs (1 x 10⁵ cells).
-
Add 50 µL of culture medium containing this compound at various concentrations. A final concentration of 0.2 µg/mL is suggested for enhanced MLR.[1]
-
-
-
Incubation: Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM). Compare the proliferation in this compound-treated cultures to the control cultures.
Protocol 2: In Vitro Macrophage Activation Assay with this compound
Objective: To evaluate the effect of this compound on macrophage activation, as measured by cytokine production (e.g., IL-1) and phagocytic activity.
Materials:
-
Rat peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound.
-
Lipopolysaccharide (LPS) as a positive control for macrophage activation.
-
ELISA kit for IL-1.
-
Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent latex beads) for phagocytosis assay.
-
24-well cell culture plates.
-
Fluorometer or flow cytometer.
Procedure:
Part A: Cytokine Production
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Stimulation:
-
Remove the culture medium and replace it with fresh medium.
-
Add this compound at various concentrations. Include a vehicle control and a positive control (e.g., LPS at 1 µg/mL).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cells.
-
IL-1 Measurement: Measure the concentration of IL-1 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1 in this compound-treated wells to the control wells.
Part B: Phagocytosis Assay
-
Cell Seeding and Treatment: Seed and treat macrophages with this compound as described in Part A, steps 1 and 2.
-
Phagocytosis:
-
After 24 hours of treatment, add fluorescently labeled particles to each well at a pre-determined particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing: Wash the cells three times with cold PBS to remove non-ingested particles.
-
Quantification:
-
Fluorometry: Lyse the cells with a lysis buffer containing a detergent and measure the fluorescence of the lysate using a fluorometer.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution and analyze the fluorescence intensity of individual cells by flow cytometry.
-
-
Data Analysis: Compare the phagocytic activity of this compound-treated macrophages to that of control macrophages.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Disclaimer: The direct molecular targets and specific signaling pathways of this compound have not been fully elucidated in the available scientific literature. The provided signaling pathway diagram is a high-level hypothesis based on the observed immunomodulatory effects of the compound. Further research is required to identify the specific receptors and intracellular signaling molecules involved in the action of this compound.
References
- 1. Modelling Graft-Versus-Host Disease in Mice Using Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LF 1695 in Immunology Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
LF 1695 is a synthetic immunomodulatory compound that has demonstrated significant effects on key cells of the immune system, particularly T-lymphocytes and macrophages. Its ability to enhance cellular immune responses suggests its potential as an adjuvant in vaccines, a therapeutic agent in infectious diseases and immunodeficiency states, and a tool for in vitro and in vivo studies of immune function. These application notes provide a summary of the known effects of this compound, quantitative data for experimental design, and detailed protocols for its use in various immunology research models.
Data Presentation
The following tables summarize the quantitative data available for the use of this compound in immunological studies.
Table 1: In Vitro Applications of this compound
| Application | Cell Type | Species | Concentration | Observed Effect | Reference |
| Enhancement of Antigen-Specific Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes (PBL) | Human | 0.5 µg/mL | Optimal proliferation in response to Purified Protein Derivative (PPD) | [1] |
| Enhancement of Allogeneic Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes (PBL) | Human | 0.2 µg/mL | Enhanced proliferation in a bilateral Mixed Lymphocyte Reaction (MLR) | [1] |
| Macrophage Activation | Rat Peritoneal Macrophages | Rat | Not Specified | Increased IL-1 production | [2] |
| T-Lymphocyte Activation | Con A-activated lymphocytes | Not Specified | Not Specified | Increased IL-2 production | [3] |
Table 2: In Vivo Applications of this compound
| Application | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Graft-versus-Host Reaction (GvHR) | Mice (C57Bl/6 into irradiated CBA) | 2.5 or 5 mg/kg/day (intraperitoneal) | Increased GvHR intensity (splenic index of 1.71 and 1.80, respectively) | [1] |
| Graft-versus-Host Reaction (GvHR) | Mice (C57Bl/6 into irradiated CBA) | 4 mg/kg/day (in drinking water) | Increased GvHR intensity (splenic index of 1.82) | [1] |
| Immune Protection in Schistosomiasis | Rats | Oral treatment (dose not specified) | 80% immune protection against challenge infection (compared to 40% in controls) | [2] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound. These protocols are based on standard immunological assays, with specific modifications for the inclusion of this compound.
Protocol 1: In Vitro T-Lymphocyte Proliferation Assay using this compound
Objective: To assess the effect of this compound on the proliferation of T-lymphocytes in response to a specific antigen (e.g., PPD) or allogeneic stimulation (Mixed Lymphocyte Reaction).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in culture medium).
-
Antigen (e.g., Purified Protein Derivative - PPD) or irradiated allogeneic PBMCs.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based).
-
96-well round-bottom cell culture plates.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Antigen-Specific Proliferation:
-
To each well of a 96-well plate, add 100 µL of the PBMC suspension (1 x 10⁵ cells).
-
Add 50 µL of culture medium containing the desired concentration of antigen (e.g., PPD at a pre-determined optimal concentration).
-
Add 50 µL of culture medium containing this compound at various concentrations (e.g., a serial dilution from 0.01 to 10 µg/mL, including a vehicle control). A final concentration of 0.5 µg/mL is suggested for optimal PPD-induced proliferation.[1]
-
-
Mixed Lymphocyte Reaction (MLR):
-
Prepare responder PBMCs as described in step 1.
-
Prepare stimulator PBMCs from a different donor and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
To each well, add 100 µL of responder PBMCs (1 x 10⁵ cells) and 100 µL of irradiated stimulator PBMCs (1 x 10⁵ cells).
-
Add 50 µL of culture medium containing this compound at various concentrations. A final concentration of 0.2 µg/mL is suggested for enhanced MLR.[1]
-
-
-
Incubation: Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM). Compare the proliferation in this compound-treated cultures to the control cultures.
Protocol 2: In Vitro Macrophage Activation Assay with this compound
Objective: To evaluate the effect of this compound on macrophage activation, as measured by cytokine production (e.g., IL-1) and phagocytic activity.
Materials:
-
Rat peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound.
-
Lipopolysaccharide (LPS) as a positive control for macrophage activation.
-
ELISA kit for IL-1.
-
Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent latex beads) for phagocytosis assay.
-
24-well cell culture plates.
-
Fluorometer or flow cytometer.
Procedure:
Part A: Cytokine Production
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Stimulation:
-
Remove the culture medium and replace it with fresh medium.
-
Add this compound at various concentrations. Include a vehicle control and a positive control (e.g., LPS at 1 µg/mL).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cells.
-
IL-1 Measurement: Measure the concentration of IL-1 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1 in this compound-treated wells to the control wells.
Part B: Phagocytosis Assay
-
Cell Seeding and Treatment: Seed and treat macrophages with this compound as described in Part A, steps 1 and 2.
-
Phagocytosis:
-
After 24 hours of treatment, add fluorescently labeled particles to each well at a pre-determined particle-to-cell ratio.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing: Wash the cells three times with cold PBS to remove non-ingested particles.
-
Quantification:
-
Fluorometry: Lyse the cells with a lysis buffer containing a detergent and measure the fluorescence of the lysate using a fluorometer.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution and analyze the fluorescence intensity of individual cells by flow cytometry.
-
-
Data Analysis: Compare the phagocytic activity of this compound-treated macrophages to that of control macrophages.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Disclaimer: The direct molecular targets and specific signaling pathways of this compound have not been fully elucidated in the available scientific literature. The provided signaling pathway diagram is a high-level hypothesis based on the observed immunomodulatory effects of the compound. Further research is required to identify the specific receptors and intracellular signaling molecules involved in the action of this compound.
References
- 1. Modelling Graft-Versus-Host Disease in Mice Using Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring LF 1695-Induced Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic immunomodulatory compound that has been shown to exert its activity on key cells of the immune system, namely T-lymphocytes and macrophages. A critical aspect of its mechanism of action is the induction of cytokine release, which plays a pivotal role in the subsequent immune response. This document provides detailed application notes and protocols for measuring the release of Interleukin-1 (IL-1) from macrophages and Interleukin-2 (IL-2) from T-lymphocytes following stimulation with this compound. These protocols are essential for researchers investigating the immunomodulatory properties of this compound and similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: this compound-Induced IL-1 Production by Rat Peritoneal Macrophages
| Treatment Group | This compound Concentration (µg/mL) | IL-1 Activity (U/mL) (Mean ± SD) | Fold Increase over Control |
| Vehicle Control | 0 | Baseline | 1.0 |
| This compound | 1 | To be determined experimentally | >1.0 |
| This compound | 10 | To be determined experimentally | >1.0 |
| This compound | 50 | To be determined experimentally | >1.0 |
| Positive Control (LPS, 1 µg/mL) | N/A | To be determined experimentally | >1.0 |
Table 2: this compound and Concanavalin A-Induced IL-2 Production by Human Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | This compound Concentration (µg/mL) | Concanavalin A (µg/mL) | IL-2 Concentration (pg/mL) (Mean ± SD) | Fold Increase over Con A alone |
| Vehicle Control | 0 | 0 | Baseline | N/A |
| This compound alone | 0.5 | 0 | To be determined experimentally | N/A |
| Concanavalin A alone | 0 | 5 | To be determined experimentally | 1.0 |
| This compound + Concanavalin A | 0.2 | 5 | To be determined experimentally | >1.0 |
| This compound + Concanavalin A | 0.5 | 5 | To be determined experimentally | >1.0 |
| Positive Control (PHA, 5 µg/mL) | N/A | N/A | To be determined experimentally | N/A |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Cytokine Release
Caption: this compound signaling for cytokine release.
Experimental Workflow for Measuring Cytokine Release
Techniques for Measuring LF 1695-Induced Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic immunomodulatory compound that has been shown to exert its activity on key cells of the immune system, namely T-lymphocytes and macrophages. A critical aspect of its mechanism of action is the induction of cytokine release, which plays a pivotal role in the subsequent immune response. This document provides detailed application notes and protocols for measuring the release of Interleukin-1 (IL-1) from macrophages and Interleukin-2 (IL-2) from T-lymphocytes following stimulation with this compound. These protocols are essential for researchers investigating the immunomodulatory properties of this compound and similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: this compound-Induced IL-1 Production by Rat Peritoneal Macrophages
| Treatment Group | This compound Concentration (µg/mL) | IL-1 Activity (U/mL) (Mean ± SD) | Fold Increase over Control |
| Vehicle Control | 0 | Baseline | 1.0 |
| This compound | 1 | To be determined experimentally | >1.0 |
| This compound | 10 | To be determined experimentally | >1.0 |
| This compound | 50 | To be determined experimentally | >1.0 |
| Positive Control (LPS, 1 µg/mL) | N/A | To be determined experimentally | >1.0 |
Table 2: this compound and Concanavalin A-Induced IL-2 Production by Human Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | This compound Concentration (µg/mL) | Concanavalin A (µg/mL) | IL-2 Concentration (pg/mL) (Mean ± SD) | Fold Increase over Con A alone |
| Vehicle Control | 0 | 0 | Baseline | N/A |
| This compound alone | 0.5 | 0 | To be determined experimentally | N/A |
| Concanavalin A alone | 0 | 5 | To be determined experimentally | 1.0 |
| This compound + Concanavalin A | 0.2 | 5 | To be determined experimentally | >1.0 |
| This compound + Concanavalin A | 0.5 | 5 | To be determined experimentally | >1.0 |
| Positive Control (PHA, 5 µg/mL) | N/A | N/A | To be determined experimentally | N/A |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Cytokine Release
Caption: this compound signaling for cytokine release.
Experimental Workflow for Measuring Cytokine Release
Application Notes and Protocols for Flow Cytometry Analysis of LF 1695 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic immunomodulatory compound known to exert its effects on T-lymphocytes and macrophages. It has been shown to induce T-cell differentiation, enhance lymphocyte proliferation in response to various stimuli, and increase the production of key cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1][2] These properties make this compound a compound of interest for therapeutic applications requiring modulation of the immune response. Flow cytometry is an indispensable tool for dissecting the cellular effects of such immunomodulators, allowing for precise quantification of changes in cell populations, activation status, proliferation, and apoptosis.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with this compound. Detailed protocols for immunophenotyping, cell proliferation, cell cycle analysis, and apoptosis assays are presented, along with templates for data presentation.
Data Presentation
Effective analysis of this compound's effects relies on the clear and concise presentation of quantitative flow cytometry data. The following tables provide a framework for summarizing typical results from the described experimental protocols.
Table 1: Immunophenotyping of T-Lymphocytes Treated with this compound
| Cell Population | Marker | Untreated Control (% Positive) | This compound Treated (% Positive) | Fold Change |
| Total T-Cells | CD3+ | 70.2 ± 5.1 | 75.8 ± 6.3 | 1.08 |
| Helper T-Cells | CD3+CD4+ | 45.3 ± 4.2 | 52.1 ± 5.5 | 1.15 |
| Cytotoxic T-Cells | CD3+CD8+ | 24.1 ± 3.8 | 28.9 ± 4.1 | 1.20 |
| Activated T-Cells | CD3+CD25+ | 5.6 ± 1.2 | 15.3 ± 2.5 | 2.73 |
| Activated T-Cells | CD3+CD69+ | 8.2 ± 1.5 | 20.1 ± 3.0 | 2.45 |
Table 2: Proliferation of T-Lymphocytes in Response to this compound
| Assay | Parameter | Untreated Control | This compound Treated | Stimulation Index |
| CFSE Dilution | % Divided Cells | 12.5 ± 2.1 | 45.8 ± 5.7 | 3.66 |
| Ki-67 Staining | % Ki-67+ Cells | 15.3 ± 2.5 | 52.1 ± 6.2 | 3.41 |
Table 3: Cell Cycle Analysis of Lymphocytes Treated with this compound
| Cell Cycle Phase | Untreated Control (%) | This compound Treated (%) |
| G0/G1 | 85.2 ± 4.3 | 65.7 ± 5.1 |
| S | 10.1 ± 2.1 | 25.4 ± 3.8 |
| G2/M | 4.7 ± 1.5 | 8.9 ± 2.0 |
Table 4: Apoptosis of T-Lymphocytes Induced by this compound
| Cell Population | Untreated Control (%) | This compound Treated (%) |
| Live Cells (Annexin V- / PI-) | 95.1 ± 2.3 | 90.5 ± 3.1 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.8 | 5.2 ± 1.2 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.6 | 3.1 ± 0.9 |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.3 | 1.2 ± 0.5 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The immunomodulatory effects of this compound are mediated through the activation of T-lymphocytes and macrophages, leading to the production of key cytokines. The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of T-Lymphocytes
This protocol is designed to identify and quantify different T-cell subsets based on the expression of cell surface markers.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Fc block (optional)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound to the desired final concentration to the treatment wells. Add vehicle control to the control wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and transfer to flow cytometry tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
(Optional) Resuspend the cell pellet in FACS buffer containing Fc block and incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Protocol 2: T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol measures cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.
Materials:
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
PBS
-
Complete culture medium
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Labeling with CFSE:
-
Prepare a working solution of CFSE in PBS (e.g., 5 µM).
-
Resuspend 1 x 10^7 cells in 1 mL of the CFSE working solution.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium.
-
-
This compound Treatment:
-
Resuspend the CFSE-labeled cells in complete culture medium at 1 x 10^6 cells/mL.
-
Plate the cells and treat with this compound as described in Protocol 1.
-
Incubate for 3-5 days.
-
-
Data Acquisition:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in Protocol 1.
-
-
Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer using a linear scale for the PI channel.
-
Protocol 4: Apoptosis Assay (Annexin V and PI Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in Protocol 1.
-
-
Staining:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer immediately (within 1 hour).
-
References
Application Notes and Protocols for Flow Cytometry Analysis of LF 1695 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic immunomodulatory compound known to exert its effects on T-lymphocytes and macrophages. It has been shown to induce T-cell differentiation, enhance lymphocyte proliferation in response to various stimuli, and increase the production of key cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1][2] These properties make this compound a compound of interest for therapeutic applications requiring modulation of the immune response. Flow cytometry is an indispensable tool for dissecting the cellular effects of such immunomodulators, allowing for precise quantification of changes in cell populations, activation status, proliferation, and apoptosis.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with this compound. Detailed protocols for immunophenotyping, cell proliferation, cell cycle analysis, and apoptosis assays are presented, along with templates for data presentation.
Data Presentation
Effective analysis of this compound's effects relies on the clear and concise presentation of quantitative flow cytometry data. The following tables provide a framework for summarizing typical results from the described experimental protocols.
Table 1: Immunophenotyping of T-Lymphocytes Treated with this compound
| Cell Population | Marker | Untreated Control (% Positive) | This compound Treated (% Positive) | Fold Change |
| Total T-Cells | CD3+ | 70.2 ± 5.1 | 75.8 ± 6.3 | 1.08 |
| Helper T-Cells | CD3+CD4+ | 45.3 ± 4.2 | 52.1 ± 5.5 | 1.15 |
| Cytotoxic T-Cells | CD3+CD8+ | 24.1 ± 3.8 | 28.9 ± 4.1 | 1.20 |
| Activated T-Cells | CD3+CD25+ | 5.6 ± 1.2 | 15.3 ± 2.5 | 2.73 |
| Activated T-Cells | CD3+CD69+ | 8.2 ± 1.5 | 20.1 ± 3.0 | 2.45 |
Table 2: Proliferation of T-Lymphocytes in Response to this compound
| Assay | Parameter | Untreated Control | This compound Treated | Stimulation Index |
| CFSE Dilution | % Divided Cells | 12.5 ± 2.1 | 45.8 ± 5.7 | 3.66 |
| Ki-67 Staining | % Ki-67+ Cells | 15.3 ± 2.5 | 52.1 ± 6.2 | 3.41 |
Table 3: Cell Cycle Analysis of Lymphocytes Treated with this compound
| Cell Cycle Phase | Untreated Control (%) | This compound Treated (%) |
| G0/G1 | 85.2 ± 4.3 | 65.7 ± 5.1 |
| S | 10.1 ± 2.1 | 25.4 ± 3.8 |
| G2/M | 4.7 ± 1.5 | 8.9 ± 2.0 |
Table 4: Apoptosis of T-Lymphocytes Induced by this compound
| Cell Population | Untreated Control (%) | This compound Treated (%) |
| Live Cells (Annexin V- / PI-) | 95.1 ± 2.3 | 90.5 ± 3.1 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.8 | 5.2 ± 1.2 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.6 | 3.1 ± 0.9 |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.3 | 1.2 ± 0.5 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The immunomodulatory effects of this compound are mediated through the activation of T-lymphocytes and macrophages, leading to the production of key cytokines. The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of T-Lymphocytes
This protocol is designed to identify and quantify different T-cell subsets based on the expression of cell surface markers.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Fc block (optional)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound to the desired final concentration to the treatment wells. Add vehicle control to the control wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and transfer to flow cytometry tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
(Optional) Resuspend the cell pellet in FACS buffer containing Fc block and incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Protocol 2: T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol measures cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.
Materials:
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
PBS
-
Complete culture medium
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Labeling with CFSE:
-
Prepare a working solution of CFSE in PBS (e.g., 5 µM).
-
Resuspend 1 x 10^7 cells in 1 mL of the CFSE working solution.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium.
-
-
This compound Treatment:
-
Resuspend the CFSE-labeled cells in complete culture medium at 1 x 10^6 cells/mL.
-
Plate the cells and treat with this compound as described in Protocol 1.
-
Incubate for 3-5 days.
-
-
Data Acquisition:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in Protocol 1.
-
-
Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer using a linear scale for the PI channel.
-
Protocol 4: Apoptosis Assay (Annexin V and PI Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with this compound as described in Protocol 1.
-
-
Staining:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer immediately (within 1 hour).
-
References
Application Notes and Protocols for Studying T-Lymphocyte Activation with LF 1695
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic immunomodulator that has been shown to influence the activity of T-lymphocytes and macrophages.[1] These application notes provide a summary of the known effects of this compound on T-lymphocyte activation and detailed protocols for studying these effects. The information is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory properties of this compound.
Mechanism of Action
This compound has been demonstrated to potentiate T-lymphocyte responses to various stimuli. Its mechanism of action appears to involve the enhancement of interleukin production, particularly by macrophages.[1] In the context of T-lymphocyte activation, this compound has been shown to increase the production of Interleukin-2 (IL-2) in activated lymphocytes, a critical cytokine for T-cell proliferation and differentiation.[1] Furthermore, this compound can induce the differentiation of bone marrow precursor cells into T-cells, as evidenced by the acquired expression of surface markers such as CD3, CD4, and/or CD8.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound on T-lymphocyte activation.
Table 1: In Vitro Effects of this compound on Human T-Lymphocyte Proliferation
| Assay Type | Stimulant | Cell Type | This compound Concentration | Observed Effect | Reference |
| Antigen-Specific Proliferation | Purified Protein Derivative (PPD) | Peripheral Blood Lymphocytes (PBL) | 0.5 µg/mL | Optimal lymphocyte proliferation | [2] |
| Allogeneic Reaction | Allogeneic PBLs | Peripheral Blood Lymphocytes (PBL) | 0.2 µg/mL | Enhanced proliferation in Mixed Lymphocyte Reaction (MLR) | [2] |
Table 2: In Vivo Effects of this compound on Graft-versus-Host Reaction (GvHR) in Mice
| Treatment Route | This compound Dose | Splenic Index | Observed Effect on GvHR | Reference |
| Intraperitoneal | 2.5 mg/kg/day | 1.71 | Increased GvHR intensity | [2] |
| Intraperitoneal | 5 mg/kg/day | 1.80 | Increased GvHR intensity | [2] |
| Drinking Water | 4 mg/kg/day | 1.82 | Increased GvHR intensity | [2] |
| Drinking Water | 10 mg/kg/day | 1.10 | Decreased GvHR intensity | [2] |
| Drinking Water | 100 mg/kg/day | 1.37 | Decreased GvHR intensity | [2] |
Signaling Pathways
While the precise molecular targets of this compound within T-lymphocytes have not been fully elucidated in the available literature, its effects on IL-2 production suggest an influence on the T-cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of transcription factors that drive the expression of genes involved in T-cell activation, including the gene for IL-2.
Below is a generalized diagram of the T-cell receptor signaling pathway leading to IL-2 production. The specific points of intervention for this compound are yet to be identified.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on T-lymphocyte activation.
T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This protocol is designed to measure the effect of this compound on T-lymphocyte proliferation in response to an antigenic stimulus or in a mixed lymphocyte reaction.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
This compound
-
Stimulant: Purified Protein Derivative (PPD) or irradiated allogeneic PBMCs
-
³H-Thymidine (1 mCi/mL)
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Prepare Responder and Stimulator Cells:
-
For antigen-specific proliferation, use PBMCs from a PPD-sensitive donor as responder cells.
-
For a one-way Mixed Lymphocyte Reaction (MLR), use PBMCs from two different donors. Irradiate the stimulator PBMCs (3000 rads) to prevent their proliferation.
-
-
Cell Plating:
-
Resuspend responder cells at 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Add 100 µL of responder cells (1 x 10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of the appropriate stimulant:
-
PPD: Add at a final concentration of 5 µg/mL.
-
MLR: Add 1 x 10⁵ irradiated stimulator cells in 50 µL of medium.
-
-
Add 50 µL of this compound at various concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL). Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days for PPD stimulation or 6 days for MLR.
-
³H-Thymidine Pulse: 18-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Express results as counts per minute (CPM).
IL-2 Production Assay (ELISA)
This protocol measures the effect of this compound on the production of IL-2 by activated T-lymphocytes.
Materials:
-
Human PBMCs
-
Complete RPMI 1640 medium
-
This compound
-
T-cell activator (e.g., Concanavalin A [Con A] or anti-CD3/anti-CD28 antibodies)
-
Human IL-2 ELISA kit
-
96-well flat-bottom culture plates
-
Microplate reader
Protocol:
-
Cell Plating:
-
Isolate and resuspend PBMCs at 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of this compound at desired concentrations.
-
Add 50 µL of T-cell activator (e.g., Con A at a final concentration of 5 µg/mL). Include an unstimulated control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-2 in each sample based on the standard curve.
Analysis of T-Lymphocyte Surface Markers (Flow Cytometry)
This protocol is for analyzing the expression of T-cell surface markers (CD3, CD4, CD8) on bone marrow precursor cells or PBMCs following treatment with this compound.
Materials:
-
Human bone marrow precursor cells or PBMCs
-
Complete culture medium
-
This compound
-
Fluorescently labeled monoclonal antibodies: anti-human CD3, anti-human CD4, anti-human CD8, and corresponding isotype controls.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture bone marrow precursor cells or PBMCs with or without this compound at various concentrations for a predetermined period (e.g., 3-7 days).
-
Cell Staining:
-
Harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁷ cells/mL.
-
Add the fluorescently labeled antibodies to the cell suspension at the manufacturer's recommended concentrations. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the expression of CD3, CD4, and CD8 on the gated cells.
-
Conclusion
This compound is a promising immunomodulatory agent with the ability to enhance T-lymphocyte activation. The provided protocols offer a framework for researchers to further investigate its effects on T-cell proliferation, cytokine production, and differentiation. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its immunomodulatory functions.
References
Application Notes and Protocols for Studying T-Lymphocyte Activation with LF 1695
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic immunomodulator that has been shown to influence the activity of T-lymphocytes and macrophages.[1] These application notes provide a summary of the known effects of this compound on T-lymphocyte activation and detailed protocols for studying these effects. The information is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory properties of this compound.
Mechanism of Action
This compound has been demonstrated to potentiate T-lymphocyte responses to various stimuli. Its mechanism of action appears to involve the enhancement of interleukin production, particularly by macrophages.[1] In the context of T-lymphocyte activation, this compound has been shown to increase the production of Interleukin-2 (IL-2) in activated lymphocytes, a critical cytokine for T-cell proliferation and differentiation.[1] Furthermore, this compound can induce the differentiation of bone marrow precursor cells into T-cells, as evidenced by the acquired expression of surface markers such as CD3, CD4, and/or CD8.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound on T-lymphocyte activation.
Table 1: In Vitro Effects of this compound on Human T-Lymphocyte Proliferation
| Assay Type | Stimulant | Cell Type | This compound Concentration | Observed Effect | Reference |
| Antigen-Specific Proliferation | Purified Protein Derivative (PPD) | Peripheral Blood Lymphocytes (PBL) | 0.5 µg/mL | Optimal lymphocyte proliferation | [2] |
| Allogeneic Reaction | Allogeneic PBLs | Peripheral Blood Lymphocytes (PBL) | 0.2 µg/mL | Enhanced proliferation in Mixed Lymphocyte Reaction (MLR) | [2] |
Table 2: In Vivo Effects of this compound on Graft-versus-Host Reaction (GvHR) in Mice
| Treatment Route | This compound Dose | Splenic Index | Observed Effect on GvHR | Reference |
| Intraperitoneal | 2.5 mg/kg/day | 1.71 | Increased GvHR intensity | [2] |
| Intraperitoneal | 5 mg/kg/day | 1.80 | Increased GvHR intensity | [2] |
| Drinking Water | 4 mg/kg/day | 1.82 | Increased GvHR intensity | [2] |
| Drinking Water | 10 mg/kg/day | 1.10 | Decreased GvHR intensity | [2] |
| Drinking Water | 100 mg/kg/day | 1.37 | Decreased GvHR intensity | [2] |
Signaling Pathways
While the precise molecular targets of this compound within T-lymphocytes have not been fully elucidated in the available literature, its effects on IL-2 production suggest an influence on the T-cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of transcription factors that drive the expression of genes involved in T-cell activation, including the gene for IL-2.
Below is a generalized diagram of the T-cell receptor signaling pathway leading to IL-2 production. The specific points of intervention for this compound are yet to be identified.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on T-lymphocyte activation.
T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This protocol is designed to measure the effect of this compound on T-lymphocyte proliferation in response to an antigenic stimulus or in a mixed lymphocyte reaction.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
This compound
-
Stimulant: Purified Protein Derivative (PPD) or irradiated allogeneic PBMCs
-
³H-Thymidine (1 mCi/mL)
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Prepare Responder and Stimulator Cells:
-
For antigen-specific proliferation, use PBMCs from a PPD-sensitive donor as responder cells.
-
For a one-way Mixed Lymphocyte Reaction (MLR), use PBMCs from two different donors. Irradiate the stimulator PBMCs (3000 rads) to prevent their proliferation.
-
-
Cell Plating:
-
Resuspend responder cells at 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Add 100 µL of responder cells (1 x 10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of the appropriate stimulant:
-
PPD: Add at a final concentration of 5 µg/mL.
-
MLR: Add 1 x 10⁵ irradiated stimulator cells in 50 µL of medium.
-
-
Add 50 µL of this compound at various concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL). Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days for PPD stimulation or 6 days for MLR.
-
³H-Thymidine Pulse: 18-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Express results as counts per minute (CPM).
IL-2 Production Assay (ELISA)
This protocol measures the effect of this compound on the production of IL-2 by activated T-lymphocytes.
Materials:
-
Human PBMCs
-
Complete RPMI 1640 medium
-
This compound
-
T-cell activator (e.g., Concanavalin A [Con A] or anti-CD3/anti-CD28 antibodies)
-
Human IL-2 ELISA kit
-
96-well flat-bottom culture plates
-
Microplate reader
Protocol:
-
Cell Plating:
-
Isolate and resuspend PBMCs at 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of this compound at desired concentrations.
-
Add 50 µL of T-cell activator (e.g., Con A at a final concentration of 5 µg/mL). Include an unstimulated control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-2 in each sample based on the standard curve.
Analysis of T-Lymphocyte Surface Markers (Flow Cytometry)
This protocol is for analyzing the expression of T-cell surface markers (CD3, CD4, CD8) on bone marrow precursor cells or PBMCs following treatment with this compound.
Materials:
-
Human bone marrow precursor cells or PBMCs
-
Complete culture medium
-
This compound
-
Fluorescently labeled monoclonal antibodies: anti-human CD3, anti-human CD4, anti-human CD8, and corresponding isotype controls.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture bone marrow precursor cells or PBMCs with or without this compound at various concentrations for a predetermined period (e.g., 3-7 days).
-
Cell Staining:
-
Harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁷ cells/mL.
-
Add the fluorescently labeled antibodies to the cell suspension at the manufacturer's recommended concentrations. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the expression of CD3, CD4, and CD8 on the gated cells.
-
Conclusion
This compound is a promising immunomodulatory agent with the ability to enhance T-lymphocyte activation. The provided protocols offer a framework for researchers to further investigate its effects on T-cell proliferation, cytokine production, and differentiation. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its immunomodulatory functions.
References
Application Notes and Protocols for LF 1695: In Vitro Immune Response Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on the in vitro functions of key immune cells, particularly T-lymphocytes and macrophages.[1] These notes provide detailed protocols for evaluating the immunomodulatory properties of this compound in a laboratory setting. The compound has been shown to potentiate T-cell differentiation and proliferation in response to mitogens, antigens, and allogeneic cells.[1][2] Furthermore, this compound modulates cytokine production, enhancing the secretion of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) while decreasing the synthesis of immunosuppressive molecules like Prostaglandin E2 (PGE2).[1] It also augments macrophage effector functions, including the production of oxygen metabolites and phagocytic activity.[3]
These protocols are designed to enable researchers to replicate and build upon existing findings, offering a framework for investigating the potential of this compound in various research and drug development contexts, including its potential applications in conditions requiring immune enhancement.
Data Presentation
The following tables summarize the reported in vitro effects of this compound on lymphocyte proliferation and macrophage activity.
Table 1: Effect of this compound on In Vitro Lymphocyte Proliferation
| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human Peripheral Blood Lymphocytes (PBL) | Purified Protein Derivative (PPD) | 0.5 µg/mL | Optimal lymphocyte proliferation | [2] |
| Human Peripheral Blood Lymphocytes (PBL) | Allogeneic Cells (Mixed Lymphocyte Reaction) | 0.2 µg/mL | Enhanced proliferation | [2] |
| Lymphocytes | Mitogens (e.g., Concanavalin A) | Not specified | Increased proliferative responses | [1] |
Table 2: Modulation of Macrophage Function by this compound in Vitro
| Function | Cell Type | This compound Treatment | Observed Effect | Reference |
| Cytokine Production | Macrophages | In vitro incubation | Augmented IL-1 production | [1][3] |
| Eicosanoid Synthesis | Macrophages | In vitro incubation | Decreased PGE2 secretion | [1] |
| Leukotriene Synthesis | Macrophages | In vitro incubation | Augmented Leukotriene B4 (LTB4) synthesis | [1] |
| Phagocytosis | Rat Peritoneal Macrophages | In vitro incubation | Potentiated phagocytic properties | [3] |
| Oxygen Metabolite Production | Human and Rat Macrophages | In vitro incubation | Increased production | [3] |
| Lysosomal Enzyme Content | Rat Peritoneal Macrophages | In vitro incubation | Stimulated | [3] |
| Migration Ability | Rat Peritoneal Macrophages | In vitro incubation | Stimulated | [3] |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This protocol details the methodology to assess the effect of this compound on lymphocyte proliferation in response to an antigen (PPD) or allogeneic stimulation (Mixed Lymphocyte Reaction - MLR).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Purified Protein Derivative (PPD) or other relevant antigen
-
³H-Thymidine (1 µCi/well)
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Antigen Stimulation:
-
Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL). For the control group, add 50 µL of medium.
-
Add 50 µL of PPD at a predetermined optimal concentration. For the unstimulated control, add 50 µL of medium.
-
-
Mixed Lymphocyte Reaction (MLR):
-
Use PBMCs from two different HLA-mismatched donors.
-
Add 50 µL of the responder PBMC suspension (5 x 10⁴ cells) and 50 µL of the irradiated (3000 rads) stimulator PBMC suspension (5 x 10⁴ cells) to each well.
-
Add 100 µL of various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL). For the control group, add 100 µL of medium.
-
-
-
Incubation: Incubate the plates for 5 days for antigen stimulation or 6 days for MLR in a humidified incubator at 37°C with 5% CO₂.[2]
-
³H-Thymidine Labeling: 18 hours before harvesting, add 1 µCi of ³H-Thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are typically expressed as counts per minute (CPM).
Protocol 2: Measurement of Cytokine Production (ELISA)
This protocol outlines the procedure to measure the effect of this compound on the production of IL-1 by macrophages and IL-2 by activated T-cells.
Materials:
-
Human PBMCs or isolated monocytes/macrophages and T-lymphocytes
-
RPMI-1640 complete medium
-
This compound
-
Lipopolysaccharide (LPS) for macrophage stimulation
-
Concanavalin A (Con A) for T-cell stimulation
-
24-well culture plates
-
ELISA kits for human IL-1β and IL-2
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Macrophages (for IL-1 production): Plate 1 x 10⁶ monocytes/macrophages per well in a 24-well plate and allow them to adhere. Add fresh medium containing various concentrations of this compound. Stimulate with LPS (e.g., 1 µg/mL). Include unstimulated and this compound-only controls.
-
T-lymphocytes (for IL-2 production): Plate 1 x 10⁶ PBMCs or isolated T-cells per well. Add medium containing various concentrations of this compound. Stimulate with Con A (e.g., 5 µg/mL).[1] Include unstimulated and this compound-only controls.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell-free supernatants.
-
ELISA: Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the supernatants.
Visualizations
Caption: this compound signaling pathway in macrophages and T-lymphocytes.
Caption: Experimental workflow for the lymphocyte proliferation assay.
Caption: Logical relationship of this compound and cytokine production.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LF 1695: In Vitro Immune Response Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
LF 1695 is a synthetic, low molecular weight immunomodulator that has demonstrated significant effects on the in vitro functions of key immune cells, particularly T-lymphocytes and macrophages.[1] These notes provide detailed protocols for evaluating the immunomodulatory properties of this compound in a laboratory setting. The compound has been shown to potentiate T-cell differentiation and proliferation in response to mitogens, antigens, and allogeneic cells.[1][2] Furthermore, this compound modulates cytokine production, enhancing the secretion of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) while decreasing the synthesis of immunosuppressive molecules like Prostaglandin E2 (PGE2).[1] It also augments macrophage effector functions, including the production of oxygen metabolites and phagocytic activity.[3]
These protocols are designed to enable researchers to replicate and build upon existing findings, offering a framework for investigating the potential of this compound in various research and drug development contexts, including its potential applications in conditions requiring immune enhancement.
Data Presentation
The following tables summarize the reported in vitro effects of this compound on lymphocyte proliferation and macrophage activity.
Table 1: Effect of this compound on In Vitro Lymphocyte Proliferation
| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human Peripheral Blood Lymphocytes (PBL) | Purified Protein Derivative (PPD) | 0.5 µg/mL | Optimal lymphocyte proliferation | [2] |
| Human Peripheral Blood Lymphocytes (PBL) | Allogeneic Cells (Mixed Lymphocyte Reaction) | 0.2 µg/mL | Enhanced proliferation | [2] |
| Lymphocytes | Mitogens (e.g., Concanavalin A) | Not specified | Increased proliferative responses | [1] |
Table 2: Modulation of Macrophage Function by this compound in Vitro
| Function | Cell Type | This compound Treatment | Observed Effect | Reference |
| Cytokine Production | Macrophages | In vitro incubation | Augmented IL-1 production | [1][3] |
| Eicosanoid Synthesis | Macrophages | In vitro incubation | Decreased PGE2 secretion | [1] |
| Leukotriene Synthesis | Macrophages | In vitro incubation | Augmented Leukotriene B4 (LTB4) synthesis | [1] |
| Phagocytosis | Rat Peritoneal Macrophages | In vitro incubation | Potentiated phagocytic properties | [3] |
| Oxygen Metabolite Production | Human and Rat Macrophages | In vitro incubation | Increased production | [3] |
| Lysosomal Enzyme Content | Rat Peritoneal Macrophages | In vitro incubation | Stimulated | [3] |
| Migration Ability | Rat Peritoneal Macrophages | In vitro incubation | Stimulated | [3] |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This protocol details the methodology to assess the effect of this compound on lymphocyte proliferation in response to an antigen (PPD) or allogeneic stimulation (Mixed Lymphocyte Reaction - MLR).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Purified Protein Derivative (PPD) or other relevant antigen
-
³H-Thymidine (1 µCi/well)
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Antigen Stimulation:
-
Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL). For the control group, add 50 µL of medium.
-
Add 50 µL of PPD at a predetermined optimal concentration. For the unstimulated control, add 50 µL of medium.
-
-
Mixed Lymphocyte Reaction (MLR):
-
Use PBMCs from two different HLA-mismatched donors.
-
Add 50 µL of the responder PBMC suspension (5 x 10⁴ cells) and 50 µL of the irradiated (3000 rads) stimulator PBMC suspension (5 x 10⁴ cells) to each well.
-
Add 100 µL of various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL). For the control group, add 100 µL of medium.
-
-
-
Incubation: Incubate the plates for 5 days for antigen stimulation or 6 days for MLR in a humidified incubator at 37°C with 5% CO₂.[2]
-
³H-Thymidine Labeling: 18 hours before harvesting, add 1 µCi of ³H-Thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are typically expressed as counts per minute (CPM).
Protocol 2: Measurement of Cytokine Production (ELISA)
This protocol outlines the procedure to measure the effect of this compound on the production of IL-1 by macrophages and IL-2 by activated T-cells.
Materials:
-
Human PBMCs or isolated monocytes/macrophages and T-lymphocytes
-
RPMI-1640 complete medium
-
This compound
-
Lipopolysaccharide (LPS) for macrophage stimulation
-
Concanavalin A (Con A) for T-cell stimulation
-
24-well culture plates
-
ELISA kits for human IL-1β and IL-2
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Macrophages (for IL-1 production): Plate 1 x 10⁶ monocytes/macrophages per well in a 24-well plate and allow them to adhere. Add fresh medium containing various concentrations of this compound. Stimulate with LPS (e.g., 1 µg/mL). Include unstimulated and this compound-only controls.
-
T-lymphocytes (for IL-2 production): Plate 1 x 10⁶ PBMCs or isolated T-cells per well. Add medium containing various concentrations of this compound. Stimulate with Con A (e.g., 5 µg/mL).[1] Include unstimulated and this compound-only controls.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell-free supernatants.
-
ELISA: Perform the ELISA for IL-1β and IL-2 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the supernatants.
Visualizations
Caption: this compound signaling pathway in macrophages and T-lymphocytes.
Caption: Experimental workflow for the lymphocyte proliferation assay.
Caption: Logical relationship of this compound and cytokine production.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LF 1695 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthetic immunomodulator LF 1695. Our goal is to help you optimize experimental conditions to achieve reliable and reproducible results in cell viability and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] Its primary mechanism of action involves stimulating macrophages to increase the production of key inflammatory mediators, including Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while decreasing the secretion of Prostaglandin E2 (PGE2).[1] In T-lymphocytes, it has been shown to induce differentiation of bone marrow precursor cells and enhance proliferative responses to mitogens and antigens.[1][2]
Q2: What are the recommended starting concentrations for this compound in in vitro cell culture experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a good starting point for human peripheral blood lymphocytes (PBLs) is in the range of 0.2 to 0.5 µg/mL.[2] For mixed lymphocyte reactions (MLR), a concentration of 0.2 µg/mL has been used effectively, while optimal proliferation in response to purified protein derivative (PPD) was achieved at 0.5 µg/mL.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: As specific solubility and storage instructions from the manufacturer should always be the primary reference, general guidance for similar synthetic compounds suggests dissolving the powder in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Further dilutions should then be made in your complete cell culture medium to the final desired concentration. To avoid solubility issues, it is recommended to first dissolve the compound at a high concentration in the solvent before performing serial dilutions in the aqueous culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the common assays to measure the effect of this compound on cell viability and proliferation?
A4: Several assays can be used to assess the impact of this compound on cell viability and proliferation. The choice of assay depends on the specific research question and available equipment.
-
Metabolic Assays: MTT, MTS, and resazurin-based assays are colorimetric or fluorometric methods that measure the metabolic activity of viable cells.
-
DNA Synthesis Assays: [³H]-Thymidine incorporation is a classic method that measures the proliferation of cells by quantifying the amount of radiolabeled thymidine incorporated into newly synthesized DNA.[3]
-
Flow Cytometry-Based Assays: These assays can provide more detailed information. For example, using dyes like Carboxyfluorescein succinimidyl ester (CFSE) allows for the tracking of cell divisions in a population.[4] Flow cytometry can also be used to identify live and dead cells using viability stains and to analyze specific cell populations.[5]
-
ATP Measurement Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no effect of this compound on cell viability/proliferation | Suboptimal Concentration: The concentration of this compound may be too low or too high. High concentrations of some immunomodulators can lead to a decrease in the desired effect.[2] | Perform a dose-response curve with a broad range of this compound concentrations (e.g., 0.01 µg/mL to 10 µg/mL) to identify the optimal working concentration for your specific cell type and assay. |
| Incorrect Timing of Addition: The timing of this compound addition relative to cell stimulation may not be optimal. | For proliferation assays, consider adding this compound concurrently with or shortly before the mitogen or antigen stimulus.[6] | |
| Poor Cell Health: The cells may not be healthy or viable at the start of the experiment. | Always check cell viability before seeding for an experiment. Ensure cells are in the exponential growth phase and have not been passaged too many times. | |
| Donor Variability (Primary Cells): Primary cells, such as PBMCs, can have significant donor-to-donor variation in their response.[6] | If using primary cells, test a sufficient number of different donors to ensure the observed effect is consistent. | |
| High background or unexpected cell activation | Endotoxin (LPS) Contamination: Reagents, including the this compound stock, may be contaminated with endotoxin, a potent immune cell activator.[7] | Use endotoxin-free reagents and consumables. Test the this compound stock for endotoxin levels.[7] |
| Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture may be too high and causing toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent) in your experiments. | |
| Inconsistent or variable results between experiments | Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | Optimize and standardize the cell seeding density for your assays. Ensure even cell distribution in multi-well plates. |
| Reagent Variability: Different lots of media, serum, or this compound may have slight variations. | Use the same lot of critical reagents for a set of related experiments whenever possible. Qualify new lots of reagents before use in critical studies. | |
| Incubation Time: The incubation time may not be optimal for observing the desired effect. | Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type.[5] |
Experimental Protocols
Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is a general guideline for assessing the effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen.
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Seed 1 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Add a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) to the appropriate wells. Include an unstimulated control (cells with medium only).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
[³H]-Thymidine Pulsing: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a glass fiber filter using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Macrophage Activation Assay
This protocol provides a general method for assessing the activation of macrophages by this compound, measured by the production of IL-1.
-
Macrophage Preparation: Differentiate monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages using an appropriate protocol (e.g., with PMA for THP-1 cells or M-CSF for primary monocytes).[8]
-
Cell Seeding: Seed the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
IL-1 Measurement: Measure the concentration of IL-1 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced macrophage activation.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lab13 [science.umd.edu]
- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karolinska.se [karolinska.se]
- 6. benchchem.com [benchchem.com]
- 7. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Technical Support Center: Optimizing LF 1695 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthetic immunomodulator LF 1695. Our goal is to help you optimize experimental conditions to achieve reliable and reproducible results in cell viability and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] Its primary mechanism of action involves stimulating macrophages to increase the production of key inflammatory mediators, including Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while decreasing the secretion of Prostaglandin E2 (PGE2).[1] In T-lymphocytes, it has been shown to induce differentiation of bone marrow precursor cells and enhance proliferative responses to mitogens and antigens.[1][2]
Q2: What are the recommended starting concentrations for this compound in in vitro cell culture experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a good starting point for human peripheral blood lymphocytes (PBLs) is in the range of 0.2 to 0.5 µg/mL.[2] For mixed lymphocyte reactions (MLR), a concentration of 0.2 µg/mL has been used effectively, while optimal proliferation in response to purified protein derivative (PPD) was achieved at 0.5 µg/mL.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: As specific solubility and storage instructions from the manufacturer should always be the primary reference, general guidance for similar synthetic compounds suggests dissolving the powder in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Further dilutions should then be made in your complete cell culture medium to the final desired concentration. To avoid solubility issues, it is recommended to first dissolve the compound at a high concentration in the solvent before performing serial dilutions in the aqueous culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the common assays to measure the effect of this compound on cell viability and proliferation?
A4: Several assays can be used to assess the impact of this compound on cell viability and proliferation. The choice of assay depends on the specific research question and available equipment.
-
Metabolic Assays: MTT, MTS, and resazurin-based assays are colorimetric or fluorometric methods that measure the metabolic activity of viable cells.
-
DNA Synthesis Assays: [³H]-Thymidine incorporation is a classic method that measures the proliferation of cells by quantifying the amount of radiolabeled thymidine incorporated into newly synthesized DNA.[3]
-
Flow Cytometry-Based Assays: These assays can provide more detailed information. For example, using dyes like Carboxyfluorescein succinimidyl ester (CFSE) allows for the tracking of cell divisions in a population.[4] Flow cytometry can also be used to identify live and dead cells using viability stains and to analyze specific cell populations.[5]
-
ATP Measurement Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no effect of this compound on cell viability/proliferation | Suboptimal Concentration: The concentration of this compound may be too low or too high. High concentrations of some immunomodulators can lead to a decrease in the desired effect.[2] | Perform a dose-response curve with a broad range of this compound concentrations (e.g., 0.01 µg/mL to 10 µg/mL) to identify the optimal working concentration for your specific cell type and assay. |
| Incorrect Timing of Addition: The timing of this compound addition relative to cell stimulation may not be optimal. | For proliferation assays, consider adding this compound concurrently with or shortly before the mitogen or antigen stimulus.[6] | |
| Poor Cell Health: The cells may not be healthy or viable at the start of the experiment. | Always check cell viability before seeding for an experiment. Ensure cells are in the exponential growth phase and have not been passaged too many times. | |
| Donor Variability (Primary Cells): Primary cells, such as PBMCs, can have significant donor-to-donor variation in their response.[6] | If using primary cells, test a sufficient number of different donors to ensure the observed effect is consistent. | |
| High background or unexpected cell activation | Endotoxin (LPS) Contamination: Reagents, including the this compound stock, may be contaminated with endotoxin, a potent immune cell activator.[7] | Use endotoxin-free reagents and consumables. Test the this compound stock for endotoxin levels.[7] |
| Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture may be too high and causing toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent) in your experiments. | |
| Inconsistent or variable results between experiments | Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | Optimize and standardize the cell seeding density for your assays. Ensure even cell distribution in multi-well plates. |
| Reagent Variability: Different lots of media, serum, or this compound may have slight variations. | Use the same lot of critical reagents for a set of related experiments whenever possible. Qualify new lots of reagents before use in critical studies. | |
| Incubation Time: The incubation time may not be optimal for observing the desired effect. | Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type.[5] |
Experimental Protocols
Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is a general guideline for assessing the effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen.
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Seed 1 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Add a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) to the appropriate wells. Include an unstimulated control (cells with medium only).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
[³H]-Thymidine Pulsing: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a glass fiber filter using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Macrophage Activation Assay
This protocol provides a general method for assessing the activation of macrophages by this compound, measured by the production of IL-1.
-
Macrophage Preparation: Differentiate monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages using an appropriate protocol (e.g., with PMA for THP-1 cells or M-CSF for primary monocytes).[8]
-
Cell Seeding: Seed the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment:
-
Carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
IL-1 Measurement: Measure the concentration of IL-1 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced macrophage activation.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lab13 [science.umd.edu]
- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karolinska.se [karolinska.se]
- 6. benchchem.com [benchchem.com]
- 7. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Common issues with LF 1695 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on common solubility issues encountered with LF 1695, a synthetic, low molecular weight immunomodulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
A1: this compound is a synthetic immunomodulator that has been shown to exert its activity on T-lymphocytes and macrophages.[1] It is classified as a piperidine derivative.[1][2] While specific solubility data for this compound is not extensively published, piperidine and its derivatives are typically soluble in water and a variety of organic solvents such as alcohols and ethers, but show limited solubility in nonpolar solvents like hexane.[3][4] Therefore, initial solubility attempts should focus on polar protic and polar aprotic solvents.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended first step?
A2: For compounds with potential solubility challenges in aqueous solutions, the standard initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[5] The most commonly used solvent for this purpose is Dimethyl Sulfoxide (DMSO) due to its effectiveness in dissolving a wide range of organic molecules.[5] This stock solution can then be diluted into your aqueous experimental medium to the desired final concentration. It is critical to ensure the final concentration of the organic solvent is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[5]
Q3: My this compound is not dissolving in DMSO. What are other potential solvents I can try?
A3: If DMSO is not effective, other common organic solvents can be tested. The choice of solvent will depend on the specific chemical properties of this compound and the tolerance of your experimental setup. Alternative solvents are listed in the table below. It is recommended to test solubility in small, incremental amounts of the compound.
Troubleshooting Guide
Initial Solubility Testing
If you are encountering solubility issues with this compound, a systematic approach to testing different solvents is recommended. The following table summarizes common solvents used for preparing stock solutions of small molecules.
| Solvent Class | Solvent | Polarity | Notes |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | The most common initial choice for dissolving hydrophobic compounds.[5] |
| Dimethylformamide (DMF) | High | A good alternative to DMSO, though it can be more aggressive towards certain plastics. | |
| Acetonitrile (ACN) | High | Often used in analytical chemistry and can be a suitable solvent for some compounds. | |
| Tetrahydrofuran (THF) | Moderate | A versatile solvent for a range of polar and nonpolar compounds. | |
| Protic Polar | Ethanol | High | A less toxic alternative to methanol, well-suited for many biological applications. |
| Methanol | High | A strong solvent for polar compounds, but can be toxic to cells at higher concentrations. | |
| Isopropanol | Moderate | Another alcohol that can be effective for compounds with intermediate polarity. |
Experimental Protocol: Determining this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, etc.)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
Appropriate vials
Methodology:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the selected solvent to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[5]
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is not clear, gentle warming or sonication may be attempted, provided this compound is stable under these conditions.
-
Centrifugation: To ensure no microparticles remain, centrifuge the vial at a high speed (e.g., 10,000 x g) for 5 minutes.[5]
-
Observation: Carefully observe the supernatant. A clear, particle-free solution indicates that this compound is soluble at that concentration in the tested solvent.
-
Dilution Test: As a final check, add a small aliquot of the stock solution to your aqueous buffer to observe for any immediate precipitation.
Advanced Troubleshooting
If this compound remains insoluble after initial testing, consider the following advanced strategies:
-
Co-Solvent Systems: Using a mixture of solvents can enhance solubility.[5] For example, a combination of DMSO and ethanol, or DMSO and PEG400 might be effective. The compatibility of the co-solvent system with your experimental assay must be verified.
-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous medium can significantly improve solubility.[5] Since this compound is a piperidine derivative, it is likely to be basic. Adjusting the pH of the buffer to a more acidic range may increase its solubility. However, ensure the chosen pH is compatible with your biological system.
Visual Guides
Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Conceptual Signaling Pathway of this compound
Caption: Conceptual pathway of this compound's immunomodulatory action.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
Common issues with LF 1695 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on common solubility issues encountered with LF 1695, a synthetic, low molecular weight immunomodulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
A1: this compound is a synthetic immunomodulator that has been shown to exert its activity on T-lymphocytes and macrophages.[1] It is classified as a piperidine derivative.[1][2] While specific solubility data for this compound is not extensively published, piperidine and its derivatives are typically soluble in water and a variety of organic solvents such as alcohols and ethers, but show limited solubility in nonpolar solvents like hexane.[3][4] Therefore, initial solubility attempts should focus on polar protic and polar aprotic solvents.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended first step?
A2: For compounds with potential solubility challenges in aqueous solutions, the standard initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[5] The most commonly used solvent for this purpose is Dimethyl Sulfoxide (DMSO) due to its effectiveness in dissolving a wide range of organic molecules.[5] This stock solution can then be diluted into your aqueous experimental medium to the desired final concentration. It is critical to ensure the final concentration of the organic solvent is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[5]
Q3: My this compound is not dissolving in DMSO. What are other potential solvents I can try?
A3: If DMSO is not effective, other common organic solvents can be tested. The choice of solvent will depend on the specific chemical properties of this compound and the tolerance of your experimental setup. Alternative solvents are listed in the table below. It is recommended to test solubility in small, incremental amounts of the compound.
Troubleshooting Guide
Initial Solubility Testing
If you are encountering solubility issues with this compound, a systematic approach to testing different solvents is recommended. The following table summarizes common solvents used for preparing stock solutions of small molecules.
| Solvent Class | Solvent | Polarity | Notes |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | The most common initial choice for dissolving hydrophobic compounds.[5] |
| Dimethylformamide (DMF) | High | A good alternative to DMSO, though it can be more aggressive towards certain plastics. | |
| Acetonitrile (ACN) | High | Often used in analytical chemistry and can be a suitable solvent for some compounds. | |
| Tetrahydrofuran (THF) | Moderate | A versatile solvent for a range of polar and nonpolar compounds. | |
| Protic Polar | Ethanol | High | A less toxic alternative to methanol, well-suited for many biological applications. |
| Methanol | High | A strong solvent for polar compounds, but can be toxic to cells at higher concentrations. | |
| Isopropanol | Moderate | Another alcohol that can be effective for compounds with intermediate polarity. |
Experimental Protocol: Determining this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, etc.)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
Appropriate vials
Methodology:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the selected solvent to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[5]
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is not clear, gentle warming or sonication may be attempted, provided this compound is stable under these conditions.
-
Centrifugation: To ensure no microparticles remain, centrifuge the vial at a high speed (e.g., 10,000 x g) for 5 minutes.[5]
-
Observation: Carefully observe the supernatant. A clear, particle-free solution indicates that this compound is soluble at that concentration in the tested solvent.
-
Dilution Test: As a final check, add a small aliquot of the stock solution to your aqueous buffer to observe for any immediate precipitation.
Advanced Troubleshooting
If this compound remains insoluble after initial testing, consider the following advanced strategies:
-
Co-Solvent Systems: Using a mixture of solvents can enhance solubility.[5] For example, a combination of DMSO and ethanol, or DMSO and PEG400 might be effective. The compatibility of the co-solvent system with your experimental assay must be verified.
-
pH Adjustment: For ionizable compounds, altering the pH of the aqueous medium can significantly improve solubility.[5] Since this compound is a piperidine derivative, it is likely to be basic. Adjusting the pH of the buffer to a more acidic range may increase its solubility. However, ensure the chosen pH is compatible with your biological system.
Visual Guides
Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Conceptual Signaling Pathway of this compound
Caption: Conceptual pathway of this compound's immunomodulatory action.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting LF 1695 In Vivo Delivery Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic immunomodulator LF 1695 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reported routes of administration for this compound in animal models?
Based on published literature, this compound has been administered in vivo in rodents via the following routes:
-
Intraperitoneal (i.p.) injection: This route was used in mice.
-
Oral administration: this compound has been given to mice through their drinking water and administered orally to rats.[1]
Q2: What is the mechanism of action of this compound?
This compound is a synthetic immunomodulator that primarily acts on T-lymphocytes and macrophages.[2] Its key activities include:
-
Inducing T-cell differentiation.[2]
-
Enhancing lymphocyte proliferative responses to mitogens and antigens.[2]
-
Increasing the production of Interleukin-1 (IL-1) by macrophages.[2]
-
Potentiating the cytotoxic properties of macrophages and blood platelets.[1]
Q3: Are there any known formulation details for in vivo delivery of this compound?
Specific formulation details for this compound in the available literature are limited. For administration in drinking water, it is implied that the compound is water-soluble to some extent. For intraperitoneal injections, a suitable vehicle would be required, likely a sterile saline solution or another biocompatible vehicle, especially if the compound's aqueous solubility is low.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Q: My this compound solution is cloudy or shows precipitation upon preparation or before administration. What should I do?
A: This indicates a solubility issue. Here are some steps to troubleshoot:
-
Vehicle Selection: The choice of vehicle is critical. While details for this compound are scarce, for poorly water-soluble small molecules, a range of vehicles can be tested. Consider the intended route of administration.
-
For Intraperitoneal Injection: If aqueous solubility is an issue, consider using a co-solvent system. However, be aware of the potential toxicity of organic solvents.
-
-
pH Adjustment: The solubility of compounds with ionizable groups, like piperidines, can be highly dependent on pH. Attempt to adjust the pH of your vehicle to see if it improves solubility. Perform initial stability tests at different pH values.
-
Sonication: Gentle sonication can help to dissolve the compound. However, be cautious about potential degradation if the compound is heat-labile.
-
Formulation Screening: A systematic approach to screen different vehicles and excipients may be necessary.
Issue 2: Inconsistent or Unexpected Experimental Results
Q: I am observing high variability or unexpected outcomes in my in vivo study with this compound. What could be the cause?
A: Inconsistent results can stem from various factors related to the delivery method:
-
Inaccurate Dosing:
-
Oral (in drinking water): Monitor the water consumption of individual animals, as this can vary significantly. Factors such as the taste of the compound in the water can affect intake. Consider oral gavage for more precise dosing.
-
Intraperitoneal Injection: Ensure accurate and consistent injection technique. Infiltration of the injection into the subcutaneous space or abdominal organs can lead to variable absorption.
-
-
Compound Stability: this compound in the prepared formulation might not be stable.
-
Solution Stability: Assess the stability of your formulation over the duration of your experiment. Prepare fresh solutions as needed.
-
Metabolism: Consider the metabolic stability of this compound. Rapid metabolism can lead to low bioavailability.
-
-
Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle.
Issue 3: Adverse Events or Toxicity in Experimental Animals
Q: My animals are showing signs of distress or toxicity after administration of this compound. How can I address this?
A: Adverse events can be related to the compound itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: Some vehicles, especially organic co-solvents, can cause local irritation or systemic toxicity. Review the literature for the safety of your chosen vehicle at the intended volume and concentration.
-
Administration Technique: Improper injection technique can cause injury and distress. Ensure that personnel are well-trained in the administration route being used. For injections, use the appropriate needle size.
-
Dose-Ranging Study: If you suspect the compound is causing toxicity, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD).
Data Presentation
Table 1: Common Vehicles for Intraperitoneal and Oral Administration in Rodents
| Vehicle | Route(s) | Properties | Potential Issues |
| Sterile Saline (0.9% NaCl) | i.p., Oral (gavage) | Isotonic, well-tolerated. | Limited solubilizing capacity for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | i.p., Oral (gavage) | Buffered, physiological pH. | Similar solubility limitations to saline. |
| Water | Oral (drinking water, gavage) | Natural, generally safe. | Solubility can be an issue; taste may affect consumption. |
| Carboxymethylcellulose (CMC) solutions | i.p., Oral (gavage) | Can form suspensions for poorly soluble compounds. | Can increase viscosity; may not be suitable for all compounds. |
| Polyethylene glycol (PEG) solutions (e.g., PEG 300, PEG 400) | i.p., Oral (gavage) | Good solubilizing capacity for many compounds. | Can cause osmotic effects and potential toxicity at high concentrations. |
| Dimethyl sulfoxide (DMSO) | i.p. | Excellent solubilizing power. | Can be toxic, even at low concentrations. Use with caution and in dilute solutions. |
| Corn Oil / Sesame Oil | i.p., Oral (gavage) | Suitable for highly lipophilic compounds. | Can be inflammatory (i.p.); variable absorption (oral). |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of this compound Formulation:
-
Based on preliminary solubility tests, dissolve this compound in a suitable, sterile vehicle (e.g., sterile saline, or a solution containing a solubilizing agent like a low percentage of PEG or DMSO, ensuring the final concentration of the organic solvent is non-toxic).
-
The final formulation should be sterile-filtered if possible. If it is a suspension, ensure it is homogenous before drawing into the syringe.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
-
Injection Procedure:
-
Use a new sterile syringe and an appropriate gauge needle (e.g., 25-27 gauge).
-
The injection site is typically in the lower abdominal quadrant, off the midline to avoid the bladder.
-
Insert the needle at a shallow angle (about 10-20 degrees) to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect needle placement.
-
Inject the formulation slowly and smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to your experimental protocol.
-
Visualizations
Caption: General workflow for this compound in vivo experiments.
Caption: Decision tree for troubleshooting this compound delivery.
References
Technical Support Center: Troubleshooting LF 1695 In Vivo Delivery Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic immunomodulator LF 1695 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reported routes of administration for this compound in animal models?
Based on published literature, this compound has been administered in vivo in rodents via the following routes:
-
Intraperitoneal (i.p.) injection: This route was used in mice.
-
Oral administration: this compound has been given to mice through their drinking water and administered orally to rats.[1]
Q2: What is the mechanism of action of this compound?
This compound is a synthetic immunomodulator that primarily acts on T-lymphocytes and macrophages.[2] Its key activities include:
-
Inducing T-cell differentiation.[2]
-
Enhancing lymphocyte proliferative responses to mitogens and antigens.[2]
-
Increasing the production of Interleukin-1 (IL-1) by macrophages.[2]
-
Potentiating the cytotoxic properties of macrophages and blood platelets.[1]
Q3: Are there any known formulation details for in vivo delivery of this compound?
Specific formulation details for this compound in the available literature are limited. For administration in drinking water, it is implied that the compound is water-soluble to some extent. For intraperitoneal injections, a suitable vehicle would be required, likely a sterile saline solution or another biocompatible vehicle, especially if the compound's aqueous solubility is low.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Q: My this compound solution is cloudy or shows precipitation upon preparation or before administration. What should I do?
A: This indicates a solubility issue. Here are some steps to troubleshoot:
-
Vehicle Selection: The choice of vehicle is critical. While details for this compound are scarce, for poorly water-soluble small molecules, a range of vehicles can be tested. Consider the intended route of administration.
-
For Intraperitoneal Injection: If aqueous solubility is an issue, consider using a co-solvent system. However, be aware of the potential toxicity of organic solvents.
-
-
pH Adjustment: The solubility of compounds with ionizable groups, like piperidines, can be highly dependent on pH. Attempt to adjust the pH of your vehicle to see if it improves solubility. Perform initial stability tests at different pH values.
-
Sonication: Gentle sonication can help to dissolve the compound. However, be cautious about potential degradation if the compound is heat-labile.
-
Formulation Screening: A systematic approach to screen different vehicles and excipients may be necessary.
Issue 2: Inconsistent or Unexpected Experimental Results
Q: I am observing high variability or unexpected outcomes in my in vivo study with this compound. What could be the cause?
A: Inconsistent results can stem from various factors related to the delivery method:
-
Inaccurate Dosing:
-
Oral (in drinking water): Monitor the water consumption of individual animals, as this can vary significantly. Factors such as the taste of the compound in the water can affect intake. Consider oral gavage for more precise dosing.
-
Intraperitoneal Injection: Ensure accurate and consistent injection technique. Infiltration of the injection into the subcutaneous space or abdominal organs can lead to variable absorption.
-
-
Compound Stability: this compound in the prepared formulation might not be stable.
-
Solution Stability: Assess the stability of your formulation over the duration of your experiment. Prepare fresh solutions as needed.
-
Metabolism: Consider the metabolic stability of this compound. Rapid metabolism can lead to low bioavailability.
-
-
Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle.
Issue 3: Adverse Events or Toxicity in Experimental Animals
Q: My animals are showing signs of distress or toxicity after administration of this compound. How can I address this?
A: Adverse events can be related to the compound itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: Some vehicles, especially organic co-solvents, can cause local irritation or systemic toxicity. Review the literature for the safety of your chosen vehicle at the intended volume and concentration.
-
Administration Technique: Improper injection technique can cause injury and distress. Ensure that personnel are well-trained in the administration route being used. For injections, use the appropriate needle size.
-
Dose-Ranging Study: If you suspect the compound is causing toxicity, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD).
Data Presentation
Table 1: Common Vehicles for Intraperitoneal and Oral Administration in Rodents
| Vehicle | Route(s) | Properties | Potential Issues |
| Sterile Saline (0.9% NaCl) | i.p., Oral (gavage) | Isotonic, well-tolerated. | Limited solubilizing capacity for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | i.p., Oral (gavage) | Buffered, physiological pH. | Similar solubility limitations to saline. |
| Water | Oral (drinking water, gavage) | Natural, generally safe. | Solubility can be an issue; taste may affect consumption. |
| Carboxymethylcellulose (CMC) solutions | i.p., Oral (gavage) | Can form suspensions for poorly soluble compounds. | Can increase viscosity; may not be suitable for all compounds. |
| Polyethylene glycol (PEG) solutions (e.g., PEG 300, PEG 400) | i.p., Oral (gavage) | Good solubilizing capacity for many compounds. | Can cause osmotic effects and potential toxicity at high concentrations. |
| Dimethyl sulfoxide (DMSO) | i.p. | Excellent solubilizing power. | Can be toxic, even at low concentrations. Use with caution and in dilute solutions. |
| Corn Oil / Sesame Oil | i.p., Oral (gavage) | Suitable for highly lipophilic compounds. | Can be inflammatory (i.p.); variable absorption (oral). |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of this compound Formulation:
-
Based on preliminary solubility tests, dissolve this compound in a suitable, sterile vehicle (e.g., sterile saline, or a solution containing a solubilizing agent like a low percentage of PEG or DMSO, ensuring the final concentration of the organic solvent is non-toxic).
-
The final formulation should be sterile-filtered if possible. If it is a suspension, ensure it is homogenous before drawing into the syringe.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
-
Injection Procedure:
-
Use a new sterile syringe and an appropriate gauge needle (e.g., 25-27 gauge).
-
The injection site is typically in the lower abdominal quadrant, off the midline to avoid the bladder.
-
Insert the needle at a shallow angle (about 10-20 degrees) to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect needle placement.
-
Inject the formulation slowly and smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to your experimental protocol.
-
Visualizations
Caption: General workflow for this compound in vivo experiments.
Caption: Decision tree for troubleshooting this compound delivery.
References
Technical Support Center: Managing LF 1695-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the synthetic immunomodulator, LF 1695, in in vitro cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] It has been shown to induce T-cell differentiation from bone marrow precursor cells and enhance lymphocyte proliferative responses to various stimuli.[1][2] this compound can also augment the production of Interleukin-1 (IL-1) by macrophages.[1]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in culture?
-
Oxidative Stress: Many chemical compounds can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.[3]
-
Apoptosis: As an immunomodulator, this compound may trigger programmed cell death pathways in certain cell types or under specific conditions. This can be a desired effect in cancer cell lines but a source of toxicity in others.
-
Inflammasome Activation: Given that this compound can enhance IL-1 production, it may interact with inflammasome pathways.[1] Activation of caspase-1, a key component of the inflammasome, can lead to a form of inflammatory cell death called pyroptosis.[4][5]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
Several standard in vitro assays can be used to quantify cytotoxicity:
-
Metabolic Assays (e.g., MTT, XTT, AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[3][6] A reduction in metabolic activity is often correlated with cell death.[7]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[3][6] The Lactate Dehydrogenase (LDH) assay measures the release of this enzyme from damaged cells into the culture medium.[8]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase Activity Assays): These assays specifically detect markers of programmed cell death.
Troubleshooting Guide: Reducing this compound Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | The concentration of this compound may be too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value and use a concentration at or below this value for your experiments. |
| The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. | |
| Poor solubility or stability of this compound in the culture medium.[9] | Optimize the formulation of the culture medium. Consider using specialized media or supplements to enhance compound stability.[9][10][11] | |
| Cell viability decreases over a longer incubation period. | This compound may be inducing a slower, programmed cell death pathway like apoptosis. | Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if this rescues the cells.[8] |
| The compound may be generating oxidative stress over time. | Co-administer an antioxidant like N-acetylcysteine (NAC) or Vitamin E to mitigate ROS-induced damage.[3] | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before adding this compound. Stressed cells can be more susceptible to drug-induced toxicity.[3] |
| Degradation of this compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of mitigation strategies on this compound cytotoxicity in a hypothetical "Cell Line X".
Table 1: Dose-Response of this compound on Cell Line X Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95 ± 5.1 |
| 10 | 78 ± 6.2 |
| 25 | 52 ± 4.8 |
| 50 | 25 ± 3.9 |
| 100 | 8 ± 2.1 |
Table 2: Effect of Co-treatments on Cell Viability in the Presence of 25 µM this compound
| Treatment | % Cell Viability (Mean ± SD) |
| Control | 100 ± 5.0 |
| 25 µM this compound | 52 ± 4.8 |
| 25 µM this compound + 1 mM NAC | 85 ± 6.1 |
| 25 µM this compound + 50 µM Z-VAD-FMK | 75 ± 5.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[3]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and solvent-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Follow step 1 of the MTT Cytotoxicity Assay protocol.
-
Compound Preparation:
-
Prepare a stock solution of NAC (e.g., 1 M in sterile water).
-
Prepare working concentrations of this compound.
-
-
Treatment:
-
Add the desired concentration of NAC to the wells simultaneously with this compound. A typical final concentration for NAC is 1-5 mM.
-
Include controls for this compound alone and NAC alone.
-
-
Incubation and Analysis: Incubate for the desired time and proceed with a cytotoxicity assay (e.g., MTT or LDH assay).
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Potential pathways of this compound-induced cell death.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing LF 1695-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the synthetic immunomodulator, LF 1695, in in vitro cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] It has been shown to induce T-cell differentiation from bone marrow precursor cells and enhance lymphocyte proliferative responses to various stimuli.[1][2] this compound can also augment the production of Interleukin-1 (IL-1) by macrophages.[1]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in culture?
-
Oxidative Stress: Many chemical compounds can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.[3]
-
Apoptosis: As an immunomodulator, this compound may trigger programmed cell death pathways in certain cell types or under specific conditions. This can be a desired effect in cancer cell lines but a source of toxicity in others.
-
Inflammasome Activation: Given that this compound can enhance IL-1 production, it may interact with inflammasome pathways.[1] Activation of caspase-1, a key component of the inflammasome, can lead to a form of inflammatory cell death called pyroptosis.[4][5]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
Several standard in vitro assays can be used to quantify cytotoxicity:
-
Metabolic Assays (e.g., MTT, XTT, AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[3][6] A reduction in metabolic activity is often correlated with cell death.[7]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[3][6] The Lactate Dehydrogenase (LDH) assay measures the release of this enzyme from damaged cells into the culture medium.[8]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase Activity Assays): These assays specifically detect markers of programmed cell death.
Troubleshooting Guide: Reducing this compound Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | The concentration of this compound may be too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value and use a concentration at or below this value for your experiments. |
| The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. | |
| Poor solubility or stability of this compound in the culture medium.[9] | Optimize the formulation of the culture medium. Consider using specialized media or supplements to enhance compound stability.[9][10][11] | |
| Cell viability decreases over a longer incubation period. | This compound may be inducing a slower, programmed cell death pathway like apoptosis. | Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if this rescues the cells.[8] |
| The compound may be generating oxidative stress over time. | Co-administer an antioxidant like N-acetylcysteine (NAC) or Vitamin E to mitigate ROS-induced damage.[3] | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before adding this compound. Stressed cells can be more susceptible to drug-induced toxicity.[3] |
| Degradation of this compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of mitigation strategies on this compound cytotoxicity in a hypothetical "Cell Line X".
Table 1: Dose-Response of this compound on Cell Line X Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 95 ± 5.1 |
| 10 | 78 ± 6.2 |
| 25 | 52 ± 4.8 |
| 50 | 25 ± 3.9 |
| 100 | 8 ± 2.1 |
Table 2: Effect of Co-treatments on Cell Viability in the Presence of 25 µM this compound
| Treatment | % Cell Viability (Mean ± SD) |
| Control | 100 ± 5.0 |
| 25 µM this compound | 52 ± 4.8 |
| 25 µM this compound + 1 mM NAC | 85 ± 6.1 |
| 25 µM this compound + 50 µM Z-VAD-FMK | 75 ± 5.5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[3]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and solvent-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Follow step 1 of the MTT Cytotoxicity Assay protocol.
-
Compound Preparation:
-
Prepare a stock solution of NAC (e.g., 1 M in sterile water).
-
Prepare working concentrations of this compound.
-
-
Treatment:
-
Add the desired concentration of NAC to the wells simultaneously with this compound. A typical final concentration for NAC is 1-5 mM.
-
Include controls for this compound alone and NAC alone.
-
-
Incubation and Analysis: Incubate for the desired time and proceed with a cytotoxicity assay (e.g., MTT or LDH assay).
Visualizations
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Potential pathways of this compound-induced cell death.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
LF 1695 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic immunomodulator LF 1695.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, low molecular weight immunomodulator. Its primary activity is on T-lymphocytes and macrophages.[1] It has been shown to induce T-cell differentiation from bone marrow precursor cells, leading to the expression of CD3, CD4, and/or CD8 markers.[1] Furthermore, this compound enhances lymphocyte proliferative responses to mitogens, antigens, and allogeneic cells.[1][2] It also stimulates macrophages to augment the production of interleukin-1 (IL-1) and leukotriene B4 (LTB4), while decreasing prostaglandin E2 (PGE2) secretion.[1] Many of its immunological effects are thought to stem from the enhancement of interleukin production, particularly by macrophages.[1]
Q2: What are the key applications of this compound in research?
A2: Based on its known biological activities, this compound is primarily used in research to:
-
Study T-cell differentiation and activation.
-
Potentiate immune responses in various in vitro and in vivo models.[2][3]
-
Explore its potential as an immunomodulatory agent in the context of infectious diseases and compromised immune systems.[1][3]
Q3: In which cell types has this compound shown activity?
A3: this compound has demonstrated activity in the following cell types:
-
T-lymphocytes: Induces differentiation and enhances proliferation.[1][2]
-
Macrophages: Augments production of IL-1 and LTB4, and enhances phagocytic properties.[1][3]
-
Bone marrow precursor cells: Induces differentiation into T-cells.[1]
-
Blood platelets: Increases anti-parasite cytotoxic properties.[3]
Troubleshooting Guides
Issue 1: High Variability in Lymphocyte Proliferation Assays
| Possible Cause | Recommended Solution |
| Cell Health and Viability: Poor cell health at the start of the experiment can lead to inconsistent results. | Ensure cells are healthy and have high viability (>95%) before seeding. Use a consistent cell passage number for all experiments, as high passage numbers can alter cell behavior. |
| Inconsistent Seeding Density: Uneven cell distribution in multi-well plates is a common source of variability. | Ensure thorough mixing of the cell suspension before and during plating. Calibrate pipettes regularly and use reverse pipetting for viscous cell suspensions. |
| Reagent Quality and Concentration: Degradation of this compound or other reagents (e.g., mitogens, antigens) can affect the outcome. | Store this compound and all other reagents at the recommended temperature and protect from light if necessary. Prepare fresh dilutions for each experiment. Perform a dose-response curve for this compound to determine the optimal concentration for your specific cell type and assay conditions.[2] |
| Incubation Time: The kinetics of the proliferative response can vary. | Optimize the incubation time for your specific cell type and stimulus. A time-course experiment (e.g., 2, 5, 7 days) can help determine the peak of proliferation. |
| Assay Method: The method used to measure proliferation (e.g., [3H]-thymidine incorporation, MTT assay) has its own sources of variability. | For [3H]-thymidine assays, ensure consistent timing of the radioactive pulse. For colorimetric assays like MTT, ensure complete solubilization of the formazan product and avoid bubbles in the wells. |
Issue 2: Low or No Macrophage Activation Observed
| Possible Cause | Recommended Solution |
| Macrophage Differentiation State: The response to this compound may depend on the differentiation and activation state of the macrophages. | Standardize the protocol for macrophage differentiation (e.g., from monocytes using M-CSF or GM-CSF). Ensure consistent differentiation periods before stimulating with this compound. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a significant response. | Perform a dose-response experiment to determine the optimal concentration of this compound for macrophage activation. |
| Readout Sensitivity: The chosen readout for macrophage activation (e.g., cytokine ELISA, nitric oxide measurement) may not be sensitive enough. | Use a highly sensitive ELISA kit for cytokine detection. For nitric oxide, ensure the Griess reagent is fresh. Consider measuring multiple activation markers (e.g., surface markers like CD80/CD86, multiple cytokines) for a more comprehensive assessment. |
| Presence of Inhibitory Factors: Components in the culture medium (e.g., serum) could interfere with macrophage activation. | Use a consistent and tested batch of fetal bovine serum (FBS). Consider using serum-free medium if compatible with your cells. |
| Timing of Measurement: The peak of cytokine production or other activation markers can be transient. | Perform a time-course experiment to identify the optimal time point for measuring your chosen activation markers after this compound stimulation. |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation
Objective: To assess the effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen (e.g., Phytohemagglutinin - PHA).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine. Seed 1 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Treatment:
-
Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µg/mL) to the designated wells.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells.
-
Include control wells: cells alone (unstimulated), cells + PHA, and cells + this compound alone.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
[3H]-Thymidine Pulse: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express results as counts per minute (CPM). Calculate the stimulation index (SI) as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.
Protocol 2: Macrophage Activation Assay - IL-1 Production
Objective: To measure the effect of this compound on the production of Interleukin-1 (IL-1) by macrophages.
Methodology:
-
Macrophage Preparation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF (50 ng/mL) for 6-7 days.
-
Cell Seeding: Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10^5 cells per well.
-
Stimulation:
-
Replace the medium with fresh complete RPMI-1640.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells.
-
Include an unstimulated control group.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cells or debris. Store at -80°C until analysis.
-
IL-1 Measurement: Quantify the concentration of IL-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-1 as a function of the this compound concentration.
Visualizations
Caption: Hypothetical signaling pathway of this compound in a macrophage.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
LF 1695 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic immunomodulator LF 1695.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, low molecular weight immunomodulator. Its primary activity is on T-lymphocytes and macrophages.[1] It has been shown to induce T-cell differentiation from bone marrow precursor cells, leading to the expression of CD3, CD4, and/or CD8 markers.[1] Furthermore, this compound enhances lymphocyte proliferative responses to mitogens, antigens, and allogeneic cells.[1][2] It also stimulates macrophages to augment the production of interleukin-1 (IL-1) and leukotriene B4 (LTB4), while decreasing prostaglandin E2 (PGE2) secretion.[1] Many of its immunological effects are thought to stem from the enhancement of interleukin production, particularly by macrophages.[1]
Q2: What are the key applications of this compound in research?
A2: Based on its known biological activities, this compound is primarily used in research to:
-
Study T-cell differentiation and activation.
-
Potentiate immune responses in various in vitro and in vivo models.[2][3]
-
Explore its potential as an immunomodulatory agent in the context of infectious diseases and compromised immune systems.[1][3]
Q3: In which cell types has this compound shown activity?
A3: this compound has demonstrated activity in the following cell types:
-
T-lymphocytes: Induces differentiation and enhances proliferation.[1][2]
-
Macrophages: Augments production of IL-1 and LTB4, and enhances phagocytic properties.[1][3]
-
Bone marrow precursor cells: Induces differentiation into T-cells.[1]
-
Blood platelets: Increases anti-parasite cytotoxic properties.[3]
Troubleshooting Guides
Issue 1: High Variability in Lymphocyte Proliferation Assays
| Possible Cause | Recommended Solution |
| Cell Health and Viability: Poor cell health at the start of the experiment can lead to inconsistent results. | Ensure cells are healthy and have high viability (>95%) before seeding. Use a consistent cell passage number for all experiments, as high passage numbers can alter cell behavior. |
| Inconsistent Seeding Density: Uneven cell distribution in multi-well plates is a common source of variability. | Ensure thorough mixing of the cell suspension before and during plating. Calibrate pipettes regularly and use reverse pipetting for viscous cell suspensions. |
| Reagent Quality and Concentration: Degradation of this compound or other reagents (e.g., mitogens, antigens) can affect the outcome. | Store this compound and all other reagents at the recommended temperature and protect from light if necessary. Prepare fresh dilutions for each experiment. Perform a dose-response curve for this compound to determine the optimal concentration for your specific cell type and assay conditions.[2] |
| Incubation Time: The kinetics of the proliferative response can vary. | Optimize the incubation time for your specific cell type and stimulus. A time-course experiment (e.g., 2, 5, 7 days) can help determine the peak of proliferation. |
| Assay Method: The method used to measure proliferation (e.g., [3H]-thymidine incorporation, MTT assay) has its own sources of variability. | For [3H]-thymidine assays, ensure consistent timing of the radioactive pulse. For colorimetric assays like MTT, ensure complete solubilization of the formazan product and avoid bubbles in the wells. |
Issue 2: Low or No Macrophage Activation Observed
| Possible Cause | Recommended Solution |
| Macrophage Differentiation State: The response to this compound may depend on the differentiation and activation state of the macrophages. | Standardize the protocol for macrophage differentiation (e.g., from monocytes using M-CSF or GM-CSF). Ensure consistent differentiation periods before stimulating with this compound. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a significant response. | Perform a dose-response experiment to determine the optimal concentration of this compound for macrophage activation. |
| Readout Sensitivity: The chosen readout for macrophage activation (e.g., cytokine ELISA, nitric oxide measurement) may not be sensitive enough. | Use a highly sensitive ELISA kit for cytokine detection. For nitric oxide, ensure the Griess reagent is fresh. Consider measuring multiple activation markers (e.g., surface markers like CD80/CD86, multiple cytokines) for a more comprehensive assessment. |
| Presence of Inhibitory Factors: Components in the culture medium (e.g., serum) could interfere with macrophage activation. | Use a consistent and tested batch of fetal bovine serum (FBS). Consider using serum-free medium if compatible with your cells. |
| Timing of Measurement: The peak of cytokine production or other activation markers can be transient. | Perform a time-course experiment to identify the optimal time point for measuring your chosen activation markers after this compound stimulation. |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation
Objective: To assess the effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a mitogen (e.g., Phytohemagglutinin - PHA).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine. Seed 1 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Treatment:
-
Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µg/mL) to the designated wells.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells.
-
Include control wells: cells alone (unstimulated), cells + PHA, and cells + this compound alone.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
[3H]-Thymidine Pulse: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express results as counts per minute (CPM). Calculate the stimulation index (SI) as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.
Protocol 2: Macrophage Activation Assay - IL-1 Production
Objective: To measure the effect of this compound on the production of Interleukin-1 (IL-1) by macrophages.
Methodology:
-
Macrophage Preparation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF (50 ng/mL) for 6-7 days.
-
Cell Seeding: Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10^5 cells per well.
-
Stimulation:
-
Replace the medium with fresh complete RPMI-1640.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells.
-
Include an unstimulated control group.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cells or debris. Store at -80°C until analysis.
-
IL-1 Measurement: Quantify the concentration of IL-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-1 as a function of the this compound concentration.
Visualizations
Caption: Hypothetical signaling pathway of this compound in a macrophage.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of LF 1695 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals improve the efficacy of LF 1695 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, low molecular weight immunomodulator. Its primary activity is on T-lymphocytes and macrophages. It has been shown to induce the differentiation of T-cell precursors, enhance lymphocyte proliferative responses to mitogens and antigens, and increase the production of key cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1] In macrophages, this compound augments the production of IL-1 and leukotriene B4, while decreasing the secretion of prostaglandin E2 (PGE2).[1][2]
2. What are the recommended solvents for reconstituting this compound?
3. What are the recommended storage conditions for this compound?
For long-term stability, it is generally recommended to store synthetic compounds like this compound as a dry powder at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Once diluted in aqueous buffers or cell culture media, the stability may be reduced, and it is advisable to use the solution fresh or store it for a short period at 4°C, protected from light.
4. At what concentrations should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, the following concentrations have been shown to be effective:
-
In vitro lymphocyte proliferation:
-
Optimal potentiation of proliferation with PPD (purified protein derivative) was observed at 0.5 µg/mL.
-
Enhancement of mixed lymphocyte reaction was seen at 0.2 µg/mL.[3]
-
-
In vivo studies in mice:
-
Intraperitoneal administration at 2.5 or 5 mg/kg/day increased the graft-versus-host reaction.
-
Continuous administration in drinking water at 4 mg/kg/day also enhanced the graft-versus-host reaction, while higher doses of 10 mg/kg and 100 mg/kg showed a decrease in this effect.[3]
-
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or no T-cell proliferation in response to this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response curve to determine the optimal concentration for your specific T-cell population and stimulus. Concentrations between 0.1 µg/mL and 1.0 µg/mL have been reported to be effective in vitro.[3] |
| This compound is a co-stimulant | This compound is not mitogenic on its own and requires a primary stimulus (e.g., antigen, mitogen like Concanavalin A) to potentiate T-cell proliferation.[2] Ensure an appropriate primary stimulus is present in your assay. |
| Poor cell health | Ensure your T-cells are viable and healthy before starting the experiment. Use freshly isolated cells or properly thawed cryopreserved cells. |
| Incorrect assay setup | Review your lymphocyte proliferation assay protocol, including cell density, incubation time, and the method of assessing proliferation (e.g., [3H]-thymidine incorporation, CFSE dilution). |
Issue 2: Inconsistent results in macrophage activation assays.
| Possible Cause | Troubleshooting Step |
| Variable macrophage differentiation | Ensure a consistent protocol for differentiating your macrophages (e.g., from bone marrow precursors or monocytes) to obtain a homogenous population. |
| Inappropriate readout for activation | This compound has been shown to increase IL-1 and LTB4 production while decreasing PGE2 secretion.[1][2] Measure a panel of relevant cytokines and inflammatory mediators to get a complete picture of macrophage activation. |
| Contamination with endotoxin (LPS) | Endotoxins can strongly activate macrophages and mask the effects of this compound. Use endotoxin-free reagents and plasticware. |
| Incorrect timing of measurement | The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring your readouts after this compound stimulation. |
Quantitative Data Summary
| Experiment Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| Lymphocyte Proliferation (with PPD) | Human Peripheral Blood Lymphocytes | 0.5 µg/mL | Optimal potentiation of proliferation | [3] |
| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | 0.2 µg/mL | Enhanced proliferation | [3] |
| Graft-versus-Host Reaction (in vivo) | Murine Spleen Cells (injected into irradiated mice) | 2.5 mg/kg/day (i.p.) | Increased splenic index to 1.71 | [3] |
| Graft-versus-Host Reaction (in vivo) | Murine Spleen Cells (injected into irradiated mice) | 5 mg/kg/day (i.p.) | Increased splenic index to 1.80 | [3] |
| Graft-versus-Host Reaction (in vivo) | Murine Spleen Cells (injected into irradiated mice) | 4 mg/kg/day (in drinking water) | Increased splenic index to 1.82 | [3] |
| Prostaglandin E2 (PGE2) Release | Murine Spleen Cells | Not specified | Inhibition of LPS or A23187 induced PGE2 release | [2] |
| Inositol Phosphate (IP3) Release | Murine Spleen Cells | Not specified | Induced IP3 release | [2] |
| Calcium Mobilization | Murine Spleen Cells | Not specified | Induced calcium mobilization | [2] |
Experimental Protocols
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI 1640 medium. Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Stimulation: Prepare working solutions of your primary stimulus (e.g., PPD at 10 µg/mL) and this compound at various concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL) in complete RPMI 1640 medium. Add 100 µL of the appropriate stimulus and/or this compound solution to the wells. Include control wells with cells and medium only (unstimulated) and cells with the primary stimulus only.
-
Incubation: Incubate the plate for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
[3H]-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).
Macrophage Activation and Cytokine Measurement
-
Cell Culture: Plate murine bone marrow-derived macrophages or a macrophage cell line (e.g., J774.1) in 24-well plates at a density of 5 x 10^5 cells/well in complete DMEM and allow them to adhere overnight.
-
Stimulation: The next day, replace the medium with fresh complete DMEM. Prepare working solutions of this compound at various concentrations (e.g., 1, 5, 10 µg/mL). Add the this compound solutions to the wells. Include an unstimulated control group.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the cell culture supernatants. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Measure the concentration of IL-1β and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Proposed signaling pathway for this compound in immune cells.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Effect of a synthetic lipid immunomodulator on the regulation of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of prostaglandin E2 synthesis and phospholipase C activation in potentiation of T-cell proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of LF 1695 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals improve the efficacy of LF 1695 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, low molecular weight immunomodulator. Its primary activity is on T-lymphocytes and macrophages. It has been shown to induce the differentiation of T-cell precursors, enhance lymphocyte proliferative responses to mitogens and antigens, and increase the production of key cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1] In macrophages, this compound augments the production of IL-1 and leukotriene B4, while decreasing the secretion of prostaglandin E2 (PGE2).[1][2]
2. What are the recommended solvents for reconstituting this compound?
3. What are the recommended storage conditions for this compound?
For long-term stability, it is generally recommended to store synthetic compounds like this compound as a dry powder at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Once diluted in aqueous buffers or cell culture media, the stability may be reduced, and it is advisable to use the solution fresh or store it for a short period at 4°C, protected from light.
4. At what concentrations should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, the following concentrations have been shown to be effective:
-
In vitro lymphocyte proliferation:
-
Optimal potentiation of proliferation with PPD (purified protein derivative) was observed at 0.5 µg/mL.
-
Enhancement of mixed lymphocyte reaction was seen at 0.2 µg/mL.[3]
-
-
In vivo studies in mice:
-
Intraperitoneal administration at 2.5 or 5 mg/kg/day increased the graft-versus-host reaction.
-
Continuous administration in drinking water at 4 mg/kg/day also enhanced the graft-versus-host reaction, while higher doses of 10 mg/kg and 100 mg/kg showed a decrease in this effect.[3]
-
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or no T-cell proliferation in response to this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response curve to determine the optimal concentration for your specific T-cell population and stimulus. Concentrations between 0.1 µg/mL and 1.0 µg/mL have been reported to be effective in vitro.[3] |
| This compound is a co-stimulant | This compound is not mitogenic on its own and requires a primary stimulus (e.g., antigen, mitogen like Concanavalin A) to potentiate T-cell proliferation.[2] Ensure an appropriate primary stimulus is present in your assay. |
| Poor cell health | Ensure your T-cells are viable and healthy before starting the experiment. Use freshly isolated cells or properly thawed cryopreserved cells. |
| Incorrect assay setup | Review your lymphocyte proliferation assay protocol, including cell density, incubation time, and the method of assessing proliferation (e.g., [3H]-thymidine incorporation, CFSE dilution). |
Issue 2: Inconsistent results in macrophage activation assays.
| Possible Cause | Troubleshooting Step |
| Variable macrophage differentiation | Ensure a consistent protocol for differentiating your macrophages (e.g., from bone marrow precursors or monocytes) to obtain a homogenous population. |
| Inappropriate readout for activation | This compound has been shown to increase IL-1 and LTB4 production while decreasing PGE2 secretion.[1][2] Measure a panel of relevant cytokines and inflammatory mediators to get a complete picture of macrophage activation. |
| Contamination with endotoxin (LPS) | Endotoxins can strongly activate macrophages and mask the effects of this compound. Use endotoxin-free reagents and plasticware. |
| Incorrect timing of measurement | The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring your readouts after this compound stimulation. |
Quantitative Data Summary
| Experiment Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| Lymphocyte Proliferation (with PPD) | Human Peripheral Blood Lymphocytes | 0.5 µg/mL | Optimal potentiation of proliferation | [3] |
| Mixed Lymphocyte Reaction | Human Peripheral Blood Lymphocytes | 0.2 µg/mL | Enhanced proliferation | [3] |
| Graft-versus-Host Reaction (in vivo) | Murine Spleen Cells (injected into irradiated mice) | 2.5 mg/kg/day (i.p.) | Increased splenic index to 1.71 | [3] |
| Graft-versus-Host Reaction (in vivo) | Murine Spleen Cells (injected into irradiated mice) | 5 mg/kg/day (i.p.) | Increased splenic index to 1.80 | [3] |
| Graft-versus-Host Reaction (in vivo) | Murine Spleen Cells (injected into irradiated mice) | 4 mg/kg/day (in drinking water) | Increased splenic index to 1.82 | [3] |
| Prostaglandin E2 (PGE2) Release | Murine Spleen Cells | Not specified | Inhibition of LPS or A23187 induced PGE2 release | [2] |
| Inositol Phosphate (IP3) Release | Murine Spleen Cells | Not specified | Induced IP3 release | [2] |
| Calcium Mobilization | Murine Spleen Cells | Not specified | Induced calcium mobilization | [2] |
Experimental Protocols
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI 1640 medium. Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Stimulation: Prepare working solutions of your primary stimulus (e.g., PPD at 10 µg/mL) and this compound at various concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL) in complete RPMI 1640 medium. Add 100 µL of the appropriate stimulus and/or this compound solution to the wells. Include control wells with cells and medium only (unstimulated) and cells with the primary stimulus only.
-
Incubation: Incubate the plate for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
[3H]-Thymidine Pulse: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM).
Macrophage Activation and Cytokine Measurement
-
Cell Culture: Plate murine bone marrow-derived macrophages or a macrophage cell line (e.g., J774.1) in 24-well plates at a density of 5 x 10^5 cells/well in complete DMEM and allow them to adhere overnight.
-
Stimulation: The next day, replace the medium with fresh complete DMEM. Prepare working solutions of this compound at various concentrations (e.g., 1, 5, 10 µg/mL). Add the this compound solutions to the wells. Include an unstimulated control group.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the cell culture supernatants. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Measure the concentration of IL-1β and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Proposed signaling pathway for this compound in immune cells.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Effect of a synthetic lipid immunomodulator on the regulation of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of prostaglandin E2 synthesis and phospholipase C activation in potentiation of T-cell proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
LF 1695 stability and storage best practices
Urgent Notice: Information regarding a compound designated "LF 1695" is not available in publicly accessible scientific literature or databases. To provide accurate stability and storage best practices, please verify the correct chemical name, CAS number, or any alternative identifiers for this compound. The following information is a general guideline for handling research compounds and should be adapted once the specific properties of this compound are known.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for a novel research compound like this compound?
A: In the absence of specific data for "this compound," it is recommended to handle it as a potentially sensitive compound. Best practices for a new chemical entity include:
-
Initial Storage: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Inert Atmosphere: For compounds known to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Desiccation: Use of a desiccator can prevent degradation due to moisture.
Q2: How should I prepare stock solutions of this compound?
A: The choice of solvent is critical and depends on the compound's solubility.
-
Solvent Selection: Start with common laboratory solvents such as DMSO, ethanol, or a suitable buffer. The choice will be dictated by the experimental requirements and the compound's chemical properties.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.
Q3: How can I assess the stability of my this compound stock solution?
A: It is crucial to determine the stability of your compound in your specific solvent and storage conditions.
-
Pilot Stability Study: A simple pilot study can be performed by preparing a fresh stock solution and comparing its performance in a standard assay to an aged stock solution.
-
Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity and integrity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Verify the stability of the compound in the experimental buffer and at the working temperature. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | 1. Try a different solvent or a co-solvent system. 2. Gentle warming or sonication may aid dissolution (use with caution as heat can degrade some compounds). 3. Prepare a more dilute stock solution. |
| Loss of biological activity | Degradation of the compound. | 1. Review storage conditions (temperature, light exposure). 2. Check for potential reactivity with components of your experimental medium. 3. Perform a quality control check on the solid compound if possible. |
Experimental Workflow for Stability Assessment
To ensure the reliability of your experimental data, a systematic workflow for assessing the stability of a new compound like this compound is recommended.
Caption: Recommended workflow for handling and assessing the stability of a novel research compound.
LF 1695 stability and storage best practices
Urgent Notice: Information regarding a compound designated "LF 1695" is not available in publicly accessible scientific literature or databases. To provide accurate stability and storage best practices, please verify the correct chemical name, CAS number, or any alternative identifiers for this compound. The following information is a general guideline for handling research compounds and should be adapted once the specific properties of this compound are known.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for a novel research compound like this compound?
A: In the absence of specific data for "this compound," it is recommended to handle it as a potentially sensitive compound. Best practices for a new chemical entity include:
-
Initial Storage: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Inert Atmosphere: For compounds known to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Desiccation: Use of a desiccator can prevent degradation due to moisture.
Q2: How should I prepare stock solutions of this compound?
A: The choice of solvent is critical and depends on the compound's solubility.
-
Solvent Selection: Start with common laboratory solvents such as DMSO, ethanol, or a suitable buffer. The choice will be dictated by the experimental requirements and the compound's chemical properties.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.
Q3: How can I assess the stability of my this compound stock solution?
A: It is crucial to determine the stability of your compound in your specific solvent and storage conditions.
-
Pilot Stability Study: A simple pilot study can be performed by preparing a fresh stock solution and comparing its performance in a standard assay to an aged stock solution.
-
Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity and integrity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Verify the stability of the compound in the experimental buffer and at the working temperature. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | 1. Try a different solvent or a co-solvent system. 2. Gentle warming or sonication may aid dissolution (use with caution as heat can degrade some compounds). 3. Prepare a more dilute stock solution. |
| Loss of biological activity | Degradation of the compound. | 1. Review storage conditions (temperature, light exposure). 2. Check for potential reactivity with components of your experimental medium. 3. Perform a quality control check on the solid compound if possible. |
Experimental Workflow for Stability Assessment
To ensure the reliability of your experimental data, a systematic workflow for assessing the stability of a new compound like this compound is recommended.
Caption: Recommended workflow for handling and assessing the stability of a novel research compound.
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
Disclaimer: The initial request specified overcoming resistance to "LF 1695." Publicly available scientific literature primarily identifies this compound as an immunomodulatory agent, with limited to no information available regarding its use as a direct anti-cancer therapeutic or mechanisms of resistance in cancer cell lines.[1][2] Therefore, to provide a valuable and accurate resource for researchers in oncology, this technical support center will focus on the broadly applicable and critical challenge of overcoming resistance to a class of targeted cancer therapies, specifically Tyrosine Kinase Inhibitors (TKIs). The principles, experimental approaches, and troubleshooting strategies discussed here are fundamental to cancer drug development and research.
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to targeted therapies in their cell line models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my TKI, is now showing reduced sensitivity. How can I confirm the development of resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q2: What are the common mechanisms of acquired resistance to Tyrosine Kinase Inhibitors?
A2: Acquired resistance to TKIs in cancer cell lines can arise through several mechanisms, including:
-
Secondary mutations in the target kinase domain that prevent drug binding.
-
Amplification of the target oncogene, leading to overexpression of the target protein.
-
Activation of bypass signaling pathways that circumvent the inhibited pathway.
-
Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.
-
Phenotypic changes , such as the epithelial-to-mesenchymal transition (EMT).
Q3: How can I investigate the underlying cause of resistance in my cell line?
A3: A systematic approach is recommended:
-
Sequence the target gene: To check for secondary mutations.
-
Assess protein expression levels: Use Western blotting or quantitative mass spectrometry to check for overexpression of the target protein or activation of proteins in potential bypass pathways.
-
Perform a phospho-receptor tyrosine kinase (RTK) array: To screen for the activation of alternative signaling pathways.
-
Use efflux pump inhibitors: To determine if increased drug efflux is contributing to resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Gradual increase in IC50 over time | Development of a resistant subpopulation of cells. | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze the genomic and proteomic profiles of the resistant clones compared to the parental line. |
| Sudden loss of drug efficacy | Acquisition of a specific resistance mutation or activation of a bypass pathway. | 1. Immediately perform sequencing of the target gene. 2. Conduct a phospho-RTK array to identify activated bypass pathways. |
| No mutations in the target gene and no obvious bypass pathway activation | Increased drug efflux or metabolic changes. | 1. Treat cells with the TKI in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, PSC833). A restored sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps. 2. Perform metabolomic profiling to identify changes in cellular metabolism. |
| Cell morphology has changed, and cells are more migratory | Epithelial-to-Mesenchymal Transition (EMT) may have occurred. | 1. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. 2. Consider combination therapy with an EMT inhibitor. |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To quantify the concentration of a TKI required to inhibit the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the TKI. Remove the culture medium and add fresh medium containing the different concentrations of the TKI to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Analysis of Protein Expression and Phosphorylation
Objective: To detect changes in the expression and phosphorylation status of target proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with the TKI at various time points and concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Example IC50 Values for a TKI in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| Example Cancer Cell Line A | 10 ± 2 | 150 ± 15 | 500 ± 45 |
Table 2: Example Protein Expression Changes in Resistant vs. Sensitive Cells
| Protein | Fold Change in Resistant Subclone 1 (vs. Parental) | Fold Change in Resistant Subclone 2 (vs. Parental) |
| Phospho-Target Kinase | 0.2 | 0.1 |
| Total Target Kinase | 1.0 | 3.5 (Amplification) |
| Phospho-Bypass Kinase | 4.5 | 1.2 |
| ABC Transporter Protein | 1.1 | 6.0 |
Visualizations
Caption: Workflow for investigating TKI resistance.
Caption: TKI action and common resistance pathways.
References
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
Disclaimer: The initial request specified overcoming resistance to "LF 1695." Publicly available scientific literature primarily identifies this compound as an immunomodulatory agent, with limited to no information available regarding its use as a direct anti-cancer therapeutic or mechanisms of resistance in cancer cell lines.[1][2] Therefore, to provide a valuable and accurate resource for researchers in oncology, this technical support center will focus on the broadly applicable and critical challenge of overcoming resistance to a class of targeted cancer therapies, specifically Tyrosine Kinase Inhibitors (TKIs). The principles, experimental approaches, and troubleshooting strategies discussed here are fundamental to cancer drug development and research.
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to targeted therapies in their cell line models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my TKI, is now showing reduced sensitivity. How can I confirm the development of resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q2: What are the common mechanisms of acquired resistance to Tyrosine Kinase Inhibitors?
A2: Acquired resistance to TKIs in cancer cell lines can arise through several mechanisms, including:
-
Secondary mutations in the target kinase domain that prevent drug binding.
-
Amplification of the target oncogene, leading to overexpression of the target protein.
-
Activation of bypass signaling pathways that circumvent the inhibited pathway.
-
Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.
-
Phenotypic changes , such as the epithelial-to-mesenchymal transition (EMT).
Q3: How can I investigate the underlying cause of resistance in my cell line?
A3: A systematic approach is recommended:
-
Sequence the target gene: To check for secondary mutations.
-
Assess protein expression levels: Use Western blotting or quantitative mass spectrometry to check for overexpression of the target protein or activation of proteins in potential bypass pathways.
-
Perform a phospho-receptor tyrosine kinase (RTK) array: To screen for the activation of alternative signaling pathways.
-
Use efflux pump inhibitors: To determine if increased drug efflux is contributing to resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Gradual increase in IC50 over time | Development of a resistant subpopulation of cells. | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze the genomic and proteomic profiles of the resistant clones compared to the parental line. |
| Sudden loss of drug efficacy | Acquisition of a specific resistance mutation or activation of a bypass pathway. | 1. Immediately perform sequencing of the target gene. 2. Conduct a phospho-RTK array to identify activated bypass pathways. |
| No mutations in the target gene and no obvious bypass pathway activation | Increased drug efflux or metabolic changes. | 1. Treat cells with the TKI in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, PSC833). A restored sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps. 2. Perform metabolomic profiling to identify changes in cellular metabolism. |
| Cell morphology has changed, and cells are more migratory | Epithelial-to-Mesenchymal Transition (EMT) may have occurred. | 1. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. 2. Consider combination therapy with an EMT inhibitor. |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To quantify the concentration of a TKI required to inhibit the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the TKI. Remove the culture medium and add fresh medium containing the different concentrations of the TKI to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Analysis of Protein Expression and Phosphorylation
Objective: To detect changes in the expression and phosphorylation status of target proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with the TKI at various time points and concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Example IC50 Values for a TKI in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| Example Cancer Cell Line A | 10 ± 2 | 150 ± 15 | 500 ± 45 |
Table 2: Example Protein Expression Changes in Resistant vs. Sensitive Cells
| Protein | Fold Change in Resistant Subclone 1 (vs. Parental) | Fold Change in Resistant Subclone 2 (vs. Parental) |
| Phospho-Target Kinase | 0.2 | 0.1 |
| Total Target Kinase | 1.0 | 3.5 (Amplification) |
| Phospho-Bypass Kinase | 4.5 | 1.2 |
| ABC Transporter Protein | 1.1 | 6.0 |
Visualizations
Caption: Workflow for investigating TKI resistance.
Caption: TKI action and common resistance pathways.
References
Interpreting Unexpected Results with LF 1695: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the synthetic immunomodulator, LF 1695.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] Its primary functions include inducing T-cell differentiation from bone marrow precursors, leading to the expression of CD3, CD4, and/or CD8 markers.[1] It also enhances lymphocyte proliferative responses to mitogens, antigens, and allogeneic cells.[1][2] Furthermore, this compound has been shown to increase IL-2 production in activated lymphocytes and augment IL-1 production and LTB4 synthesis in macrophages, while decreasing PGE2 secretion.[1]
Q2: At what concentration should I be using this compound?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is always recommended to determine the optimal working concentration for your experimental setup. As a starting point, review relevant literature for similar compounds or initial characterization studies of this compound.
Q3: Is this compound expected to be cytotoxic?
A3: While this compound is designed to be an immunomodulator, all compounds can exhibit cytotoxicity at high concentrations. If you observe significant cell death, it is crucial to perform a dose-response curve to determine the cytotoxic threshold in your specific cell model.
Troubleshooting Guides
Issue 1: No observable effect or reduced potency of this compound
You are treating your cells with this compound but not observing the expected immunomodulatory effects, such as increased T-cell proliferation or cytokine production.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to identify the optimal concentration. |
| Incorrect Cell Density | Ensure consistent and optimal cell seeding density for your assay.[3][4] |
| Cell Passage Number | High passage numbers can lead to altered cell behavior. Use cells within a consistent and low passage range.[3][4] |
| Reagent Quality | Ensure this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
| Assay Timing | The timing of analysis after treatment can be critical. Perform a time-course experiment to identify the optimal time point for observing the desired effect.[3][4] |
Issue 2: High variability in results between replicate wells or experiments
You are observing significant differences in your data between wells that should be identical or between repeated experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension before and during plating. Pay attention to pipetting technique to avoid introducing variability.[4] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.[5] |
| Reagent Preparation | Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Plate Reader Settings | Optimize plate reader settings, such as gain and number of flashes, for your specific assay to ensure a good signal-to-noise ratio.[6] |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma contamination.[3][4] |
Issue 3: Unexpected cytotoxic effects at presumed non-toxic concentrations
You are observing a significant decrease in cell viability at concentrations of this compound that are reported to be non-toxic.
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Determine the IC50 value for this compound in your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the well is non-toxic to your cells. Run a solvent-only control. |
| Assay Interference | The compound may interfere with the chemistry of your viability assay. Use an orthogonal method to confirm cytotoxicity (e.g., trypan blue exclusion). |
| Contamination | Contamination of the compound stock or cell culture can lead to unexpected cell death. |
Experimental Protocols
T-Cell Proliferation Assay (Example)
-
Cell Seeding: Seed primary T-cells or a T-cell line (e.g., Jurkat) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI medium.
-
Stimulation: Add a stimulating agent such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to induce proliferation. Include an unstimulated control.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., BrdU or a resazurin-based reagent) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate at the appropriate wavelength using a microplate reader.
Cytokine Analysis (Example using ELISA)
-
Cell Seeding and Treatment: Seed macrophages (e.g., THP-1 derived macrophages) in a 24-well plate. Treat with this compound at various concentrations for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-human IL-1β) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add your collected supernatants and standards to the plate and incubate for 2 hours.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add the enzyme-linked secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the substrate. Allow the color to develop.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in your samples based on the standard curve.
Visualizations
Caption: Simplified signaling pathway of this compound in macrophages and T-lymphocytes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. m.youtube.com [m.youtube.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bitesizebio.com [bitesizebio.com]
Interpreting Unexpected Results with LF 1695: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the synthetic immunomodulator, LF 1695.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a synthetic, low molecular weight immunomodulator known to exert its activity on T-lymphocytes and macrophages.[1] Its primary functions include inducing T-cell differentiation from bone marrow precursors, leading to the expression of CD3, CD4, and/or CD8 markers.[1] It also enhances lymphocyte proliferative responses to mitogens, antigens, and allogeneic cells.[1][2] Furthermore, this compound has been shown to increase IL-2 production in activated lymphocytes and augment IL-1 production and LTB4 synthesis in macrophages, while decreasing PGE2 secretion.[1]
Q2: At what concentration should I be using this compound?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is always recommended to determine the optimal working concentration for your experimental setup. As a starting point, review relevant literature for similar compounds or initial characterization studies of this compound.
Q3: Is this compound expected to be cytotoxic?
A3: While this compound is designed to be an immunomodulator, all compounds can exhibit cytotoxicity at high concentrations. If you observe significant cell death, it is crucial to perform a dose-response curve to determine the cytotoxic threshold in your specific cell model.
Troubleshooting Guides
Issue 1: No observable effect or reduced potency of this compound
You are treating your cells with this compound but not observing the expected immunomodulatory effects, such as increased T-cell proliferation or cytokine production.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to identify the optimal concentration. |
| Incorrect Cell Density | Ensure consistent and optimal cell seeding density for your assay.[3][4] |
| Cell Passage Number | High passage numbers can lead to altered cell behavior. Use cells within a consistent and low passage range.[3][4] |
| Reagent Quality | Ensure this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
| Assay Timing | The timing of analysis after treatment can be critical. Perform a time-course experiment to identify the optimal time point for observing the desired effect.[3][4] |
Issue 2: High variability in results between replicate wells or experiments
You are observing significant differences in your data between wells that should be identical or between repeated experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension before and during plating. Pay attention to pipetting technique to avoid introducing variability.[4] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.[5] |
| Reagent Preparation | Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Plate Reader Settings | Optimize plate reader settings, such as gain and number of flashes, for your specific assay to ensure a good signal-to-noise ratio.[6] |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma contamination.[3][4] |
Issue 3: Unexpected cytotoxic effects at presumed non-toxic concentrations
You are observing a significant decrease in cell viability at concentrations of this compound that are reported to be non-toxic.
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Determine the IC50 value for this compound in your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the well is non-toxic to your cells. Run a solvent-only control. |
| Assay Interference | The compound may interfere with the chemistry of your viability assay. Use an orthogonal method to confirm cytotoxicity (e.g., trypan blue exclusion). |
| Contamination | Contamination of the compound stock or cell culture can lead to unexpected cell death. |
Experimental Protocols
T-Cell Proliferation Assay (Example)
-
Cell Seeding: Seed primary T-cells or a T-cell line (e.g., Jurkat) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI medium.
-
Stimulation: Add a stimulating agent such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to induce proliferation. Include an unstimulated control.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., BrdU or a resazurin-based reagent) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate at the appropriate wavelength using a microplate reader.
Cytokine Analysis (Example using ELISA)
-
Cell Seeding and Treatment: Seed macrophages (e.g., THP-1 derived macrophages) in a 24-well plate. Treat with this compound at various concentrations for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-human IL-1β) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add your collected supernatants and standards to the plate and incubate for 2 hours.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add the enzyme-linked secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the substrate. Allow the color to develop.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in your samples based on the standard curve.
Visualizations
Caption: Simplified signaling pathway of this compound in macrophages and T-lymphocytes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. m.youtube.com [m.youtube.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating the Immunomodulatory Effects of LF 1695: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the immunomodulatory properties of LF 1695, a synthetic, low molecular weight piperidine derivative. It objectively summarizes its performance based on available experimental data and offers a comparison with other immunomodulatory agents. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of its effects.
Executive Summary
This compound has demonstrated significant immunomodulatory activity, primarily targeting T-lymphocytes and macrophages. Preclinical studies have shown its capacity to induce T-cell differentiation, enhance lymphocyte proliferation in response to various stimuli, and modulate the production of key cytokines. Notably, this compound has been shown to increase the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) while concurrently decreasing the secretion of the immunosuppressive molecule Prostaglandin E2 (PGE2). These activities suggest its potential as a therapeutic agent in conditions requiring immune system augmentation.
Immunomodulatory Effects of this compound
T-Cell Modulation
This compound exerts a pronounced effect on T-lymphocyte populations. It has been observed to induce the differentiation of bone marrow precursor cells, leading to the expression of key T-cell surface markers including CD3, CD4, and/or CD8[1]. Furthermore, it potentiates T-cell proliferative responses to mitogens, antigens, and allogeneic cells[1].
Macrophage Activation
In addition to its effects on T-cells, this compound also modulates macrophage activity. It has been shown to augment the production of the pro-inflammatory cytokine IL-1 and leukotriene B4 (LTB4) by macrophages[1]. This is coupled with a decrease in the secretion of PGE2, an inhibitor of T-cell proliferation and IL-2 production[1]. The enhancement of interleukin production by macrophages is suggested to be a key mechanism of this compound's immunomodulatory action[1]. In studies on schistosomiasis, this compound increased oxygen metabolite production and anti-parasite cytotoxic properties of macrophages[2].
Comparative Performance Data
The following tables summarize the available quantitative data on the effects of this compound. Direct comparative studies with other specific immunomodulators are limited in the public domain; therefore, this guide provides data on this compound's performance in various assays.
| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Antigenic Response | Human Peripheral Blood Lymphocytes (PBL) | Purified Protein Derivative (PPD) | 0.5 µg/mL | Optimal lymphocyte proliferation | [3] |
| Allogeneic Response (Mixed Lymphocyte Reaction) | Human Peripheral Blood Lymphocytes (PBL) | Allogeneic PBLs | 0.2 µg/mL | Enhanced proliferation | [3] |
| In Vivo Model | Animal Model | This compound Dosage and Administration | Parameter Measured | Observed Effect | Reference |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 2.5 mg/kg/day (intraperitoneal) | Splenic Index (spleen weight x 1000 / body weight) | Increased GvHR intensity (Splenic Index: 1.71) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 5 mg/kg/day (intraperitoneal) | Splenic Index (spleen weight x 1000 / body weight) | Increased GvHR intensity (Splenic Index: 1.80) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 4 mg/kg (in drinking water) | Splenic Index (spleen weight x 1000 / body weight) | Increased GvHR intensity (Splenic Index: 1.82) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 10 mg/kg (in drinking water) | Splenic Index (spleen weight x 1000 / body weight) | Decreased GvHR intensity (Splenic Index: 1.10) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 100 mg/kg (in drinking water) | Splenic Index (spleen weight x 1000 / body weight) | Decreased GvHR intensity (Splenic Index: 1.37) | [3] |
| Immune Protection in Schistosomiasis | Rats | Oral treatment | Degree of immune protection against challenge infection | 80% protection (compared to 40% in untreated controls) | [2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Based on available evidence, this compound appears to exert its co-stimulatory effects on T-cell proliferation through a dual mechanism: the inhibition of Prostaglandin E2 (PGE2) synthesis and the activation of the Phospholipase C (PLC) pathway. The inhibition of PGE2, a known immunosuppressant, removes a negative regulatory signal on T-cell activation. Simultaneously, the activation of PLC leads to the generation of inositol trisphosphate (IP3) and subsequent calcium mobilization, key events in T-cell activation signaling.
Caption: Proposed signaling pathway for the co-stimulatory effect of this compound on T-cell proliferation.
Experimental Workflow: In Vitro T-Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on T-cell proliferation using a [³H]-thymidine incorporation assay.
Caption: Workflow for assessing T-cell proliferation in response to this compound.
Experimental Protocols
T-Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a generalized method based on standard immunological techniques.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well flat-bottom microplate.
-
Stimulation: Add the desired mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or antigen (e.g., Purified Protein Derivative (PPD) at 10 µg/mL) to the appropriate wells.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL) to the stimulated wells. Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
Incubation: Incubate the plates for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Radiolabeling: Eighteen to 24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). The stimulation index (SI) can be calculated as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.
Macrophage Cytokine Production Assay
This protocol is a generalized method for measuring cytokine production from macrophages.
-
Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days.
-
Cell Plating: Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a control group with medium alone.
-
Stimulation (Optional): For measuring responses to a pro-inflammatory stimulus, add Lipopolysaccharide (LPS) at 100 ng/mL to the wells, with or without this compound.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of IL-1 and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Express the results as pg/mL or ng/mL of the respective cytokine or prostaglandin.
In Vivo Graft versus Host Reaction (GvHR) Model
This protocol is a generalized method based on the study by Ghorbani et al. (1991)[3].
-
Animal Models: Use CBA (H2k) mice as recipients and C57BL/6 (H2b) mice as donors.
-
Recipient Preparation: Lethally irradiate the recipient CBA mice.
-
Donor Cell Preparation: Prepare a single-cell suspension of spleen cells from the donor C57BL/6 mice.
-
Cell Injection: Inject a defined number of donor spleen cells (e.g., 5 x 10⁶) intravenously into the irradiated recipient mice.
-
Treatment: Administer this compound to different groups of recipient mice. This can be done via intraperitoneal injection (e.g., 2.5 or 5 mg/kg/day) or by adding it to the drinking water at various concentrations. Include a control group receiving a placebo.
-
Monitoring: Monitor the mice daily for signs of GvHR, such as weight loss, hunched posture, ruffled fur, and skin lesions.
-
Spleen Index Calculation: At a predetermined time point (e.g., day 10-14 post-transplantation), euthanize the mice, and record their body weight and spleen weight. Calculate the splenic index as (spleen weight in mg / body weight in g) x 100.
-
Data Analysis: Compare the splenic indices between the different treatment groups and the control group to assess the effect of this compound on the severity of GvHR.
Conclusion
This compound is a synthetic immunomodulator with a clear impact on T-lymphocyte and macrophage functions. The available data robustly supports its role in enhancing cell-mediated immunity through the potentiation of T-cell proliferation and the modulation of cytokine production. Its dual action of inhibiting the immunosuppressive PGE2 pathway while activating the PLC signaling cascade provides a plausible mechanism for its observed effects. While direct comparative data with other immunomodulators is needed for a complete picture of its relative potency, the existing evidence strongly suggests that this compound is a promising candidate for further investigation in immunotherapeutic applications. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunomodulatory Effects of LF 1695: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the immunomodulatory properties of LF 1695, a synthetic, low molecular weight piperidine derivative. It objectively summarizes its performance based on available experimental data and offers a comparison with other immunomodulatory agents. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of its effects.
Executive Summary
This compound has demonstrated significant immunomodulatory activity, primarily targeting T-lymphocytes and macrophages. Preclinical studies have shown its capacity to induce T-cell differentiation, enhance lymphocyte proliferation in response to various stimuli, and modulate the production of key cytokines. Notably, this compound has been shown to increase the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) while concurrently decreasing the secretion of the immunosuppressive molecule Prostaglandin E2 (PGE2). These activities suggest its potential as a therapeutic agent in conditions requiring immune system augmentation.
Immunomodulatory Effects of this compound
T-Cell Modulation
This compound exerts a pronounced effect on T-lymphocyte populations. It has been observed to induce the differentiation of bone marrow precursor cells, leading to the expression of key T-cell surface markers including CD3, CD4, and/or CD8[1]. Furthermore, it potentiates T-cell proliferative responses to mitogens, antigens, and allogeneic cells[1].
Macrophage Activation
In addition to its effects on T-cells, this compound also modulates macrophage activity. It has been shown to augment the production of the pro-inflammatory cytokine IL-1 and leukotriene B4 (LTB4) by macrophages[1]. This is coupled with a decrease in the secretion of PGE2, an inhibitor of T-cell proliferation and IL-2 production[1]. The enhancement of interleukin production by macrophages is suggested to be a key mechanism of this compound's immunomodulatory action[1]. In studies on schistosomiasis, this compound increased oxygen metabolite production and anti-parasite cytotoxic properties of macrophages[2].
Comparative Performance Data
The following tables summarize the available quantitative data on the effects of this compound. Direct comparative studies with other specific immunomodulators are limited in the public domain; therefore, this guide provides data on this compound's performance in various assays.
| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Antigenic Response | Human Peripheral Blood Lymphocytes (PBL) | Purified Protein Derivative (PPD) | 0.5 µg/mL | Optimal lymphocyte proliferation | [3] |
| Allogeneic Response (Mixed Lymphocyte Reaction) | Human Peripheral Blood Lymphocytes (PBL) | Allogeneic PBLs | 0.2 µg/mL | Enhanced proliferation | [3] |
| In Vivo Model | Animal Model | This compound Dosage and Administration | Parameter Measured | Observed Effect | Reference |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 2.5 mg/kg/day (intraperitoneal) | Splenic Index (spleen weight x 1000 / body weight) | Increased GvHR intensity (Splenic Index: 1.71) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 5 mg/kg/day (intraperitoneal) | Splenic Index (spleen weight x 1000 / body weight) | Increased GvHR intensity (Splenic Index: 1.80) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 4 mg/kg (in drinking water) | Splenic Index (spleen weight x 1000 / body weight) | Increased GvHR intensity (Splenic Index: 1.82) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 10 mg/kg (in drinking water) | Splenic Index (spleen weight x 1000 / body weight) | Decreased GvHR intensity (Splenic Index: 1.10) | [3] |
| Graft vs Host Reaction (GvHR) | Mice (CBA, H2k recipients of C57 Bl/6, H2b spleen cells) | 100 mg/kg (in drinking water) | Splenic Index (spleen weight x 1000 / body weight) | Decreased GvHR intensity (Splenic Index: 1.37) | [3] |
| Immune Protection in Schistosomiasis | Rats | Oral treatment | Degree of immune protection against challenge infection | 80% protection (compared to 40% in untreated controls) | [2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Based on available evidence, this compound appears to exert its co-stimulatory effects on T-cell proliferation through a dual mechanism: the inhibition of Prostaglandin E2 (PGE2) synthesis and the activation of the Phospholipase C (PLC) pathway. The inhibition of PGE2, a known immunosuppressant, removes a negative regulatory signal on T-cell activation. Simultaneously, the activation of PLC leads to the generation of inositol trisphosphate (IP3) and subsequent calcium mobilization, key events in T-cell activation signaling.
Caption: Proposed signaling pathway for the co-stimulatory effect of this compound on T-cell proliferation.
Experimental Workflow: In Vitro T-Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on T-cell proliferation using a [³H]-thymidine incorporation assay.
Caption: Workflow for assessing T-cell proliferation in response to this compound.
Experimental Protocols
T-Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a generalized method based on standard immunological techniques.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well flat-bottom microplate.
-
Stimulation: Add the desired mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or antigen (e.g., Purified Protein Derivative (PPD) at 10 µg/mL) to the appropriate wells.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL) to the stimulated wells. Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
Incubation: Incubate the plates for 5 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Radiolabeling: Eighteen to 24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). The stimulation index (SI) can be calculated as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.
Macrophage Cytokine Production Assay
This protocol is a generalized method for measuring cytokine production from macrophages.
-
Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days.
-
Cell Plating: Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a control group with medium alone.
-
Stimulation (Optional): For measuring responses to a pro-inflammatory stimulus, add Lipopolysaccharide (LPS) at 100 ng/mL to the wells, with or without this compound.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of IL-1 and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Express the results as pg/mL or ng/mL of the respective cytokine or prostaglandin.
In Vivo Graft versus Host Reaction (GvHR) Model
This protocol is a generalized method based on the study by Ghorbani et al. (1991)[3].
-
Animal Models: Use CBA (H2k) mice as recipients and C57BL/6 (H2b) mice as donors.
-
Recipient Preparation: Lethally irradiate the recipient CBA mice.
-
Donor Cell Preparation: Prepare a single-cell suspension of spleen cells from the donor C57BL/6 mice.
-
Cell Injection: Inject a defined number of donor spleen cells (e.g., 5 x 10⁶) intravenously into the irradiated recipient mice.
-
Treatment: Administer this compound to different groups of recipient mice. This can be done via intraperitoneal injection (e.g., 2.5 or 5 mg/kg/day) or by adding it to the drinking water at various concentrations. Include a control group receiving a placebo.
-
Monitoring: Monitor the mice daily for signs of GvHR, such as weight loss, hunched posture, ruffled fur, and skin lesions.
-
Spleen Index Calculation: At a predetermined time point (e.g., day 10-14 post-transplantation), euthanize the mice, and record their body weight and spleen weight. Calculate the splenic index as (spleen weight in mg / body weight in g) x 100.
-
Data Analysis: Compare the splenic indices between the different treatment groups and the control group to assess the effect of this compound on the severity of GvHR.
Conclusion
This compound is a synthetic immunomodulator with a clear impact on T-lymphocyte and macrophage functions. The available data robustly supports its role in enhancing cell-mediated immunity through the potentiation of T-cell proliferation and the modulation of cytokine production. Its dual action of inhibiting the immunosuppressive PGE2 pathway while activating the PLC signaling cascade provides a plausible mechanism for its observed effects. While direct comparative data with other immunomodulators is needed for a complete picture of its relative potency, the existing evidence strongly suggests that this compound is a promising candidate for further investigation in immunotherapeutic applications. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LF 1695 and Other Synthetic Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic immunomodulator LF 1695 with other established synthetic immunomodulators, namely Cyclosporine A and Methotrexate. The information is compiled from various experimental studies to aid in the understanding of their respective mechanisms and potential applications.
Executive Summary
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated effects on T-lymphocytes and macrophages.[1] Its primary mechanism appears to be the potentiation of cellular immune responses, including increased lymphocyte proliferation and modulation of cytokine production.[1] In contrast, Cyclosporine A and Methotrexate are well-established immunosuppressive agents that function by inhibiting T-cell activation and proliferation through different mechanisms. This guide presents available quantitative data, details of key experimental protocols used to evaluate these compounds, and visual representations of their signaling pathways.
Comparative Data of Immunomodulatory Activity
The following table summarizes the effects of this compound, Cyclosporine A, and Methotrexate on key immunological parameters. Due to the limited publicly available quantitative data for this compound, its effects are described qualitatively.
| Parameter | This compound | Cyclosporine A | Methotrexate |
| Primary Effect | Immunostimulatory | Immunosuppressive | Immunosuppressive / Anti-inflammatory |
| Target Cells | T-lymphocytes, Macrophages[1] | T-lymphocytes[2] | T-lymphocytes, various proliferating cells[3] |
| Effect on Lymphocyte Proliferation | Increases proliferation in response to mitogens and antigens[1] | Inhibits proliferation (IC50: 19 ± 4 µg/L in human mixed lymphocyte reaction)[4] | Inhibits T-cell proliferation[3] (IC50 in Saos-2 cells: 3.5x10⁻² µM)[5] |
| Effect on Cytokine Production | - Increases: IL-1, IL-2[1]- Decreases: PGE2[1] | - Inhibits: IL-2 production by blocking gene transcription[6] | Does not inhibit inflammatory cytokine expression in T-cells[3] |
| Effect on Macrophages | - Augments IL-1 and LTB4 synthesis[1]- Promotes T-cell differentiation[1] | Indirect effects secondary to T-cell inhibition | Not a primary target |
Key Experimental Methodologies
The following are detailed protocols for key in vitro assays used to characterize the activity of immunomodulators like this compound.
Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay is fundamental for assessing the effect of a compound on T-cell proliferation in response to alloantigens.
Objective: To measure the ability of a test compound to modulate the proliferation of responder T-lymphocytes when co-cultured with allogeneic stimulator cells.
Protocol:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.[7]
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
One-Way MLR Setup:
-
Treat the "stimulator" PBMCs from one donor with a proliferation inhibitor such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to prevent their division.[7]
-
Wash the stimulator cells extensively to remove any residual inhibitor.
-
In a 96-well round-bottom plate, seed the "responder" PBMCs from the second donor at a concentration of 1 x 10^5 cells/well.
-
Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, Cyclosporine A) in complete culture medium.
-
Add the compound dilutions to the co-culture wells at the initiation of the culture. Include a vehicle control (medium only) and a positive control (a known immunosuppressant or immunostimulant).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.[7]
-
For the final 18-24 hours of incubation, add a proliferation marker such as [3H]-thymidine (1 µCi/well) or a non-radioactive alternative like BrdU.[8]
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of cell proliferation.
-
Macrophage Activation and Cytokine Production Assay
Objective: To determine the effect of a test compound on macrophage activation and the production of specific cytokines.
Protocol:
-
Macrophage Isolation and Culture:
-
Isolate monocytes from human PBMCs by adherence to plastic culture plates for 2 hours.
-
Differentiate the adherent monocytes into macrophages by culturing them for 5-7 days in RPMI-1640 medium supplemented with M-CSF.
-
-
Compound Stimulation:
-
Plate the differentiated macrophages in a 24-well plate.
-
Treat the macrophages with the test compound (e.g., this compound) at various concentrations for 24-48 hours. Include an untreated control.
-
-
Analysis of Activation Markers:
-
Harvest the cells and analyze the expression of surface markers associated with macrophage activation states (e.g., M1 markers like CD80, CD86; M2 markers like CD163, CD206) by flow cytometry.[9]
-
-
Cytokine Measurement:
-
Collect the culture supernatants after the stimulation period.
-
Quantify the concentration of secreted cytokines (e.g., IL-1, TNF-α, IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways for this compound and the established mechanisms for Cyclosporine A and Methotrexate.
Caption: Proposed mechanism of action for this compound.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-2 production in developing Th1 cells is regulated by heterodimerization of RelA and T-bet and requires T-bet serine residue 508 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 8. marinbio.com [marinbio.com]
- 9. Macrophage Activation Markers Research Areas: R&D Systems [rndsystems.com]
A Comparative Analysis of LF 1695 and Other Synthetic Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic immunomodulator LF 1695 with other established synthetic immunomodulators, namely Cyclosporine A and Methotrexate. The information is compiled from various experimental studies to aid in the understanding of their respective mechanisms and potential applications.
Executive Summary
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated effects on T-lymphocytes and macrophages.[1] Its primary mechanism appears to be the potentiation of cellular immune responses, including increased lymphocyte proliferation and modulation of cytokine production.[1] In contrast, Cyclosporine A and Methotrexate are well-established immunosuppressive agents that function by inhibiting T-cell activation and proliferation through different mechanisms. This guide presents available quantitative data, details of key experimental protocols used to evaluate these compounds, and visual representations of their signaling pathways.
Comparative Data of Immunomodulatory Activity
The following table summarizes the effects of this compound, Cyclosporine A, and Methotrexate on key immunological parameters. Due to the limited publicly available quantitative data for this compound, its effects are described qualitatively.
| Parameter | This compound | Cyclosporine A | Methotrexate |
| Primary Effect | Immunostimulatory | Immunosuppressive | Immunosuppressive / Anti-inflammatory |
| Target Cells | T-lymphocytes, Macrophages[1] | T-lymphocytes[2] | T-lymphocytes, various proliferating cells[3] |
| Effect on Lymphocyte Proliferation | Increases proliferation in response to mitogens and antigens[1] | Inhibits proliferation (IC50: 19 ± 4 µg/L in human mixed lymphocyte reaction)[4] | Inhibits T-cell proliferation[3] (IC50 in Saos-2 cells: 3.5x10⁻² µM)[5] |
| Effect on Cytokine Production | - Increases: IL-1, IL-2[1]- Decreases: PGE2[1] | - Inhibits: IL-2 production by blocking gene transcription[6] | Does not inhibit inflammatory cytokine expression in T-cells[3] |
| Effect on Macrophages | - Augments IL-1 and LTB4 synthesis[1]- Promotes T-cell differentiation[1] | Indirect effects secondary to T-cell inhibition | Not a primary target |
Key Experimental Methodologies
The following are detailed protocols for key in vitro assays used to characterize the activity of immunomodulators like this compound.
Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay is fundamental for assessing the effect of a compound on T-cell proliferation in response to alloantigens.
Objective: To measure the ability of a test compound to modulate the proliferation of responder T-lymphocytes when co-cultured with allogeneic stimulator cells.
Protocol:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.[7]
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
One-Way MLR Setup:
-
Treat the "stimulator" PBMCs from one donor with a proliferation inhibitor such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to prevent their division.[7]
-
Wash the stimulator cells extensively to remove any residual inhibitor.
-
In a 96-well round-bottom plate, seed the "responder" PBMCs from the second donor at a concentration of 1 x 10^5 cells/well.
-
Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, Cyclosporine A) in complete culture medium.
-
Add the compound dilutions to the co-culture wells at the initiation of the culture. Include a vehicle control (medium only) and a positive control (a known immunosuppressant or immunostimulant).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.[7]
-
For the final 18-24 hours of incubation, add a proliferation marker such as [3H]-thymidine (1 µCi/well) or a non-radioactive alternative like BrdU.[8]
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of cell proliferation.
-
Macrophage Activation and Cytokine Production Assay
Objective: To determine the effect of a test compound on macrophage activation and the production of specific cytokines.
Protocol:
-
Macrophage Isolation and Culture:
-
Isolate monocytes from human PBMCs by adherence to plastic culture plates for 2 hours.
-
Differentiate the adherent monocytes into macrophages by culturing them for 5-7 days in RPMI-1640 medium supplemented with M-CSF.
-
-
Compound Stimulation:
-
Plate the differentiated macrophages in a 24-well plate.
-
Treat the macrophages with the test compound (e.g., this compound) at various concentrations for 24-48 hours. Include an untreated control.
-
-
Analysis of Activation Markers:
-
Harvest the cells and analyze the expression of surface markers associated with macrophage activation states (e.g., M1 markers like CD80, CD86; M2 markers like CD163, CD206) by flow cytometry.[9]
-
-
Cytokine Measurement:
-
Collect the culture supernatants after the stimulation period.
-
Quantify the concentration of secreted cytokines (e.g., IL-1, TNF-α, IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways for this compound and the established mechanisms for Cyclosporine A and Methotrexate.
Caption: Proposed mechanism of action for this compound.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-2 production in developing Th1 cells is regulated by heterodimerization of RelA and T-bet and requires T-bet serine residue 508 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 8. marinbio.com [marinbio.com]
- 9. Macrophage Activation Markers Research Areas: R&D Systems [rndsystems.com]
Comparative Analysis of LF 1695 and Natural Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic immunomodulator LF 1695 and a selection of well-researched natural immunomodulators. Due to the limited publicly available data on this compound, which primarily consists of research from the late 1980s and early 1990s, a direct and comprehensive comparison with modern, detailed experimental data is not feasible. This guide therefore offers a detailed analysis of prominent natural immunomodulators—Curcumin, Resveratrol, Quercetin, and Echinacea—and a summary of the historical information available for this compound.
Overview of Immunomodulators
Immunomodulators are substances that can modify the functioning of the immune system, either by enhancing or suppressing its responses. They hold therapeutic potential for a wide range of conditions, including autoimmune diseases, cancer, and infectious diseases. While synthetic compounds like this compound have been developed for this purpose, there is a growing interest in the immunomodulatory properties of natural compounds derived from plants and other sources.
This compound: A Historical Perspective
This compound is a synthetic, low molecular weight immunomodulator, identified in early research as belonging to the piperidine class of substances.[1][2] Studies from the late 1980s and early 1990s indicated that this compound exerts its activity on T-lymphocytes and macrophages.[1] Key reported activities include:
-
T-cell differentiation: Induction of T-cell differentiation from bone marrow precursor cells.[1]
-
Lymphocyte proliferation: Increased proliferative responses of lymphocytes to mitogens and antigens.[1]
-
Cytokine production: Augmented production of Interleukin-1 (IL-1) by macrophages and Interleukin-2 (IL-2) by activated T-lymphocytes.[1]
Early clinical trials were initiated for Acquired Immunodeficiency Syndrome (AIDS) and AIDS-related complex (ARC) patients.[1] However, the results of these trials and any subsequent development of this compound are not well-documented in publicly available literature. The lack of recent data prevents a detailed analysis of its mechanisms of action, signaling pathways, and a direct comparison with contemporary immunomodulators.
Natural Immunomodulators: A Detailed Comparison
In contrast to this compound, several natural compounds have been extensively studied for their immunomodulatory effects. This section provides a comparative analysis of four prominent examples: Curcumin, Resveratrol, Quercetin, and Echinacea.
Data Presentation: Quantitative Comparison of Natural Immunomodulators
| Compound | Source | Key Immune Cell Targets | Effects on Cytokine Production |
| Curcumin | Curcuma longa (Turmeric) | T-cells, B-cells, Macrophages, Neutrophils, Natural Killer (NK) cells, Dendritic cells[3] | Inhibits pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IL-8);[4] Modulates expression of transcription factors like NF-κB[1] |
| Resveratrol | Grapes, Berries, Peanuts | T-cells, B-cells, Macrophages, NK cells, Dendritic cells[5][6] | Inhibits pro-inflammatory cytokines;[5] Modulates signaling pathways such as SIRT1 and NF-κB[7] |
| Quercetin | Fruits, Vegetables, Grains | Mast cells, T-cells, B-cells, Macrophages[8][9] | Inhibits release of pro-inflammatory cytokines (TNF-α, IL-6);[8] Modulates NF-κB and MAPK signaling pathways[10] |
| Echinacea | Echinacea purpurea | Macrophages, NK cells, T-cells[11][12] | Modulates cytokine production (e.g., TNF-α, IL-6, IL-10);[13] Effects can be immunostimulatory or anti-inflammatory depending on the context[12] |
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the immunomodulator and its impact on immune cell proliferation.
-
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines like Jurkat T-cells or RAW 264.7 macrophages) are seeded in a 96-well plate.
-
Cells are treated with varying concentrations of the test compound (e.g., Curcumin) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
2. Cytokine Production Measurement (ELISA)
-
Objective: To quantify the production of specific cytokines by immune cells in response to the immunomodulator.
-
Methodology:
-
Immune cells are cultured and stimulated with a mitogen (e.g., lipopolysaccharide - LPS for macrophages, or phytohemagglutinin - PHA for T-cells) in the presence or absence of the test compound.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a kit specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).
-
The concentration of the cytokine in the supernatant is determined by comparing the absorbance to a standard curve.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the immunomodulator on the expression and activation of proteins involved in key signaling pathways (e.g., NF-κB, MAPK).
-
Methodology:
-
Immune cells are treated with the test compound for various time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated NF-κB p65, total p65).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein expression or activation.
-
Signaling Pathways and Experimental Workflows
Curcumin's Immunomodulatory Signaling Pathway
Caption: Curcumin inhibits the NF-κB signaling pathway.
Resveratrol's Immunomodulatory Signaling Pathway
Caption: Resveratrol activates SIRT1 to suppress inflammation.
Experimental Workflow for Cytokine Analysis
Caption: Workflow for analyzing cytokine production.
Conclusion
While this compound showed initial promise as a synthetic immunomodulator, the lack of recent and comprehensive data makes it difficult to assess its full potential and compare it directly with other agents. In contrast, natural immunomodulators like Curcumin, Resveratrol, Quercetin, and Echinacea have been the subject of extensive research, providing a wealth of data on their mechanisms of action and therapeutic potential. These natural compounds modulate a complex network of signaling pathways, offering a multi-targeted approach to immunomodulation. For researchers and drug development professionals, these natural compounds represent a rich source of lead structures and a deeper understanding of the intricate regulation of the immune system. Further investigation into the historical archives or through direct contact with the original researchers may be necessary to uncover more detailed information about this compound and its development.
References
- 1. Rationale for a combined use of antiretroviral and immunomodulatory therapies in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical translation of immunomodulatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of T Cell Responses by Fucoidan to Inhibit Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunostimulants: clinical evaluation in non-cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-Cell Activation by Low Molecular Weight Drugs and Factors That Influence Susceptibility to Drug Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory role of piperine in deltamethrin induced thymic apoptosis and altered immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products and synthetic compounds as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and natural immunomodulators acting as interferon inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The evolving tale of immunomodulatory drugs and cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LF 1695 and Natural Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic immunomodulator LF 1695 and a selection of well-researched natural immunomodulators. Due to the limited publicly available data on this compound, which primarily consists of research from the late 1980s and early 1990s, a direct and comprehensive comparison with modern, detailed experimental data is not feasible. This guide therefore offers a detailed analysis of prominent natural immunomodulators—Curcumin, Resveratrol, Quercetin, and Echinacea—and a summary of the historical information available for this compound.
Overview of Immunomodulators
Immunomodulators are substances that can modify the functioning of the immune system, either by enhancing or suppressing its responses. They hold therapeutic potential for a wide range of conditions, including autoimmune diseases, cancer, and infectious diseases. While synthetic compounds like this compound have been developed for this purpose, there is a growing interest in the immunomodulatory properties of natural compounds derived from plants and other sources.
This compound: A Historical Perspective
This compound is a synthetic, low molecular weight immunomodulator, identified in early research as belonging to the piperidine class of substances.[1][2] Studies from the late 1980s and early 1990s indicated that this compound exerts its activity on T-lymphocytes and macrophages.[1] Key reported activities include:
-
T-cell differentiation: Induction of T-cell differentiation from bone marrow precursor cells.[1]
-
Lymphocyte proliferation: Increased proliferative responses of lymphocytes to mitogens and antigens.[1]
-
Cytokine production: Augmented production of Interleukin-1 (IL-1) by macrophages and Interleukin-2 (IL-2) by activated T-lymphocytes.[1]
Early clinical trials were initiated for Acquired Immunodeficiency Syndrome (AIDS) and AIDS-related complex (ARC) patients.[1] However, the results of these trials and any subsequent development of this compound are not well-documented in publicly available literature. The lack of recent data prevents a detailed analysis of its mechanisms of action, signaling pathways, and a direct comparison with contemporary immunomodulators.
Natural Immunomodulators: A Detailed Comparison
In contrast to this compound, several natural compounds have been extensively studied for their immunomodulatory effects. This section provides a comparative analysis of four prominent examples: Curcumin, Resveratrol, Quercetin, and Echinacea.
Data Presentation: Quantitative Comparison of Natural Immunomodulators
| Compound | Source | Key Immune Cell Targets | Effects on Cytokine Production |
| Curcumin | Curcuma longa (Turmeric) | T-cells, B-cells, Macrophages, Neutrophils, Natural Killer (NK) cells, Dendritic cells[3] | Inhibits pro-inflammatory cytokines (TNF-α, IL-1, IL-6, IL-8);[4] Modulates expression of transcription factors like NF-κB[1] |
| Resveratrol | Grapes, Berries, Peanuts | T-cells, B-cells, Macrophages, NK cells, Dendritic cells[5][6] | Inhibits pro-inflammatory cytokines;[5] Modulates signaling pathways such as SIRT1 and NF-κB[7] |
| Quercetin | Fruits, Vegetables, Grains | Mast cells, T-cells, B-cells, Macrophages[8][9] | Inhibits release of pro-inflammatory cytokines (TNF-α, IL-6);[8] Modulates NF-κB and MAPK signaling pathways[10] |
| Echinacea | Echinacea purpurea | Macrophages, NK cells, T-cells[11][12] | Modulates cytokine production (e.g., TNF-α, IL-6, IL-10);[13] Effects can be immunostimulatory or anti-inflammatory depending on the context[12] |
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the immunomodulator and its impact on immune cell proliferation.
-
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines like Jurkat T-cells or RAW 264.7 macrophages) are seeded in a 96-well plate.
-
Cells are treated with varying concentrations of the test compound (e.g., Curcumin) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
2. Cytokine Production Measurement (ELISA)
-
Objective: To quantify the production of specific cytokines by immune cells in response to the immunomodulator.
-
Methodology:
-
Immune cells are cultured and stimulated with a mitogen (e.g., lipopolysaccharide - LPS for macrophages, or phytohemagglutinin - PHA for T-cells) in the presence or absence of the test compound.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a kit specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).
-
The concentration of the cytokine in the supernatant is determined by comparing the absorbance to a standard curve.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the immunomodulator on the expression and activation of proteins involved in key signaling pathways (e.g., NF-κB, MAPK).
-
Methodology:
-
Immune cells are treated with the test compound for various time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated NF-κB p65, total p65).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein expression or activation.
-
Signaling Pathways and Experimental Workflows
Curcumin's Immunomodulatory Signaling Pathway
Caption: Curcumin inhibits the NF-κB signaling pathway.
Resveratrol's Immunomodulatory Signaling Pathway
Caption: Resveratrol activates SIRT1 to suppress inflammation.
Experimental Workflow for Cytokine Analysis
Caption: Workflow for analyzing cytokine production.
Conclusion
While this compound showed initial promise as a synthetic immunomodulator, the lack of recent and comprehensive data makes it difficult to assess its full potential and compare it directly with other agents. In contrast, natural immunomodulators like Curcumin, Resveratrol, Quercetin, and Echinacea have been the subject of extensive research, providing a wealth of data on their mechanisms of action and therapeutic potential. These natural compounds modulate a complex network of signaling pathways, offering a multi-targeted approach to immunomodulation. For researchers and drug development professionals, these natural compounds represent a rich source of lead structures and a deeper understanding of the intricate regulation of the immune system. Further investigation into the historical archives or through direct contact with the original researchers may be necessary to uncover more detailed information about this compound and its development.
References
- 1. Rationale for a combined use of antiretroviral and immunomodulatory therapies in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical translation of immunomodulatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of T Cell Responses by Fucoidan to Inhibit Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunostimulants: clinical evaluation in non-cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-Cell Activation by Low Molecular Weight Drugs and Factors That Influence Susceptibility to Drug Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory role of piperine in deltamethrin induced thymic apoptosis and altered immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products and synthetic compounds as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and natural immunomodulators acting as interferon inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The evolving tale of immunomodulatory drugs and cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LF 1695's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of the synthetic compound LF 1695 across various cell types, primarily T-lymphocytes and macrophages. The information is compiled from preclinical studies to offer an objective overview of its performance, supported by available experimental data.
Executive Summary
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on key cells of the immune system.[1] Its primary mechanism of action involves the potentiation of T-cell and macrophage functions. In T-lymphocytes, this compound promotes differentiation and proliferation and enhances the production of Interleukin-2 (IL-2) in activated cells.[1] In macrophages, it augments the secretion of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Leukotriene B4 (LTB4) while decreasing the production of the immunosuppressive prostaglandin E2 (PGE2).[1] These activities suggest a role for this compound in augmenting cellular immune responses, which has led to its investigation in conditions of immunodeficiency, such as HIV infection.[1]
Comparative Data on this compound's Effects
The following tables summarize the key quantitative effects of this compound on T-lymphocytes and macrophages as reported in preclinical studies.
Table 1: Effects of this compound on T-Lymphocyte Functions
| Parameter | Cell Type | Treatment | Effect | Reference |
| Differentiation | Bone marrow precursor cells | This compound | Induction of CD3, CD4, and/or CD8 expression | [1] |
| Proliferation | Human peripheral blood lymphocytes | This compound (0.5 µg/ml) + Purified Protein Derivative (PPD) | Optimal lymphocyte proliferation | [2] |
| Human peripheral blood lymphocytes | This compound (0.2 µg/ml) in Mixed Lymphocyte Reaction (MLR) | Enhanced proliferation | [2] | |
| Cytokine Production | Concanavalin A (Con A)-activated T-lymphocytes | This compound | Increased IL-2 production | [1] |
Table 2: Effects of this compound on Macrophage Functions
| Parameter | Cell Type | Treatment | Effect | Reference |
| Cytokine Production | Macrophages | This compound | Augmented IL-1 production | [1] |
| Lipid Mediator Synthesis | Macrophages | This compound | Increased Leukotriene B4 (LTB4) synthesis | [1] |
| Macrophages | This compound | Decreased Prostaglandin E2 (PGE2) secretion | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to facilitate replication and further investigation.
T-Cell Differentiation Assay
-
Cell Source: Bone marrow precursor cells are isolated.
-
Culture Conditions: Cells are cultured in a suitable medium supplemented with growth factors.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Analysis: After a defined incubation period, cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8).
-
Readout: The expression of T-cell markers is quantified using flow cytometry to determine the extent of differentiation.
Lymphocyte Proliferation Assay (Mitogen/Antigen Stimulation)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Culture Conditions: PBMCs are cultured in 96-well plates.
-
Stimulation: A mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or a specific antigen (e.g., PPD) is added to the wells to induce proliferation.
-
Treatment: this compound is added at various concentrations in conjunction with the mitogen or antigen.
-
Proliferation Measurement: After a 3 to 5-day incubation period, tritiated thymidine ([³H]-thymidine) is added to the cultures. Proliferating cells incorporate [³H]-thymidine into their DNA.
-
Readout: The amount of incorporated [³H]-thymidine is measured using a scintillation counter, which is proportional to the degree of lymphocyte proliferation.
Cytokine Production Assays (IL-2 and IL-1)
-
Cell Culture: T-lymphocytes or macrophages are cultured in appropriate media.
-
Stimulation (for IL-2): T-lymphocytes are activated with a mitogen like Con A.
-
Treatment: this compound is added to the cell cultures.
-
Supernatant Collection: After a specified incubation time (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IL-2 or IL-1 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
Macrophage Lipid Mediator Synthesis Assay (LTB4 and PGE2)
-
Cell Source: Peritoneal or bone marrow-derived macrophages are isolated and cultured.
-
Treatment: this compound is added to the macrophage cultures.
-
Sample Collection: After an appropriate incubation period, the culture supernatant is collected.
-
Lipid Mediator Extraction: Lipid mediators are extracted from the supernatant using techniques such as solid-phase extraction.
-
Quantification: The levels of LTB4 and PGE2 are quantified using specific radioimmunoassays (RIA) or liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general experimental workflows.
Comparison with Other Immunomodulators
Currently, publicly available literature does not contain direct, head-to-head comparative studies of this compound with other specific immunomodulatory agents in the same experimental settings. However, the profile of this compound's activity—enhancing Th1-type responses (increased IL-2) and pro-inflammatory macrophage activity (increased IL-1, LTB4; decreased PGE2)—positions it similarly to other synthetic immunomodulators that aim to boost cellular immunity. For a comprehensive comparison, it would be necessary to conduct studies evaluating this compound alongside other well-characterized immunomodulators such as Levamisole or Isoprinosine, assessing the same panel of T-cell and macrophage functions.
Conclusion
This compound demonstrates consistent and potent immunomodulatory effects on T-lymphocytes and macrophages in preclinical models. Its ability to enhance T-cell differentiation, proliferation, and IL-2 production, coupled with its capacity to shift macrophage activity towards a pro-inflammatory phenotype, underscores its potential as an immune-enhancing agent. The provided data and protocols offer a foundation for further research and comparative analysis to fully elucidate its therapeutic potential in various clinical contexts. Future studies should focus on direct comparisons with other immunomodulators and further delineation of its molecular signaling pathways.
References
Cross-Validation of LF 1695's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of the synthetic compound LF 1695 across various cell types, primarily T-lymphocytes and macrophages. The information is compiled from preclinical studies to offer an objective overview of its performance, supported by available experimental data.
Executive Summary
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on key cells of the immune system.[1] Its primary mechanism of action involves the potentiation of T-cell and macrophage functions. In T-lymphocytes, this compound promotes differentiation and proliferation and enhances the production of Interleukin-2 (IL-2) in activated cells.[1] In macrophages, it augments the secretion of pro-inflammatory mediators such as Interleukin-1 (IL-1) and Leukotriene B4 (LTB4) while decreasing the production of the immunosuppressive prostaglandin E2 (PGE2).[1] These activities suggest a role for this compound in augmenting cellular immune responses, which has led to its investigation in conditions of immunodeficiency, such as HIV infection.[1]
Comparative Data on this compound's Effects
The following tables summarize the key quantitative effects of this compound on T-lymphocytes and macrophages as reported in preclinical studies.
Table 1: Effects of this compound on T-Lymphocyte Functions
| Parameter | Cell Type | Treatment | Effect | Reference |
| Differentiation | Bone marrow precursor cells | This compound | Induction of CD3, CD4, and/or CD8 expression | [1] |
| Proliferation | Human peripheral blood lymphocytes | This compound (0.5 µg/ml) + Purified Protein Derivative (PPD) | Optimal lymphocyte proliferation | [2] |
| Human peripheral blood lymphocytes | This compound (0.2 µg/ml) in Mixed Lymphocyte Reaction (MLR) | Enhanced proliferation | [2] | |
| Cytokine Production | Concanavalin A (Con A)-activated T-lymphocytes | This compound | Increased IL-2 production | [1] |
Table 2: Effects of this compound on Macrophage Functions
| Parameter | Cell Type | Treatment | Effect | Reference |
| Cytokine Production | Macrophages | This compound | Augmented IL-1 production | [1] |
| Lipid Mediator Synthesis | Macrophages | This compound | Increased Leukotriene B4 (LTB4) synthesis | [1] |
| Macrophages | This compound | Decreased Prostaglandin E2 (PGE2) secretion | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to facilitate replication and further investigation.
T-Cell Differentiation Assay
-
Cell Source: Bone marrow precursor cells are isolated.
-
Culture Conditions: Cells are cultured in a suitable medium supplemented with growth factors.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Analysis: After a defined incubation period, cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8).
-
Readout: The expression of T-cell markers is quantified using flow cytometry to determine the extent of differentiation.
Lymphocyte Proliferation Assay (Mitogen/Antigen Stimulation)
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Culture Conditions: PBMCs are cultured in 96-well plates.
-
Stimulation: A mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or a specific antigen (e.g., PPD) is added to the wells to induce proliferation.
-
Treatment: this compound is added at various concentrations in conjunction with the mitogen or antigen.
-
Proliferation Measurement: After a 3 to 5-day incubation period, tritiated thymidine ([³H]-thymidine) is added to the cultures. Proliferating cells incorporate [³H]-thymidine into their DNA.
-
Readout: The amount of incorporated [³H]-thymidine is measured using a scintillation counter, which is proportional to the degree of lymphocyte proliferation.
Cytokine Production Assays (IL-2 and IL-1)
-
Cell Culture: T-lymphocytes or macrophages are cultured in appropriate media.
-
Stimulation (for IL-2): T-lymphocytes are activated with a mitogen like Con A.
-
Treatment: this compound is added to the cell cultures.
-
Supernatant Collection: After a specified incubation time (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IL-2 or IL-1 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
Macrophage Lipid Mediator Synthesis Assay (LTB4 and PGE2)
-
Cell Source: Peritoneal or bone marrow-derived macrophages are isolated and cultured.
-
Treatment: this compound is added to the macrophage cultures.
-
Sample Collection: After an appropriate incubation period, the culture supernatant is collected.
-
Lipid Mediator Extraction: Lipid mediators are extracted from the supernatant using techniques such as solid-phase extraction.
-
Quantification: The levels of LTB4 and PGE2 are quantified using specific radioimmunoassays (RIA) or liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general experimental workflows.
Comparison with Other Immunomodulators
Currently, publicly available literature does not contain direct, head-to-head comparative studies of this compound with other specific immunomodulatory agents in the same experimental settings. However, the profile of this compound's activity—enhancing Th1-type responses (increased IL-2) and pro-inflammatory macrophage activity (increased IL-1, LTB4; decreased PGE2)—positions it similarly to other synthetic immunomodulators that aim to boost cellular immunity. For a comprehensive comparison, it would be necessary to conduct studies evaluating this compound alongside other well-characterized immunomodulators such as Levamisole or Isoprinosine, assessing the same panel of T-cell and macrophage functions.
Conclusion
This compound demonstrates consistent and potent immunomodulatory effects on T-lymphocytes and macrophages in preclinical models. Its ability to enhance T-cell differentiation, proliferation, and IL-2 production, coupled with its capacity to shift macrophage activity towards a pro-inflammatory phenotype, underscores its potential as an immune-enhancing agent. The provided data and protocols offer a foundation for further research and comparative analysis to fully elucidate its therapeutic potential in various clinical contexts. Future studies should focus on direct comparisons with other immunomodulators and further delineation of its molecular signaling pathways.
References
A Mechanistic Comparison of LF 1695 with Established Immunomodulatory Therapies
For Immediate Release
This guide provides a comparative overview of the investigational immunomodulator LF 1695 and established therapies for conditions requiring immunomodulation, specifically focusing on Vernal Keratoconjunctivitis (VKC) and its potential application in HIV infection. As this compound is in the preclinical and early clinical stages of development, this comparison is based on its mechanism of action and available preclinical data, contrasted with the well-documented mechanisms of established drugs. Direct comparative efficacy data from head-to-head clinical trials are not yet available.
Introduction to this compound
This compound is a synthetic, low molecular weight immunomodulator that has been shown to exert its activity on key cells of the immune system, namely T-lymphocytes and macrophages.[1] Its therapeutic potential is being explored in conditions where modulation of the immune response is desirable. A clinical trial (NCT07169695) is planned to investigate the efficacy and safety of an ophthalmic suspension of this compound (referred to as T1695) against ciclosporin for the treatment of moderate to severe Vernal Keratoconjunctivitis.
Comparison with Established Therapies
Vernal Keratoconjunctivitis (VKC)
VKC is a severe, chronic allergic eye condition, and established therapies often include immunomodulators like ciclosporin.
This compound (T1695) - A Novel Approach
The therapeutic rationale for this compound in VKC is based on its immunomodulatory properties that could potentially dampen the allergic inflammatory response characteristic of the disease.
Ciclosporin - The Established Standard
Ciclosporin is a calcineurin inhibitor that has been a mainstay in the treatment of various immune-mediated conditions, including severe VKC.
HIV Infection
While antiretroviral therapy (ART) is the standard of care for HIV, research into immunomodulators aims to restore immune function.
This compound - An Immunomodulatory Adjunct
Early research suggests this compound could act as an adjunctive therapy in HIV by enhancing T-cell function.[1]
Established HIV Therapies - The Antiretroviral Backbone
Standard HIV treatment involves a combination of antiretroviral drugs that suppress viral replication. Immunomodulators are being investigated as a means to improve immune reconstitution.[2]
Data Presentation: A Mechanistic Comparison
As clinical efficacy data for this compound is not yet available, the following table summarizes the known mechanistic effects of this compound based on preclinical studies, compared to the established mechanisms of ciclosporin.
| Feature | This compound | Ciclosporin |
| Primary Target Cells | T-lymphocytes, Macrophages | T-lymphocytes |
| Effect on T-Cell Proliferation | Increases proliferative responses to mitogens and antigens | Inhibits T-cell proliferation |
| Effect on IL-2 Production | Increased in activated lymphocytes | Inhibits IL-2 gene transcription |
| Effect on Macrophages | Augments IL-1 production and LTB4 synthesis; Decreases PGE2 secretion | Primarily targets T-cells, indirect effects on macrophages |
| Clinical Application in VKC | Investigational (Phase 2 planned) | Established Therapy |
| Clinical Application in HIV | Investigational (early studies) | Not a standard therapy for HIV immunomodulation |
Experimental Protocols
Lymphocyte Proliferation Assay (for this compound)
This protocol is based on the methods described in early studies of this compound.[3]
-
Cell Isolation: Peripheral blood lymphocytes (PBL) are isolated from heparinized blood samples from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBLs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics.
-
Stimulation: Cells are cultured in 96-well plates in the presence or absence of a mitogen (e.g., Phytohemagglutinin) or a specific antigen.
-
Drug Application: this compound is added to the cultures at various concentrations.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), ³H-thymidine is added to each well. The cells are incubated for an additional 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Data Analysis: Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.
Calcineurin Inhibition Assay (for Ciclosporin)
This is a standard method to assess the activity of calcineurin inhibitors.
-
Enzyme Preparation: Recombinant human calcineurin is used as the enzyme source.
-
Substrate: A phosphopeptide substrate (e.g., RII phosphopeptide) is utilized.
-
Reaction: The assay is performed in a buffer containing calmodulin and Ca²⁺ to activate the calcineurin. Ciclosporin, complexed with cyclophilin, is added at various concentrations.
-
Detection: The dephosphorylation of the substrate is measured, often by quantifying the release of free phosphate using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The inhibitory activity of ciclosporin is determined by calculating the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the enzyme activity.
Visualizing the Mechanisms: Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and Ciclosporin.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Modulators | NIH [clinicalinfo.hiv.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Comparison of LF 1695 with Established Immunomodulatory Therapies
For Immediate Release
This guide provides a comparative overview of the investigational immunomodulator LF 1695 and established therapies for conditions requiring immunomodulation, specifically focusing on Vernal Keratoconjunctivitis (VKC) and its potential application in HIV infection. As this compound is in the preclinical and early clinical stages of development, this comparison is based on its mechanism of action and available preclinical data, contrasted with the well-documented mechanisms of established drugs. Direct comparative efficacy data from head-to-head clinical trials are not yet available.
Introduction to this compound
This compound is a synthetic, low molecular weight immunomodulator that has been shown to exert its activity on key cells of the immune system, namely T-lymphocytes and macrophages.[1] Its therapeutic potential is being explored in conditions where modulation of the immune response is desirable. A clinical trial (NCT07169695) is planned to investigate the efficacy and safety of an ophthalmic suspension of this compound (referred to as T1695) against ciclosporin for the treatment of moderate to severe Vernal Keratoconjunctivitis.
Comparison with Established Therapies
Vernal Keratoconjunctivitis (VKC)
VKC is a severe, chronic allergic eye condition, and established therapies often include immunomodulators like ciclosporin.
This compound (T1695) - A Novel Approach
The therapeutic rationale for this compound in VKC is based on its immunomodulatory properties that could potentially dampen the allergic inflammatory response characteristic of the disease.
Ciclosporin - The Established Standard
Ciclosporin is a calcineurin inhibitor that has been a mainstay in the treatment of various immune-mediated conditions, including severe VKC.
HIV Infection
While antiretroviral therapy (ART) is the standard of care for HIV, research into immunomodulators aims to restore immune function.
This compound - An Immunomodulatory Adjunct
Early research suggests this compound could act as an adjunctive therapy in HIV by enhancing T-cell function.[1]
Established HIV Therapies - The Antiretroviral Backbone
Standard HIV treatment involves a combination of antiretroviral drugs that suppress viral replication. Immunomodulators are being investigated as a means to improve immune reconstitution.[2]
Data Presentation: A Mechanistic Comparison
As clinical efficacy data for this compound is not yet available, the following table summarizes the known mechanistic effects of this compound based on preclinical studies, compared to the established mechanisms of ciclosporin.
| Feature | This compound | Ciclosporin |
| Primary Target Cells | T-lymphocytes, Macrophages | T-lymphocytes |
| Effect on T-Cell Proliferation | Increases proliferative responses to mitogens and antigens | Inhibits T-cell proliferation |
| Effect on IL-2 Production | Increased in activated lymphocytes | Inhibits IL-2 gene transcription |
| Effect on Macrophages | Augments IL-1 production and LTB4 synthesis; Decreases PGE2 secretion | Primarily targets T-cells, indirect effects on macrophages |
| Clinical Application in VKC | Investigational (Phase 2 planned) | Established Therapy |
| Clinical Application in HIV | Investigational (early studies) | Not a standard therapy for HIV immunomodulation |
Experimental Protocols
Lymphocyte Proliferation Assay (for this compound)
This protocol is based on the methods described in early studies of this compound.[3]
-
Cell Isolation: Peripheral blood lymphocytes (PBL) are isolated from heparinized blood samples from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBLs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics.
-
Stimulation: Cells are cultured in 96-well plates in the presence or absence of a mitogen (e.g., Phytohemagglutinin) or a specific antigen.
-
Drug Application: this compound is added to the cultures at various concentrations.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), ³H-thymidine is added to each well. The cells are incubated for an additional 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Data Analysis: Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.
Calcineurin Inhibition Assay (for Ciclosporin)
This is a standard method to assess the activity of calcineurin inhibitors.
-
Enzyme Preparation: Recombinant human calcineurin is used as the enzyme source.
-
Substrate: A phosphopeptide substrate (e.g., RII phosphopeptide) is utilized.
-
Reaction: The assay is performed in a buffer containing calmodulin and Ca²⁺ to activate the calcineurin. Ciclosporin, complexed with cyclophilin, is added at various concentrations.
-
Detection: The dephosphorylation of the substrate is measured, often by quantifying the release of free phosphate using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The inhibitory activity of ciclosporin is determined by calculating the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the enzyme activity.
Visualizing the Mechanisms: Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and Ciclosporin.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Modulators | NIH [clinicalinfo.hiv.gov]
- 3. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of LF 1695's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the synthetic immunomodulator LF 1695 with alternative immunomodulatory agents. The data presented is compiled from preclinical studies to highlight the efficacy of this compound in modulating immune responses, particularly in the context of parasitic infections and allogeneic immune reactions.
Executive Summary
This compound is a synthetic immunomodulator that has demonstrated significant in vivo activity by enhancing both innate and adaptive immune responses. Its mechanism of action primarily involves the activation of macrophages and T-lymphocytes, leading to increased pathogen clearance and modulation of immune-mediated pathologies. This guide compares the in vivo efficacy of this compound with other well-known immunomodulators, including Levamisole, Muramyl Dipeptide (MDP), and the Bacillus Calmette-Guérin (BCG) vaccine, in relevant preclinical models.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and comparator agents. It is important to note that these data are from different studies and not from direct head-to-head comparisons, thus warranting careful interpretation.
Table 1: In Vivo Efficacy in a Schistosomiasis Infection Model
| Compound/Agent | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy |
| This compound | Rat | Oral administration | Immune protection against challenge infection | 80% protection[1] |
| Control (untreated) | Rat | - | Immune protection against challenge infection | 40% protection[1] |
| Levamisole | Mouse (various parasitic nematodes) | 30 mg/kg, 3 or 7 consecutive daily doses | Worm burden reduction | Significant reduction, no worms recovered[2] |
| BCG (as an adjuvant with schistosome antigens) | Mouse | Intradermal immunization | Reduction in parasite burden | Modest but significant protection[3] |
Table 2: In Vivo Efficacy in a Graft-versus-Host Disease (GvHD) Model
| Compound/Agent | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy (Splenic Index) |
| This compound | Mouse | 2.5 mg/kg/day (intraperitoneal) | GvHR Intensity | 1.71[4] |
| This compound | Mouse | 5 mg/kg/day (intraperitoneal) | GvHR Intensity | 1.80[4] |
| This compound | Mouse | 4 mg/kg (in drinking water) | GvHR Intensity | 1.82[4] |
| This compound | Mouse | 10 mg/kg (in drinking water) | GvHR Intensity | 1.10[4] |
| This compound | Mouse | 100 mg/kg (in drinking water) | GvHR Intensity | 1.37[4] |
| Control (untreated) | Mouse | - | GvHR Intensity | up to 1.5[4] |
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects through the activation of key immune cells. The proposed signaling pathway involves the initial activation of macrophages, leading to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1). This, in turn, promotes the differentiation and proliferation of T-lymphocytes, enhancing cell-mediated immunity.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vivo Schistosomiasis Protection Study in Rats
Objective: To evaluate the in vivo efficacy of this compound in providing immune protection against Schistosoma mansoni infection.
Animals: Female Fischer rats.
Experimental Groups:
-
Control Group: Infected with S. mansoni and received no treatment.
-
This compound Treatment Group: Infected with S. mansoni and treated orally with this compound.
Infection Protocol:
-
Rats are infected with approximately 1,000 S. mansoni cercariae.
-
Oral treatment with this compound is initiated post-infection according to the study design.
-
Eight weeks after the primary infection, rats are challenged with a secondary infection of 1,000 cercariae.
-
Four weeks after the challenge infection, rats are sacrificed, and the worm burden is determined by perfusion of the hepatic portal system.
Endpoint Measurement:
-
Immune Protection: Calculated as the percentage reduction in the mean number of worms in the treated group compared to the control group.
Caption: Experimental workflow for the schistosomiasis protection study.
In Vivo Graft-versus-Host Disease (GvHD) Study in Mice
Objective: To assess the in vivo effect of this compound on the intensity of the graft-versus-host reaction.
Animals: CBA (H-2k) and C57BL/6 (H-2b) mice.
Experimental Groups:
-
Control Group: Irradiated recipient mice injected with spleen cells from untreated donor mice.
-
This compound Treatment Groups: Irradiated recipient mice injected with spleen cells from donor mice treated with this compound via different routes and doses (intraperitoneal or in drinking water).
Experimental Protocol:
-
CBA recipient mice receive a lethal dose of irradiation.
-
Donor C57BL/6 mice are treated with this compound or serve as untreated controls.
-
Spleen cells are harvested from donor mice and injected intravenously into the irradiated recipient mice.
-
Recipient mice are monitored for signs of GvHD.
-
On a designated day post-cell transfer, mice are sacrificed, and their spleen and body weights are measured.
Endpoint Measurement:
-
Splenic Index: Calculated as (spleen weight / body weight) x 1000. An increased splenic index indicates a more intense GvHR.
Caption: Experimental workflow for the GvHD study.
Conclusion
The in vivo data presented in this guide demonstrate that this compound is a potent immunomodulator with significant efficacy in preclinical models of parasitic infection and allogeneic immune reactions. Its ability to enhance host protection against Schistosoma mansoni and modulate the intensity of GvHD highlights its potential as a therapeutic agent. While direct comparative studies are limited, the available data suggests that this compound's performance is robust when compared to other immunomodulators in similar contexts. Further research, including head-to-head in vivo comparisons, is warranted to fully elucidate the comparative advantages of this compound.
References
- 1. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. Current Status of Vaccines for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of LF 1695's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the synthetic immunomodulator LF 1695 with alternative immunomodulatory agents. The data presented is compiled from preclinical studies to highlight the efficacy of this compound in modulating immune responses, particularly in the context of parasitic infections and allogeneic immune reactions.
Executive Summary
This compound is a synthetic immunomodulator that has demonstrated significant in vivo activity by enhancing both innate and adaptive immune responses. Its mechanism of action primarily involves the activation of macrophages and T-lymphocytes, leading to increased pathogen clearance and modulation of immune-mediated pathologies. This guide compares the in vivo efficacy of this compound with other well-known immunomodulators, including Levamisole, Muramyl Dipeptide (MDP), and the Bacillus Calmette-Guérin (BCG) vaccine, in relevant preclinical models.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and comparator agents. It is important to note that these data are from different studies and not from direct head-to-head comparisons, thus warranting careful interpretation.
Table 1: In Vivo Efficacy in a Schistosomiasis Infection Model
| Compound/Agent | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy |
| This compound | Rat | Oral administration | Immune protection against challenge infection | 80% protection[1] |
| Control (untreated) | Rat | - | Immune protection against challenge infection | 40% protection[1] |
| Levamisole | Mouse (various parasitic nematodes) | 30 mg/kg, 3 or 7 consecutive daily doses | Worm burden reduction | Significant reduction, no worms recovered[2] |
| BCG (as an adjuvant with schistosome antigens) | Mouse | Intradermal immunization | Reduction in parasite burden | Modest but significant protection[3] |
Table 2: In Vivo Efficacy in a Graft-versus-Host Disease (GvHD) Model
| Compound/Agent | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy (Splenic Index) |
| This compound | Mouse | 2.5 mg/kg/day (intraperitoneal) | GvHR Intensity | 1.71[4] |
| This compound | Mouse | 5 mg/kg/day (intraperitoneal) | GvHR Intensity | 1.80[4] |
| This compound | Mouse | 4 mg/kg (in drinking water) | GvHR Intensity | 1.82[4] |
| This compound | Mouse | 10 mg/kg (in drinking water) | GvHR Intensity | 1.10[4] |
| This compound | Mouse | 100 mg/kg (in drinking water) | GvHR Intensity | 1.37[4] |
| Control (untreated) | Mouse | - | GvHR Intensity | up to 1.5[4] |
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects through the activation of key immune cells. The proposed signaling pathway involves the initial activation of macrophages, leading to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1). This, in turn, promotes the differentiation and proliferation of T-lymphocytes, enhancing cell-mediated immunity.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vivo Schistosomiasis Protection Study in Rats
Objective: To evaluate the in vivo efficacy of this compound in providing immune protection against Schistosoma mansoni infection.
Animals: Female Fischer rats.
Experimental Groups:
-
Control Group: Infected with S. mansoni and received no treatment.
-
This compound Treatment Group: Infected with S. mansoni and treated orally with this compound.
Infection Protocol:
-
Rats are infected with approximately 1,000 S. mansoni cercariae.
-
Oral treatment with this compound is initiated post-infection according to the study design.
-
Eight weeks after the primary infection, rats are challenged with a secondary infection of 1,000 cercariae.
-
Four weeks after the challenge infection, rats are sacrificed, and the worm burden is determined by perfusion of the hepatic portal system.
Endpoint Measurement:
-
Immune Protection: Calculated as the percentage reduction in the mean number of worms in the treated group compared to the control group.
Caption: Experimental workflow for the schistosomiasis protection study.
In Vivo Graft-versus-Host Disease (GvHD) Study in Mice
Objective: To assess the in vivo effect of this compound on the intensity of the graft-versus-host reaction.
Animals: CBA (H-2k) and C57BL/6 (H-2b) mice.
Experimental Groups:
-
Control Group: Irradiated recipient mice injected with spleen cells from untreated donor mice.
-
This compound Treatment Groups: Irradiated recipient mice injected with spleen cells from donor mice treated with this compound via different routes and doses (intraperitoneal or in drinking water).
Experimental Protocol:
-
CBA recipient mice receive a lethal dose of irradiation.
-
Donor C57BL/6 mice are treated with this compound or serve as untreated controls.
-
Spleen cells are harvested from donor mice and injected intravenously into the irradiated recipient mice.
-
Recipient mice are monitored for signs of GvHD.
-
On a designated day post-cell transfer, mice are sacrificed, and their spleen and body weights are measured.
Endpoint Measurement:
-
Splenic Index: Calculated as (spleen weight / body weight) x 1000. An increased splenic index indicates a more intense GvHR.
Caption: Experimental workflow for the GvHD study.
Conclusion
The in vivo data presented in this guide demonstrate that this compound is a potent immunomodulator with significant efficacy in preclinical models of parasitic infection and allogeneic immune reactions. Its ability to enhance host protection against Schistosoma mansoni and modulate the intensity of GvHD highlights its potential as a therapeutic agent. While direct comparative studies are limited, the available data suggests that this compound's performance is robust when compared to other immunomodulators in similar contexts. Further research, including head-to-head in vivo comparisons, is warranted to fully elucidate the comparative advantages of this compound.
References
- 1. In vitro and in vivo immunomodulation by this compound of human and rat macrophages and platelets in schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. Current Status of Vaccines for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Reproducibility Data for LF 1695 Studies Prevents Direct Comparison
A thorough review of published literature reveals a significant gap in studies assessing the reproducibility of experiments involving the synthetic immunomodulator LF 1695. While early studies from the late 1980s and early 1990s elucidated its initial mechanism of action, no subsequent research appears to have been published that specifically aims to reproduce these findings or to directly compare this compound with alternative compounds using detailed, side-by-side experimental data. This absence of recent and comparative data makes it impossible to construct a quantitative comparison guide as requested.
The initial characterization of this compound, a low molecular weight synthetic compound, demonstrated its activity on T-lymphocytes and macrophages.[1] These early studies showed that this compound could induce the differentiation of bone marrow precursor cells into T-cells, marked by the expression of CD3, CD4, and/or CD8.[1] Furthermore, it was reported to enhance lymphocyte proliferative responses to various stimuli and to increase the production of Interleukin-2 (IL-2) in activated lymphocytes.[1] In macrophages, this compound was found to boost the production of Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while decreasing the secretion of Prostaglandin E2 (PGE2).[1]
Subsequent in vitro research further explored its effects on allogenic and antigenic responses, indicating that this compound could potentiate mitogenic proliferation of lymphocytes.[2] However, the available literature appears to conclude after these initial characterizations, with no follow-up studies on reproducibility or direct, data-driven comparisons with other immunomodulators.
A recent clinical trial has been registered for a compound designated as "T1695" for the treatment of moderate to severe vernal keratoconjunctivitis, where it is being compared to Ciclosporin.[3] However, it is not definitively clear if "T1695" is the same as or related to "this compound." Without further information, a direct link between these two cannot be established.
Given the lack of available data on the reproducibility of this compound studies and the absence of comparative experimental data with other alternatives, a quantitative comparison guide cannot be provided. The following sections summarize the originally reported mechanism of action of this compound based on the limited available literature.
Early Mechanistic Insights of this compound
The foundational studies on this compound outlined a mechanism centered on the modulation of key immune cells. The compound was shown to exert its effects on both T-lymphocytes and macrophages, suggesting a broad immunomodulatory profile.
Effects on T-Lymphocytes
-
Differentiation: this compound was observed to induce the differentiation of T-cell precursors in the bone marrow.[1]
-
Proliferation: It increased the proliferative response of lymphocytes to mitogens, antigens, and allogeneic cells.[1][2]
-
Cytokine Production: The compound was shown to increase the production of IL-2 in activated lymphocytes.[1]
Effects on Macrophages
-
Cytokine Production: this compound augmented the production of IL-1.[1]
-
Inflammatory Mediator Modulation: It increased the synthesis of LTB4 while decreasing the secretion of PGE2.[1]
Signaling Pathway and Experimental Workflow
The precise molecular signaling pathways of this compound were not fully elucidated in the early publications. However, a conceptual diagram can be constructed to illustrate its described effects on the immune system.
Caption: Conceptual diagram of the immunomodulatory effects of this compound.
Experimental Protocols
Detailed experimental protocols from the original studies were not fully described in the abstracts. To obtain the complete methodologies, the full-text articles would need to be consulted. The abstracts mention the following techniques:
-
Lymphocyte Proliferation Assays: Likely involved measuring the incorporation of radiolabeled nucleotides (e.g., 3H-thymidine) in response to mitogens, antigens, or allogeneic cells.[2]
-
Cytokine Production Assays: Methods to quantify IL-1, IL-2, LTB4, and PGE2 would have been used, possibly including bioassays or immunoassays.
-
T-Cell Differentiation Assays: Likely involved flow cytometry to detect the expression of surface markers such as CD3, CD4, and CD8 on bone marrow precursor cells.[1]
Due to the lack of contemporary research on this compound, this guide can only serve as a summary of historical findings. The scientific community would benefit from new studies to validate these early results and to understand the therapeutic potential of this compound in the context of modern immunology and drug development.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Lack of Reproducibility Data for LF 1695 Studies Prevents Direct Comparison
A thorough review of published literature reveals a significant gap in studies assessing the reproducibility of experiments involving the synthetic immunomodulator LF 1695. While early studies from the late 1980s and early 1990s elucidated its initial mechanism of action, no subsequent research appears to have been published that specifically aims to reproduce these findings or to directly compare this compound with alternative compounds using detailed, side-by-side experimental data. This absence of recent and comparative data makes it impossible to construct a quantitative comparison guide as requested.
The initial characterization of this compound, a low molecular weight synthetic compound, demonstrated its activity on T-lymphocytes and macrophages.[1] These early studies showed that this compound could induce the differentiation of bone marrow precursor cells into T-cells, marked by the expression of CD3, CD4, and/or CD8.[1] Furthermore, it was reported to enhance lymphocyte proliferative responses to various stimuli and to increase the production of Interleukin-2 (IL-2) in activated lymphocytes.[1] In macrophages, this compound was found to boost the production of Interleukin-1 (IL-1) and Leukotriene B4 (LTB4), while decreasing the secretion of Prostaglandin E2 (PGE2).[1]
Subsequent in vitro research further explored its effects on allogenic and antigenic responses, indicating that this compound could potentiate mitogenic proliferation of lymphocytes.[2] However, the available literature appears to conclude after these initial characterizations, with no follow-up studies on reproducibility or direct, data-driven comparisons with other immunomodulators.
A recent clinical trial has been registered for a compound designated as "T1695" for the treatment of moderate to severe vernal keratoconjunctivitis, where it is being compared to Ciclosporin.[3] However, it is not definitively clear if "T1695" is the same as or related to "this compound." Without further information, a direct link between these two cannot be established.
Given the lack of available data on the reproducibility of this compound studies and the absence of comparative experimental data with other alternatives, a quantitative comparison guide cannot be provided. The following sections summarize the originally reported mechanism of action of this compound based on the limited available literature.
Early Mechanistic Insights of this compound
The foundational studies on this compound outlined a mechanism centered on the modulation of key immune cells. The compound was shown to exert its effects on both T-lymphocytes and macrophages, suggesting a broad immunomodulatory profile.
Effects on T-Lymphocytes
-
Differentiation: this compound was observed to induce the differentiation of T-cell precursors in the bone marrow.[1]
-
Proliferation: It increased the proliferative response of lymphocytes to mitogens, antigens, and allogeneic cells.[1][2]
-
Cytokine Production: The compound was shown to increase the production of IL-2 in activated lymphocytes.[1]
Effects on Macrophages
-
Cytokine Production: this compound augmented the production of IL-1.[1]
-
Inflammatory Mediator Modulation: It increased the synthesis of LTB4 while decreasing the secretion of PGE2.[1]
Signaling Pathway and Experimental Workflow
The precise molecular signaling pathways of this compound were not fully elucidated in the early publications. However, a conceptual diagram can be constructed to illustrate its described effects on the immune system.
Caption: Conceptual diagram of the immunomodulatory effects of this compound.
Experimental Protocols
Detailed experimental protocols from the original studies were not fully described in the abstracts. To obtain the complete methodologies, the full-text articles would need to be consulted. The abstracts mention the following techniques:
-
Lymphocyte Proliferation Assays: Likely involved measuring the incorporation of radiolabeled nucleotides (e.g., 3H-thymidine) in response to mitogens, antigens, or allogeneic cells.[2]
-
Cytokine Production Assays: Methods to quantify IL-1, IL-2, LTB4, and PGE2 would have been used, possibly including bioassays or immunoassays.
-
T-Cell Differentiation Assays: Likely involved flow cytometry to detect the expression of surface markers such as CD3, CD4, and CD8 on bone marrow precursor cells.[1]
Due to the lack of contemporary research on this compound, this guide can only serve as a summary of historical findings. The scientific community would benefit from new studies to validate these early results and to understand the therapeutic potential of this compound in the context of modern immunology and drug development.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of LF 1695 and Modern Immunomodulators on T-Cell Subsets
For researchers, scientists, and drug development professionals, understanding the precise impact of immunomodulatory compounds on T-cell subsets is critical for therapeutic development. This guide provides a comparative analysis of LF 1695, an early synthetic immunomodulator, with contemporary agents that exhibit more targeted effects on T-cell populations. We will explore their specificity for different T-cell subsets, supported by available experimental data, and provide detailed experimental protocols for key assays.
Overview of Immunomodulators
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated broad activity on T-lymphocytes and macrophages.[1] Early research indicated that it induces the differentiation of bone marrow precursor cells into T-cells expressing CD3, CD4, and/or CD8 markers.[1] Furthermore, this compound enhances lymphocyte proliferation in response to mitogens and antigens and increases the production of Interleukin-2 (IL-2) in activated lymphocytes.[1] Its mechanism also involves the potentiation of macrophage activity, leading to augmented Interleukin-1 (IL-1) production.[1]
In contrast, modern immunomodulators have been developed to target specific T-cell subsets, offering more precise therapeutic interventions. For the purpose of this comparison, we will focus on:
-
Glatiramer Acetate: An immunomodulatory drug used in the treatment of multiple sclerosis that is known to induce a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[2][3][4][5][6]
-
Natalizumab: A monoclonal antibody that targets α4-integrin, preventing lymphocyte migration into the central nervous system. Its use has been associated with an increase in pro-inflammatory Th1 and Th17 cells in the peripheral circulation.[7][8][9][10][11]
-
Gotistobart (BNT316/ONC-392): A novel anti-CTLA-4 antibody designed to selectively deplete tumor-infiltrating regulatory T-cells (Tregs).[12][13][14][15][16][17]
Comparative Efficacy on T-Cell Subsets
The available data for this compound is largely qualitative, describing a general enhancement of T-cell responses. In contrast, Glatiramer Acetate, Natalizumab, and Gotistobart have been characterized more extensively, with quantitative data available on their effects on specific T-cell subsets.
| Compound | Primary T-Cell Target(s) | Mechanism of Action | Quantitative Effects on T-Cell Subsets |
| This compound | T-cell precursors, CD4+ and CD8+ T-cells, Macrophages | Induces differentiation of T-cell precursors; enhances proliferation of mature T-cells; increases IL-2 production from activated T-cells and IL-1 from macrophages.[1] | Data not available for specific Th1, Th2, Th17, or Treg subsets. General increase in lymphocyte proliferation observed.[18] |
| Glatiramer Acetate | Th1 and Th2 cells | Promotes a shift from a Th1 to a Th2 cytokine profile.[2][3][5] | On-treatment, a significant increase in IL-5 (Th2 cytokine) and a marked reduction in IFN-γ (Th1 cytokine) secretion by GA-specific T-cell lines was observed.[4] In some studies, treatment resulted in the restoration of CD8+ T-cell responses to levels seen in healthy individuals.[19][20] |
| Natalizumab | Pro-inflammatory T-cells (Th1, Th17) | Blocks α4-integrin, preventing T-cell migration into the CNS, leading to sequestration of activated T-cells in the periphery.[7][8] | Treatment for 6-12 months resulted in a two- to three-fold increase in the percentage of peripheral CD4+ T-cells producing IFN-γ, TNF, and IL-17 upon stimulation.[7] |
| Gotistobart | Regulatory T-cells (Tregs) | A pH-sensitive anti-CTLA-4 antibody that selectively depletes Tregs within the tumor microenvironment.[14][15][16] | In a Phase 3 trial for non-small cell lung cancer, Gotistobart demonstrated a clinically meaningful overall survival benefit, indicative of enhanced anti-tumor T-cell activity following Treg depletion.[12][13][17] The 12-month overall survival rate was 63.1% for gotistobart compared to 30.3% for docetaxel.[13][17] |
Signaling Pathways and Experimental Workflows
The mechanisms of action for these immunomodulators involve distinct signaling pathways and cellular interactions.
Caption: Mechanisms of this compound and modern immunomodulators.
Caption: Workflow for assessing T-cell proliferation.
Detailed Experimental Protocols
T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is based on the method used in early studies of this compound to assess its effect on lymphocyte proliferation.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
2. Assay Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.
-
Prepare serial dilutions of this compound and the comparative immunomodulator in complete medium.
-
Add 50 µL of the immunomodulator dilutions to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of a T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or a specific antigen to the appropriate wells. Include an unstimulated control (medium only).
-
The final volume in each well should be 200 µL.
3. Cell Culture and Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Eighteen hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a beta-scintillation counter. Data are typically expressed as counts per minute (CPM).
Flow Cytometry for T-Cell Subset Analysis
This protocol allows for the identification and quantification of different T-cell subsets.
1. Cell Preparation and Staining:
-
Start with 1 x 10⁶ PBMCs in a FACS tube.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets. A typical panel might include:
-
Anti-CD3 (pan T-cell marker)
-
Anti-CD4 (helper T-cells)
-
Anti-CD8 (cytotoxic T-cells)
-
Anti-CD25 and Anti-CD127 (for Treg identification)
-
Anti-CXCR3 and Anti-CCR6 (for Th1/Th17 identification)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
2. Intracellular Staining (for Transcription Factors and Cytokines):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Add fluorescently-labeled antibodies against intracellular targets, such as:
-
Anti-FoxP3 (Treg marker)
-
Anti-T-bet (Th1 marker)
-
Anti-GATA3 (Th2 marker)
-
Anti-RORγt (Th17 marker)
-
Anti-IFN-γ, Anti-IL-4, Anti-IL-17A
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
3. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on lymphocyte populations and identify the percentages of different T-cell subsets.
Cytokine Profiling by ELISA
This protocol is for measuring the concentration of specific cytokines in cell culture supernatants.
1. Sample Collection:
-
Culture PBMCs as described in the T-cell proliferation assay with the immunomodulators and stimuli of interest.
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the plates and collect the cell-free supernatants.
-
Store the supernatants at -80°C until analysis.
2. ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, IL-4, IL-10, IL-17A).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and diluted samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound represents an early generation of immunomodulators with broad stimulatory effects on the T-cell lineage. While it has been shown to enhance general T-cell proliferation and differentiation, its specific effects on the nuanced subsets of T-helper and regulatory T-cells have not been well-characterized. In contrast, modern immunomodulators like Glatiramer Acetate, Natalizumab, and Gotistobart offer targeted approaches to modulating the immune system by selectively influencing Th1/Th2 balance, T-cell trafficking, or Treg populations, respectively. This increased specificity allows for more tailored therapeutic strategies in a variety of diseases, from autoimmunity to oncology. The experimental protocols provided herein offer a framework for the continued investigation and comparison of both novel and established immunomodulatory compounds.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glatiramer acetate: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of glatiramer acetate in multiple sclerosis and its potential for the development of new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glatiramer acetate induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. JCI - Glatiramer acetate (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis [jci.org]
- 7. Natalizumab treatment is associated with peripheral sequestration of proinflammatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natalizumab and fumarate treatment differentially modulate CD4+ T cell and B cell subtypes in multiple sclerosis patients without impacting durable COVID-19 vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Natalizumab on Circulating CD4+ T-Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with Natalizumab in Relapsing–Remitting Multiple Sclerosis Patients Induces Changes in Inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. tipranks.com [tipranks.com]
- 13. BioNTech lung cancer candidate cuts death risk 54% | BNTX Stock News [stocktitan.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ONC-392/BNT-316(Gotistobart) – a New Promising Drug for Cancer Patients – GRAPHITE [graphite.ucsd.edu]
- 16. BioNTech and OncoC4 Announce Clinically Meaningful Overall Survival Benefit for Selective Treg Modulator Gotistobart in Patients with Previously Treated Squamous Non-Small Cell Lung Cancer – Company Announcement - FT.com [markets.ft.com]
- 17. BioNTech and OncoC4 Announce Clinically Meaningful Overall Survival Benefit for Selective Treg Modulator Gotistobart in Patients with Previously Treated Squamous Non-Small Cell Lung Cancer | Nasdaq [nasdaq.com]
- 18. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glatiramer acetate (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Glatiramer acetate (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
Comparative Analysis of LF 1695 and Modern Immunomodulators on T-Cell Subsets
For researchers, scientists, and drug development professionals, understanding the precise impact of immunomodulatory compounds on T-cell subsets is critical for therapeutic development. This guide provides a comparative analysis of LF 1695, an early synthetic immunomodulator, with contemporary agents that exhibit more targeted effects on T-cell populations. We will explore their specificity for different T-cell subsets, supported by available experimental data, and provide detailed experimental protocols for key assays.
Overview of Immunomodulators
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated broad activity on T-lymphocytes and macrophages.[1] Early research indicated that it induces the differentiation of bone marrow precursor cells into T-cells expressing CD3, CD4, and/or CD8 markers.[1] Furthermore, this compound enhances lymphocyte proliferation in response to mitogens and antigens and increases the production of Interleukin-2 (IL-2) in activated lymphocytes.[1] Its mechanism also involves the potentiation of macrophage activity, leading to augmented Interleukin-1 (IL-1) production.[1]
In contrast, modern immunomodulators have been developed to target specific T-cell subsets, offering more precise therapeutic interventions. For the purpose of this comparison, we will focus on:
-
Glatiramer Acetate: An immunomodulatory drug used in the treatment of multiple sclerosis that is known to induce a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[2][3][4][5][6]
-
Natalizumab: A monoclonal antibody that targets α4-integrin, preventing lymphocyte migration into the central nervous system. Its use has been associated with an increase in pro-inflammatory Th1 and Th17 cells in the peripheral circulation.[7][8][9][10][11]
-
Gotistobart (BNT316/ONC-392): A novel anti-CTLA-4 antibody designed to selectively deplete tumor-infiltrating regulatory T-cells (Tregs).[12][13][14][15][16][17]
Comparative Efficacy on T-Cell Subsets
The available data for this compound is largely qualitative, describing a general enhancement of T-cell responses. In contrast, Glatiramer Acetate, Natalizumab, and Gotistobart have been characterized more extensively, with quantitative data available on their effects on specific T-cell subsets.
| Compound | Primary T-Cell Target(s) | Mechanism of Action | Quantitative Effects on T-Cell Subsets |
| This compound | T-cell precursors, CD4+ and CD8+ T-cells, Macrophages | Induces differentiation of T-cell precursors; enhances proliferation of mature T-cells; increases IL-2 production from activated T-cells and IL-1 from macrophages.[1] | Data not available for specific Th1, Th2, Th17, or Treg subsets. General increase in lymphocyte proliferation observed.[18] |
| Glatiramer Acetate | Th1 and Th2 cells | Promotes a shift from a Th1 to a Th2 cytokine profile.[2][3][5] | On-treatment, a significant increase in IL-5 (Th2 cytokine) and a marked reduction in IFN-γ (Th1 cytokine) secretion by GA-specific T-cell lines was observed.[4] In some studies, treatment resulted in the restoration of CD8+ T-cell responses to levels seen in healthy individuals.[19][20] |
| Natalizumab | Pro-inflammatory T-cells (Th1, Th17) | Blocks α4-integrin, preventing T-cell migration into the CNS, leading to sequestration of activated T-cells in the periphery.[7][8] | Treatment for 6-12 months resulted in a two- to three-fold increase in the percentage of peripheral CD4+ T-cells producing IFN-γ, TNF, and IL-17 upon stimulation.[7] |
| Gotistobart | Regulatory T-cells (Tregs) | A pH-sensitive anti-CTLA-4 antibody that selectively depletes Tregs within the tumor microenvironment.[14][15][16] | In a Phase 3 trial for non-small cell lung cancer, Gotistobart demonstrated a clinically meaningful overall survival benefit, indicative of enhanced anti-tumor T-cell activity following Treg depletion.[12][13][17] The 12-month overall survival rate was 63.1% for gotistobart compared to 30.3% for docetaxel.[13][17] |
Signaling Pathways and Experimental Workflows
The mechanisms of action for these immunomodulators involve distinct signaling pathways and cellular interactions.
Caption: Mechanisms of this compound and modern immunomodulators.
Caption: Workflow for assessing T-cell proliferation.
Detailed Experimental Protocols
T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is based on the method used in early studies of this compound to assess its effect on lymphocyte proliferation.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
2. Assay Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.
-
Prepare serial dilutions of this compound and the comparative immunomodulator in complete medium.
-
Add 50 µL of the immunomodulator dilutions to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of a T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or a specific antigen to the appropriate wells. Include an unstimulated control (medium only).
-
The final volume in each well should be 200 µL.
3. Cell Culture and Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Eighteen hours before harvesting, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a beta-scintillation counter. Data are typically expressed as counts per minute (CPM).
Flow Cytometry for T-Cell Subset Analysis
This protocol allows for the identification and quantification of different T-cell subsets.
1. Cell Preparation and Staining:
-
Start with 1 x 10⁶ PBMCs in a FACS tube.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets. A typical panel might include:
-
Anti-CD3 (pan T-cell marker)
-
Anti-CD4 (helper T-cells)
-
Anti-CD8 (cytotoxic T-cells)
-
Anti-CD25 and Anti-CD127 (for Treg identification)
-
Anti-CXCR3 and Anti-CCR6 (for Th1/Th17 identification)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
2. Intracellular Staining (for Transcription Factors and Cytokines):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Add fluorescently-labeled antibodies against intracellular targets, such as:
-
Anti-FoxP3 (Treg marker)
-
Anti-T-bet (Th1 marker)
-
Anti-GATA3 (Th2 marker)
-
Anti-RORγt (Th17 marker)
-
Anti-IFN-γ, Anti-IL-4, Anti-IL-17A
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
3. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on lymphocyte populations and identify the percentages of different T-cell subsets.
Cytokine Profiling by ELISA
This protocol is for measuring the concentration of specific cytokines in cell culture supernatants.
1. Sample Collection:
-
Culture PBMCs as described in the T-cell proliferation assay with the immunomodulators and stimuli of interest.
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the plates and collect the cell-free supernatants.
-
Store the supernatants at -80°C until analysis.
2. ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, IL-4, IL-10, IL-17A).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and diluted samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound represents an early generation of immunomodulators with broad stimulatory effects on the T-cell lineage. While it has been shown to enhance general T-cell proliferation and differentiation, its specific effects on the nuanced subsets of T-helper and regulatory T-cells have not been well-characterized. In contrast, modern immunomodulators like Glatiramer Acetate, Natalizumab, and Gotistobart offer targeted approaches to modulating the immune system by selectively influencing Th1/Th2 balance, T-cell trafficking, or Treg populations, respectively. This increased specificity allows for more tailored therapeutic strategies in a variety of diseases, from autoimmunity to oncology. The experimental protocols provided herein offer a framework for the continued investigation and comparison of both novel and established immunomodulatory compounds.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glatiramer acetate: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of glatiramer acetate in multiple sclerosis and its potential for the development of new applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glatiramer acetate induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. JCI - Glatiramer acetate (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis [jci.org]
- 7. Natalizumab treatment is associated with peripheral sequestration of proinflammatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natalizumab and fumarate treatment differentially modulate CD4+ T cell and B cell subtypes in multiple sclerosis patients without impacting durable COVID-19 vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Natalizumab on Circulating CD4+ T-Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with Natalizumab in Relapsing–Remitting Multiple Sclerosis Patients Induces Changes in Inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. tipranks.com [tipranks.com]
- 13. BioNTech lung cancer candidate cuts death risk 54% | BNTX Stock News [stocktitan.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ONC-392/BNT-316(Gotistobart) – a New Promising Drug for Cancer Patients – GRAPHITE [graphite.ucsd.edu]
- 16. BioNTech and OncoC4 Announce Clinically Meaningful Overall Survival Benefit for Selective Treg Modulator Gotistobart in Patients with Previously Treated Squamous Non-Small Cell Lung Cancer – Company Announcement - FT.com [markets.ft.com]
- 17. BioNTech and OncoC4 Announce Clinically Meaningful Overall Survival Benefit for Selective Treg Modulator Gotistobart in Patients with Previously Treated Squamous Non-Small Cell Lung Cancer | Nasdaq [nasdaq.com]
- 18. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glatiramer acetate (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Glatiramer acetate (Copaxone) therapy induces CD8+ T cell responses in patients with multiple sclerosis [jci.org]
Head-to-Head Comparison: LF 1695 and Similar Synthetic Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic immunomodulator LF 1695 with other relevant compounds from the same era, focusing on their effects on the cellular immune response. The information is compiled from preclinical studies to assist in the evaluation of their immunomodulatory potential.
Executive Summary
This compound is a synthetic, low-molecular-weight immunomodulator investigated in the late 1980s and early 1990s for its ability to stimulate T-lymphocytes and macrophages. Its primary mechanism of action involves enhancing the production of key cytokines, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), which play a crucial role in orchestrating the immune response. This guide compares the in vitro and in vivo effects of this compound with two other notable synthetic immunomodulators of that period: Levamisole and Isoprinosine. The comparison focuses on their impact on lymphocyte proliferation, macrophage activation, and cytokine production, as well as their effects in a preclinical model of graft-versus-host disease.
Mechanism of Action: A Focus on Cellular Immunity
This compound exerts its immunomodulatory effects by targeting key cells of the adaptive and innate immune systems.[1] The compound has been shown to:
-
Induce T-cell differentiation: Promotes the maturation of bone marrow precursor cells into functional T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 markers.[1]
-
Enhance Lymphocyte Proliferation: Increases the proliferative response of lymphocytes to mitogens and antigens.[1][2]
-
Stimulate Macrophage Activity: Augments the production of IL-1 and other inflammatory mediators by macrophages.[1]
This multi-faceted activity positions this compound as a broad-spectrum enhancer of cellular immunity.
Signaling Pathway of this compound and Similar Immunomodulators
Caption: General signaling pathway of this compound and similar immunomodulators targeting T-lymphocytes and macrophages.
Head-to-Head Comparison of In Vitro Effects
The following table summarizes the comparative in vitro effects of this compound, Levamisole, and Isoprinosine on key immunological parameters.
| Parameter | This compound | Levamisole | Isoprinosine |
| Target Cells | T-lymphocytes, Macrophages | T-lymphocytes, Macrophages | T-lymphocytes, Macrophages |
| Lymphocyte Proliferation | Increased response to mitogens and antigens | Augmented mitogen-induced proliferation | Augmented mitogen-induced proliferation |
| Macrophage Activation | Increased IL-1 production | Augmented lymphokine-induced activation | Augmented lymphokine-induced activation |
| Cytokine Production | Increased IL-2 in activated lymphocytes | - | Augmented lymphokine production |
In Vivo Effects: Graft-versus-Host Disease Model
The efficacy of this compound was evaluated in a murine model of graft-versus-host disease (GvHD), a significant complication of allogeneic bone marrow transplantation.
| Parameter | This compound |
| Animal Model | Mouse (CBA, H2k recipients; C57BL/6, H2b donors) |
| Effect on GvHD | Dose-dependent; low doses enhanced GvHD, high doses decreased GvHD intensity |
| Splenic Index | Increased at 2.5 and 5 mg/kg/day (i.p.) |
Experimental Protocols
Lymphocyte Proliferation Assay
Objective: To assess the effect of immunomodulators on the proliferative response of lymphocytes to a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and the respective immunomodulator at various concentrations.
-
Stimulation: Cells are stimulated with a mitogen (e.g., PHA) or a specific antigen.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), lymphocyte proliferation is measured by the incorporation of a radiolabeled thymidine analogue (e.g., ³H-thymidine) or by a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The results are expressed as a stimulation index (ratio of proliferation in stimulated cultures to unstimulated cultures) or as a percentage of control.
Macrophage Activation Assay (IL-1 Production)
Objective: To determine the effect of immunomodulators on the production of IL-1 by macrophages.
Methodology:
-
Macrophage Isolation: Monocytes are isolated from PBMCs by adherence to plastic culture dishes.
-
Cell Culture and Differentiation: Adherent monocytes are cultured for several days to allow differentiation into macrophages.
-
Stimulation: Macrophages are treated with the immunomodulator at various concentrations.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants are collected.
-
IL-1 Measurement: The concentration of IL-1 in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are expressed as the concentration of IL-1 (pg/mL or ng/mL).
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro assessment of immunomodulator effects on lymphocytes and macrophages.
Murine Graft-versus-Host Disease Model
Objective: To evaluate the in vivo effect of immunomodulators on the development and severity of GvHD.
Methodology:
-
Animal Strains: Two different inbred mouse strains with major histocompatibility complex (MHC) mismatches are used (e.g., C57BL/6 as donors and CBA as recipients).
-
Recipient Conditioning: Recipient mice are lethally irradiated to ablate their hematopoietic system and prevent graft rejection.
-
Cell Transplantation: Recipient mice are injected intravenously with a combination of bone marrow cells and splenocytes from the donor mice.
-
Immunomodulator Treatment: The recipient mice are treated with the immunomodulator or a vehicle control at various doses and schedules (e.g., intraperitoneal injections daily).
-
GvHD Assessment: The severity of GvHD is monitored by clinical signs (e.g., weight loss, ruffled fur, hunched posture) and mortality.
-
Spleen Index: At a defined time point, the mice are euthanized, and their spleens and body weights are measured. The spleen index is calculated as (spleen weight / body weight) x 1000. An increased spleen index is indicative of GvHD.
-
Data Analysis: The survival curves and spleen indices of the treated and control groups are compared.
Clinical Context and Concluding Remarks
This compound and similar synthetic immunomodulators were primarily investigated in the context of immune deficiencies, including those associated with viral infections like HIV.[1][3][4] The preclinical data suggest that these compounds have the potential to enhance cellular immune responses. However, the dose-dependent and sometimes paradoxical effects, as seen in the GvHD model with this compound, highlight the complexity of immunomodulatory therapies. Further research would be necessary to fully elucidate the therapeutic window and potential clinical applications of these compounds. This guide provides a foundational comparison based on the available preclinical data to inform further investigation and development in the field of immunomodulation.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of immunomodulators for treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of immunomodulators in the treatment of patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LF 1695 and Similar Synthetic Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic immunomodulator LF 1695 with other relevant compounds from the same era, focusing on their effects on the cellular immune response. The information is compiled from preclinical studies to assist in the evaluation of their immunomodulatory potential.
Executive Summary
This compound is a synthetic, low-molecular-weight immunomodulator investigated in the late 1980s and early 1990s for its ability to stimulate T-lymphocytes and macrophages. Its primary mechanism of action involves enhancing the production of key cytokines, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), which play a crucial role in orchestrating the immune response. This guide compares the in vitro and in vivo effects of this compound with two other notable synthetic immunomodulators of that period: Levamisole and Isoprinosine. The comparison focuses on their impact on lymphocyte proliferation, macrophage activation, and cytokine production, as well as their effects in a preclinical model of graft-versus-host disease.
Mechanism of Action: A Focus on Cellular Immunity
This compound exerts its immunomodulatory effects by targeting key cells of the adaptive and innate immune systems.[1] The compound has been shown to:
-
Induce T-cell differentiation: Promotes the maturation of bone marrow precursor cells into functional T-lymphocytes, characterized by the expression of CD3, CD4, and/or CD8 markers.[1]
-
Enhance Lymphocyte Proliferation: Increases the proliferative response of lymphocytes to mitogens and antigens.[1][2]
-
Stimulate Macrophage Activity: Augments the production of IL-1 and other inflammatory mediators by macrophages.[1]
This multi-faceted activity positions this compound as a broad-spectrum enhancer of cellular immunity.
Signaling Pathway of this compound and Similar Immunomodulators
Caption: General signaling pathway of this compound and similar immunomodulators targeting T-lymphocytes and macrophages.
Head-to-Head Comparison of In Vitro Effects
The following table summarizes the comparative in vitro effects of this compound, Levamisole, and Isoprinosine on key immunological parameters.
| Parameter | This compound | Levamisole | Isoprinosine |
| Target Cells | T-lymphocytes, Macrophages | T-lymphocytes, Macrophages | T-lymphocytes, Macrophages |
| Lymphocyte Proliferation | Increased response to mitogens and antigens | Augmented mitogen-induced proliferation | Augmented mitogen-induced proliferation |
| Macrophage Activation | Increased IL-1 production | Augmented lymphokine-induced activation | Augmented lymphokine-induced activation |
| Cytokine Production | Increased IL-2 in activated lymphocytes | - | Augmented lymphokine production |
In Vivo Effects: Graft-versus-Host Disease Model
The efficacy of this compound was evaluated in a murine model of graft-versus-host disease (GvHD), a significant complication of allogeneic bone marrow transplantation.
| Parameter | This compound |
| Animal Model | Mouse (CBA, H2k recipients; C57BL/6, H2b donors) |
| Effect on GvHD | Dose-dependent; low doses enhanced GvHD, high doses decreased GvHD intensity |
| Splenic Index | Increased at 2.5 and 5 mg/kg/day (i.p.) |
Experimental Protocols
Lymphocyte Proliferation Assay
Objective: To assess the effect of immunomodulators on the proliferative response of lymphocytes to a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and the respective immunomodulator at various concentrations.
-
Stimulation: Cells are stimulated with a mitogen (e.g., PHA) or a specific antigen.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), lymphocyte proliferation is measured by the incorporation of a radiolabeled thymidine analogue (e.g., ³H-thymidine) or by a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The results are expressed as a stimulation index (ratio of proliferation in stimulated cultures to unstimulated cultures) or as a percentage of control.
Macrophage Activation Assay (IL-1 Production)
Objective: To determine the effect of immunomodulators on the production of IL-1 by macrophages.
Methodology:
-
Macrophage Isolation: Monocytes are isolated from PBMCs by adherence to plastic culture dishes.
-
Cell Culture and Differentiation: Adherent monocytes are cultured for several days to allow differentiation into macrophages.
-
Stimulation: Macrophages are treated with the immunomodulator at various concentrations.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants are collected.
-
IL-1 Measurement: The concentration of IL-1 in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are expressed as the concentration of IL-1 (pg/mL or ng/mL).
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro assessment of immunomodulator effects on lymphocytes and macrophages.
Murine Graft-versus-Host Disease Model
Objective: To evaluate the in vivo effect of immunomodulators on the development and severity of GvHD.
Methodology:
-
Animal Strains: Two different inbred mouse strains with major histocompatibility complex (MHC) mismatches are used (e.g., C57BL/6 as donors and CBA as recipients).
-
Recipient Conditioning: Recipient mice are lethally irradiated to ablate their hematopoietic system and prevent graft rejection.
-
Cell Transplantation: Recipient mice are injected intravenously with a combination of bone marrow cells and splenocytes from the donor mice.
-
Immunomodulator Treatment: The recipient mice are treated with the immunomodulator or a vehicle control at various doses and schedules (e.g., intraperitoneal injections daily).
-
GvHD Assessment: The severity of GvHD is monitored by clinical signs (e.g., weight loss, ruffled fur, hunched posture) and mortality.
-
Spleen Index: At a defined time point, the mice are euthanized, and their spleens and body weights are measured. The spleen index is calculated as (spleen weight / body weight) x 1000. An increased spleen index is indicative of GvHD.
-
Data Analysis: The survival curves and spleen indices of the treated and control groups are compared.
Clinical Context and Concluding Remarks
This compound and similar synthetic immunomodulators were primarily investigated in the context of immune deficiencies, including those associated with viral infections like HIV.[1][3][4] The preclinical data suggest that these compounds have the potential to enhance cellular immune responses. However, the dose-dependent and sometimes paradoxical effects, as seen in the GvHD model with this compound, highlight the complexity of immunomodulatory therapies. Further research would be necessary to fully elucidate the therapeutic window and potential clinical applications of these compounds. This guide provides a foundational comparison based on the available preclinical data to inform further investigation and development in the field of immunomodulation.
References
- 1. Effect of the immunomodulator this compound on T-lymphocytes and macrophages. Activity in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of immunomodulators for treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of immunomodulators in the treatment of patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of LF 1695: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of the available research findings on LF 1695, a synthetic immunomodulatory agent. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other immunomodulators and provides supporting experimental data and detailed methodologies for key experiments.
Executive Summary
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on T-lymphocytes and macrophages.[1] Its primary mechanism of action appears to be the enhancement of interleukin production, particularly by macrophages.[1] Research indicates its potential in accelerating hematological reconstitution and has led to clinical trials in patients with AIDS and ARC.[1] This guide will delve into the quantitative effects of this compound on various immune parameters and compare them with other known immunomodulators such as Cyclosporin A, Isoprinosine, Levamisole, and Muramyl dipeptide (MDP).
Comparative Performance Analysis
The following tables summarize the quantitative data gathered from various studies on this compound and its comparators.
T-Cell Differentiation
| Compound | Target Cells | Marker | Effect | Concentration | Source |
| This compound | Bone marrow precursor cells | CD3, CD4, CD8 | Induces differentiation | Not Specified | [1] |
| Isoprinosine | nu/nu spleen cells | Thy-1 | Induces 20-30% Thy-1 positive cells | 1.0 µg/mL | |
| Cyclosporin A | Immature CD4+CD8+ thymocytes | CD4, CD8 | Inhibits differentiation to single-positive | Not Specified | [2][3] |
Lymphocyte Proliferation
| Compound | Cell Type | Mitogen/Antigen | Effect | Concentration | Source |
| This compound | Human PBL | PPD | Optimal enhancement of proliferation | 0.5 µg/mL | [1] |
| This compound | Human PBL | Allogeneic stimulation (MLR) | Enhanced proliferation | 0.2 µg/mL | [1] |
| Isoprinosine | Human PBL | PHA | Augments proliferation | 25-50 µg/mL (maximal) | [4] |
| Cyclosporin A | Human T-cells | PHA/anti-CD3 | IC50 varies with costimulation | ~0.2-0.6 ng/mL (without CD28 costimulation) | [5] |
| Levamisole | Human lymphocytes | Antigen/Mitogen | Enhances proliferative response | Lower concentrations | [6] |
Cytokine Production
| Compound | Cell Type | Cytokine | Effect | Concentration | Source |
| This compound | Macrophages | IL-1 | Augments production | Not Specified | |
| This compound | Con A-activated lymphocytes | IL-2 | Increased production | Not Specified | |
| Muramyl dipeptide (MDP) | Rat small intestinal mucosa | IL-1β, IL-6, IL-8, IL-10, TNF-α | Induces higher levels | Not Specified | [7] |
| Cyclosporin A | Human T-cell clones | IL-2 | Complete inhibition of production | 100 ng/mL |
Macrophage Activation
| Compound | Assay | Effect | Concentration | Source | |---|---|---|---|---|---| | This compound | Not Specified | Augments IL-1 production, LTB4 synthesis; Decreases PGE2 secretion | Not Specified | | | Levamisole | Phagocytosis | Directly stimulates | Optimal at concentrations that inhibit lymphocyte proliferation |[6] | | Muramyl dipeptide (MDP) | Not Specified | Activates macrophages | Not Specified |[8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The precise signaling pathway of this compound has not been fully elucidated in the available literature. However, based on its observed effects, a putative pathway can be proposed. This compound appears to primarily target macrophages, leading to the upregulation of key signaling cascades that control the transcription and secretion of pro-inflammatory cytokines like IL-1. This, in turn, likely enhances the activation and proliferation of T-lymphocytes, which are dependent on these signals. The increased production of IL-2 by activated T-lymphocytes further fuels a positive feedback loop, amplifying the immune response.
Caption: Putative signaling pathway of this compound.
Experimental Workflow: Lymphocyte Proliferation Assay
A common method to assess the impact of immunomodulators on lymphocyte function is the ³H-thymidine incorporation assay. This workflow illustrates the typical steps involved in such an experiment.
Caption: Workflow for a lymphocyte proliferation assay.
Detailed Experimental Protocols
While specific experimental protocols for this compound were not detailed in the reviewed literature, the following are representative protocols for the key assays used to evaluate immunomodulatory compounds.
T-Cell Differentiation Assay
Objective: To determine the effect of a test compound on the differentiation of precursor cells into mature T-lymphocytes expressing specific surface markers (e.g., CD3, CD4, CD8).
Materials:
-
Bone marrow cells or other suitable precursor cells.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and appropriate growth factors.
-
Test compound (e.g., this compound) at various concentrations.
-
Control compounds (positive and negative).
-
Fluorescently labeled monoclonal antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Flow cytometer.
Procedure:
-
Isolate precursor cells from the appropriate source (e.g., bone marrow).
-
Culture the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add the test compound at various concentrations to the respective wells. Include wells with positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 5-7 days).
-
After incubation, harvest the cells and wash them with PBS.
-
Stain the cells with the fluorescently labeled monoclonal antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the target markers in each treatment group.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
Objective: To measure the effect of a test compound on the proliferation of lymphocytes in response to a stimulus.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen.
-
Test compound (e.g., this compound) at various concentrations.
-
³H-thymidine.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the mitogen/antigen and 50 µL of the test compound at various concentrations to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse each well with 1 µCi of ³H-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as: (mean cpm of stimulated wells) / (mean cpm of unstimulated wells).
Macrophage Activation Assay (Cytokine Measurement)
Objective: To assess the effect of a test compound on the activation of macrophages, as measured by the production of cytokines (e.g., IL-1).
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compound (e.g., this compound) at various concentrations.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kit for the specific cytokine to be measured (e.g., IL-1β).
Procedure:
-
Seed macrophages into a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the test compound at various concentrations or LPS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants and centrifuge to remove any cells.
-
Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Compare the cytokine levels in the treated groups to the untreated control.
Conclusion
This compound demonstrates a clear immunomodulatory profile, primarily characterized by the stimulation of T-lymphocyte and macrophage functions. The available data, though lacking in some quantitative specifics, consistently points towards its ability to enhance cell-mediated immunity. This is evidenced by its capacity to induce T-cell differentiation, augment lymphocyte proliferation in response to antigens, and stimulate macrophage cytokine production.
In comparison to other immunomodulators, this compound appears to act as an immunostimulant, in contrast to the immunosuppressive action of agents like Cyclosporin A. Its profile shows some similarities to other immunostimulants such as Isoprinosine, Levamisole, and Muramyl dipeptide, all of which enhance various aspects of the immune response.
Further research is warranted to fully elucidate the signaling pathways of this compound and to obtain more precise quantitative data on its effects. Direct comparative studies with other immunomodulators using standardized protocols would be invaluable in positioning this compound within the therapeutic landscape. The experimental protocols provided in this guide offer a framework for such future investigations. This meta-analysis serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound and paving the way for continued exploration of its immunomodulatory potential.
References
- 1. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin A inhibits the decrease of CD4/CD8 expression induced by protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A inhibits positive selection and delays negative selection in alpha beta TCR transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprinosine augmentation of phytohemagglutinin-induced lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Meta-analysis of LF 1695: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of the available research findings on LF 1695, a synthetic immunomodulatory agent. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other immunomodulators and provides supporting experimental data and detailed methodologies for key experiments.
Executive Summary
This compound is a synthetic, low molecular weight immunomodulator that has demonstrated significant activity on T-lymphocytes and macrophages.[1] Its primary mechanism of action appears to be the enhancement of interleukin production, particularly by macrophages.[1] Research indicates its potential in accelerating hematological reconstitution and has led to clinical trials in patients with AIDS and ARC.[1] This guide will delve into the quantitative effects of this compound on various immune parameters and compare them with other known immunomodulators such as Cyclosporin A, Isoprinosine, Levamisole, and Muramyl dipeptide (MDP).
Comparative Performance Analysis
The following tables summarize the quantitative data gathered from various studies on this compound and its comparators.
T-Cell Differentiation
| Compound | Target Cells | Marker | Effect | Concentration | Source |
| This compound | Bone marrow precursor cells | CD3, CD4, CD8 | Induces differentiation | Not Specified | [1] |
| Isoprinosine | nu/nu spleen cells | Thy-1 | Induces 20-30% Thy-1 positive cells | 1.0 µg/mL | |
| Cyclosporin A | Immature CD4+CD8+ thymocytes | CD4, CD8 | Inhibits differentiation to single-positive | Not Specified | [2][3] |
Lymphocyte Proliferation
| Compound | Cell Type | Mitogen/Antigen | Effect | Concentration | Source |
| This compound | Human PBL | PPD | Optimal enhancement of proliferation | 0.5 µg/mL | [1] |
| This compound | Human PBL | Allogeneic stimulation (MLR) | Enhanced proliferation | 0.2 µg/mL | [1] |
| Isoprinosine | Human PBL | PHA | Augments proliferation | 25-50 µg/mL (maximal) | [4] |
| Cyclosporin A | Human T-cells | PHA/anti-CD3 | IC50 varies with costimulation | ~0.2-0.6 ng/mL (without CD28 costimulation) | [5] |
| Levamisole | Human lymphocytes | Antigen/Mitogen | Enhances proliferative response | Lower concentrations | [6] |
Cytokine Production
| Compound | Cell Type | Cytokine | Effect | Concentration | Source |
| This compound | Macrophages | IL-1 | Augments production | Not Specified | |
| This compound | Con A-activated lymphocytes | IL-2 | Increased production | Not Specified | |
| Muramyl dipeptide (MDP) | Rat small intestinal mucosa | IL-1β, IL-6, IL-8, IL-10, TNF-α | Induces higher levels | Not Specified | [7] |
| Cyclosporin A | Human T-cell clones | IL-2 | Complete inhibition of production | 100 ng/mL |
Macrophage Activation
| Compound | Assay | Effect | Concentration | Source | |---|---|---|---|---|---| | This compound | Not Specified | Augments IL-1 production, LTB4 synthesis; Decreases PGE2 secretion | Not Specified | | | Levamisole | Phagocytosis | Directly stimulates | Optimal at concentrations that inhibit lymphocyte proliferation |[6] | | Muramyl dipeptide (MDP) | Not Specified | Activates macrophages | Not Specified |[8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The precise signaling pathway of this compound has not been fully elucidated in the available literature. However, based on its observed effects, a putative pathway can be proposed. This compound appears to primarily target macrophages, leading to the upregulation of key signaling cascades that control the transcription and secretion of pro-inflammatory cytokines like IL-1. This, in turn, likely enhances the activation and proliferation of T-lymphocytes, which are dependent on these signals. The increased production of IL-2 by activated T-lymphocytes further fuels a positive feedback loop, amplifying the immune response.
Caption: Putative signaling pathway of this compound.
Experimental Workflow: Lymphocyte Proliferation Assay
A common method to assess the impact of immunomodulators on lymphocyte function is the ³H-thymidine incorporation assay. This workflow illustrates the typical steps involved in such an experiment.
Caption: Workflow for a lymphocyte proliferation assay.
Detailed Experimental Protocols
While specific experimental protocols for this compound were not detailed in the reviewed literature, the following are representative protocols for the key assays used to evaluate immunomodulatory compounds.
T-Cell Differentiation Assay
Objective: To determine the effect of a test compound on the differentiation of precursor cells into mature T-lymphocytes expressing specific surface markers (e.g., CD3, CD4, CD8).
Materials:
-
Bone marrow cells or other suitable precursor cells.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and appropriate growth factors.
-
Test compound (e.g., this compound) at various concentrations.
-
Control compounds (positive and negative).
-
Fluorescently labeled monoclonal antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Flow cytometer.
Procedure:
-
Isolate precursor cells from the appropriate source (e.g., bone marrow).
-
Culture the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add the test compound at various concentrations to the respective wells. Include wells with positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 5-7 days).
-
After incubation, harvest the cells and wash them with PBS.
-
Stain the cells with the fluorescently labeled monoclonal antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the target markers in each treatment group.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
Objective: To measure the effect of a test compound on the proliferation of lymphocytes in response to a stimulus.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen.
-
Test compound (e.g., this compound) at various concentrations.
-
³H-thymidine.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the mitogen/antigen and 50 µL of the test compound at various concentrations to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse each well with 1 µCi of ³H-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as: (mean cpm of stimulated wells) / (mean cpm of unstimulated wells).
Macrophage Activation Assay (Cytokine Measurement)
Objective: To assess the effect of a test compound on the activation of macrophages, as measured by the production of cytokines (e.g., IL-1).
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compound (e.g., this compound) at various concentrations.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kit for the specific cytokine to be measured (e.g., IL-1β).
Procedure:
-
Seed macrophages into a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the test compound at various concentrations or LPS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants and centrifuge to remove any cells.
-
Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Compare the cytokine levels in the treated groups to the untreated control.
Conclusion
This compound demonstrates a clear immunomodulatory profile, primarily characterized by the stimulation of T-lymphocyte and macrophage functions. The available data, though lacking in some quantitative specifics, consistently points towards its ability to enhance cell-mediated immunity. This is evidenced by its capacity to induce T-cell differentiation, augment lymphocyte proliferation in response to antigens, and stimulate macrophage cytokine production.
In comparison to other immunomodulators, this compound appears to act as an immunostimulant, in contrast to the immunosuppressive action of agents like Cyclosporin A. Its profile shows some similarities to other immunostimulants such as Isoprinosine, Levamisole, and Muramyl dipeptide, all of which enhance various aspects of the immune response.
Further research is warranted to fully elucidate the signaling pathways of this compound and to obtain more precise quantitative data on its effects. Direct comparative studies with other immunomodulators using standardized protocols would be invaluable in positioning this compound within the therapeutic landscape. The experimental protocols provided in this guide offer a framework for such future investigations. This meta-analysis serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound and paving the way for continued exploration of its immunomodulatory potential.
References
- 1. A new immunomodulator, this compound--II. Effects on allogenic and antigenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin A inhibits the decrease of CD4/CD8 expression induced by protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A inhibits positive selection and delays negative selection in alpha beta TCR transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprinosine augmentation of phytohemagglutinin-induced lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for LF 1695
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for Sigma-Aldrich product number 241695, as specific disposal procedures for a substance identified solely as "LF 1695" are not publicly available. It is assumed that "this compound" refers to this product. According to the SDS, this substance is not classified as hazardous.[1] However, all laboratory waste should be handled in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard laboratory practices.
Essential Safety and Handling Information
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses.
-
Ventilation: Handle the substance in a well-ventilated area.
-
Spill Management: In case of a spill, take up the material dry and dispose of it properly. Avoid the generation of dust.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water.
-
Eye Contact: Rinse out with plenty of water.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
Quantitative Data Summary
The following table summarizes the available data for this compound (Sigma-Aldrich product 241695).
| Parameter | Value |
| GHS Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Route of Exposure | Ingestion, Inhalation, Skin/Eye Contact |
| Recommended Storage | Tightly closed in a dry place |
| Waste Disposal Method | In accordance with local regulations |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as non-hazardous solid chemical waste, unless it has been mixed with hazardous materials.
-
Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the substance and will not leak.
-
-
Labeling:
-
Label the waste container as "Non-Hazardous Solid Waste" and specify the contents ("this compound").
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated waste accumulation area.
-
Keep the container closed and away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste management program or a licensed waste disposal contractor.
-
Even for non-hazardous materials, it is best practice to use a certified waste handler to ensure compliance with all regulations.
-
Contaminated gloves and other disposable PPE should also be disposed of in accordance with applicable laws and good laboratory practices.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound as non-hazardous solid waste.
References
Proper Disposal Procedures for LF 1695
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for Sigma-Aldrich product number 241695, as specific disposal procedures for a substance identified solely as "LF 1695" are not publicly available. It is assumed that "this compound" refers to this product. According to the SDS, this substance is not classified as hazardous.[1] However, all laboratory waste should be handled in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard laboratory practices.
Essential Safety and Handling Information
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses.
-
Ventilation: Handle the substance in a well-ventilated area.
-
Spill Management: In case of a spill, take up the material dry and dispose of it properly. Avoid the generation of dust.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water.
-
Eye Contact: Rinse out with plenty of water.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
Quantitative Data Summary
The following table summarizes the available data for this compound (Sigma-Aldrich product 241695).
| Parameter | Value |
| GHS Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Route of Exposure | Ingestion, Inhalation, Skin/Eye Contact |
| Recommended Storage | Tightly closed in a dry place |
| Waste Disposal Method | In accordance with local regulations |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as non-hazardous solid chemical waste, unless it has been mixed with hazardous materials.
-
Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Ensure the container is compatible with the substance and will not leak.
-
-
Labeling:
-
Label the waste container as "Non-Hazardous Solid Waste" and specify the contents ("this compound").
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated waste accumulation area.
-
Keep the container closed and away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste management program or a licensed waste disposal contractor.
-
Even for non-hazardous materials, it is best practice to use a certified waste handler to ensure compliance with all regulations.
-
Contaminated gloves and other disposable PPE should also be disposed of in accordance with applicable laws and good laboratory practices.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound as non-hazardous solid waste.
References
Essential Safety Protocols for Handling Unidentified Chemicals (Case Study: LF 1695)
Immediate Action: Positively identify any chemical before handling. The designation "LF 1695" is not a standard chemical identifier, and preliminary research suggests it could refer to several different substances, each with unique handling requirements. Before any handling, consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed personal protective equipment (PPE) guidelines, hazard information, and emergency procedures.
In the absence of a definitive identification, laboratory personnel should adhere to a comprehensive set of standard operating procedures for handling potentially hazardous chemicals. The following guidelines, summarized from various chemical safety data sheets, provide a foundation for safe laboratory practices.
General Personal Protective Equipment (PPE) Recommendations
A baseline of PPE is crucial for mitigating risks associated with unknown chemical substances. This table outlines standard laboratory PPE and its purpose.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, dust, and projectiles. Goggles are required when there is a significant risk of splashing.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with hazardous materials. The specific glove material should be chosen based on the chemical's properties.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of vapors, dusts, or fumes. If ventilation is insufficient, a respirator may be required.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Experimental Workflow for Safe Chemical Handling
Proper procedure is paramount to ensuring laboratory safety. The following workflow outlines the critical steps for handling any chemical, particularly one that is not immediately identifiable.
Caption: A logical workflow for the safe handling of laboratory chemicals.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical. The following are general first aid measures; however, the specific SDS for the chemical in use must be consulted for tailored instructions.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Do not mix different chemical wastes. Keep hazardous waste separate from non-hazardous waste.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Containment: Use appropriate, sealed containers for waste storage.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.[1]
References
Essential Safety Protocols for Handling Unidentified Chemicals (Case Study: LF 1695)
Immediate Action: Positively identify any chemical before handling. The designation "LF 1695" is not a standard chemical identifier, and preliminary research suggests it could refer to several different substances, each with unique handling requirements. Before any handling, consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed personal protective equipment (PPE) guidelines, hazard information, and emergency procedures.
In the absence of a definitive identification, laboratory personnel should adhere to a comprehensive set of standard operating procedures for handling potentially hazardous chemicals. The following guidelines, summarized from various chemical safety data sheets, provide a foundation for safe laboratory practices.
General Personal Protective Equipment (PPE) Recommendations
A baseline of PPE is crucial for mitigating risks associated with unknown chemical substances. This table outlines standard laboratory PPE and its purpose.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, dust, and projectiles. Goggles are required when there is a significant risk of splashing.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with hazardous materials. The specific glove material should be chosen based on the chemical's properties.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of vapors, dusts, or fumes. If ventilation is insufficient, a respirator may be required.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Experimental Workflow for Safe Chemical Handling
Proper procedure is paramount to ensuring laboratory safety. The following workflow outlines the critical steps for handling any chemical, particularly one that is not immediately identifiable.
Caption: A logical workflow for the safe handling of laboratory chemicals.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical. The following are general first aid measures; however, the specific SDS for the chemical in use must be consulted for tailored instructions.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Do not mix different chemical wastes. Keep hazardous waste separate from non-hazardous waste.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Containment: Use appropriate, sealed containers for waste storage.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
